molecular formula C6H4ClN3O2 B1409440 4-Chloro-5H-pyrimido[4,5-b][1,4]oxazin-6(7H)-one CAS No. 1211524-67-2

4-Chloro-5H-pyrimido[4,5-b][1,4]oxazin-6(7H)-one

Cat. No.: B1409440
CAS No.: 1211524-67-2
M. Wt: 185.57 g/mol
InChI Key: RNPWYVDIKXJOJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5H-pyrimido[4,5-b][1,4]oxazin-6(7H)-one (CAS 1211524-67-2) is a versatile heterocyclic building block of significant interest in medicinal and organic chemistry. This compound features a fused pyrimidine-oxazine scaffold, recognized as a privileged structure in drug discovery due to its proven capacity to bind to a diverse range of biological targets . The presence of the chloro substituent at the 4-position makes it a particularly valuable electrophilic intermediate for further functionalization via nucleophilic aromatic substitution, allowing researchers to rapidly generate a library of novel derivatives for structure-activity relationship (SAR) studies. The primary research application of this compound is in the design and synthesis of biologically active molecules, with a specific focus on developing potent inhibitors for enzymes and receptors associated with various diseases . The broader pyrimido[4,5-b][1,4]oxazine scaffold has been extensively investigated for its potential in anticancer and antimicrobial drug discovery programs, as certain derivatives have demonstrated potent antiproliferative and cytotoxic activities against cancer cell lines, as well as promising effects against bacterial and fungal pathogens . Furthermore, structurally related pyrimido-oxazine compounds have been optimized as potent inhibitors for specific therapeutic targets, such as mutant IDH1 and IDH2 enzymes for the treatment of cancer and Diacylglycerol Acyltransferase 1 (DGAT1) for metabolic disorders . This compound is offered for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

4-chloro-5H-pyrimido[4,5-b][1,4]oxazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O2/c7-5-4-6(9-2-8-5)12-1-3(11)10-4/h2H,1H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPWYVDIKXJOJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211524-67-2
Record name 4-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]oxazin-6-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The synthesis is strategically designed in two key stages: the construction of the core pyrimido[4,5-b]oxazinone ring system via cyclocondensation, followed by a targeted chlorination. This document elucidates the mechanistic underpinnings of each synthetic step, offers detailed experimental protocols, and presents the rationale for the selection of reagents and reaction conditions, ensuring scientific integrity and reproducibility.

Introduction: The Significance of the Pyrimido[4,5-b]oxazinone Scaffold

The fusion of pyrimidine and oxazine ring systems creates the pyrimido[4,5-b]oxazinone core, a heterocyclic scaffold that has garnered attention in the field of medicinal chemistry. The constituent pyrimidine ring is a well-established pharmacophore present in numerous FDA-approved drugs, imparting a wide range of biological activities. The oxazinone moiety introduces unique structural and electronic properties, offering opportunities for diverse functionalization and interaction with biological targets. The introduction of a chlorine atom at the 4-position further enhances the synthetic utility of the scaffold, providing a reactive handle for subsequent nucleophilic substitution reactions, thereby enabling the generation of diverse chemical libraries for drug discovery programs.

This guide presents a logical and efficient synthetic route to 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one, commencing from the readily available starting material, 4,5-diaminouracil.

Retrosynthetic Analysis and Proposed Pathway

A retrosynthetic analysis of the target molecule suggests a straightforward two-step approach. The primary disconnection is at the C4-Cl bond, pointing to a chlorination of the corresponding lactam precursor, 5H-pyrimido[4,5-b]oxazin-6(7H)-one. This intermediate, in turn, can be disconnected at the N5-C4a and O8-C8a bonds of the oxazine ring, leading back to a 4,5-diaminopyrimidine derivative and a two-carbon electrophilic synthon. A particularly suitable starting material is 4,5-diaminouracil, which contains the requisite pyrimidine core with vicinal amino groups poised for cyclization. Chloroacetyl chloride is an ideal two-carbon synthon for this transformation.

The proposed forward synthesis is therefore as follows:

  • Step 1: Cyclocondensation - Reaction of 4,5-diaminouracil with chloroacetyl chloride to form the tricyclic 5H-pyrimido[4,5-b]oxazin-6(7H)-one.

  • Step 2: Chlorination - Conversion of the lactam functionality in 5H-pyrimido[4,5-b]oxazin-6(7H)-one to the corresponding chloride using a suitable chlorinating agent.

G

Step-by-Step Synthesis and Mechanistic Insights

Step 1: Synthesis of 5H-Pyrimido[4,5-b]oxazin-6(7H)-one

The initial step involves the construction of the core heterocyclic system through the reaction of 4,5-diaminouracil with chloroacetyl chloride. This reaction proceeds via an initial acylation followed by an intramolecular cyclization.

G

Mechanistic Rationale:

The reaction is initiated by the nucleophilic attack of one of the amino groups of 4,5-diaminouracil on the electrophilic carbonyl carbon of chloroacetyl chloride. The choice of which amino group reacts first (at C4 or C5) is influenced by the electronic environment of the pyrimidine ring. The C5-amino group is generally more nucleophilic due to the electron-donating effect of the adjacent amino group and the pyrimidine ring nitrogens. This leads to the formation of an N-acylated intermediate.

The subsequent step is an intramolecular nucleophilic substitution. The hydroxyl group of the enol tautomer of the uracil ring, or the other amino group, attacks the carbon atom bearing the chlorine, displacing the chloride ion and leading to the formation of the six-membered oxazinone ring. The presence of a base is crucial to neutralize the hydrogen chloride generated during the reaction, driving the equilibrium towards the product.

Experimental Protocol:

  • To a stirred suspension of 4,5-diaminouracil (1.0 eq.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dioxane, add a base such as triethylamine (1.1 eq.) or potassium carbonate (1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.05 eq.) in the same solvent to the reaction mixture, maintaining the temperature below 5 °C.[1][2]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain the crude 5H-pyrimido[4,5-b]oxazin-6(7H)-one, which can be used in the next step without further purification or recrystallized from a suitable solvent like ethanol or acetic acid if necessary.

Reagent/SolventMolar RatioPurpose
4,5-Diaminouracil1.0Starting material
Chloroacetyl Chloride1.05Electrophilic cyclizing agent
Triethylamine/K2CO31.1 - 1.5Base to neutralize HCl
DMF/Dioxane-Reaction solvent

Table 1: Reagents and conditions for the synthesis of 5H-pyrimido[4,5-b]oxazin-6(7H)-one.

Step 2: Chlorination of 5H-Pyrimido[4,5-b]oxazin-6(7H)-one

The final step is the conversion of the lactam (cyclic amide) functionality at the 4-position of the pyrimidine ring to a chloride. Phosphorus oxychloride (POCl3) is the reagent of choice for this transformation, a well-established method for the chlorination of heterocyclic ketones.[3][4]

G

Mechanistic Rationale:

The chlorination mechanism with POCl3 involves the initial activation of the lactam carbonyl oxygen by phosphorus oxychloride. The lone pair of electrons on the oxygen atom attacks the electrophilic phosphorus atom of POCl3, leading to the formation of a phosphorylated intermediate. This phosphorylation makes the carbonyl carbon more electrophilic. A subsequent attack by a chloride ion (from POCl3 or another source in the reaction mixture) on the carbonyl carbon, followed by the elimination of a phosphate species, results in the formation of the desired 4-chloro derivative. The reaction is typically carried out at elevated temperatures to drive the reaction to completion. The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can sometimes accelerate the reaction.

Experimental Protocol:

  • Place 5H-pyrimido[4,5-b]oxazin-6(7H)-one (1.0 eq.) in a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube.

  • Add phosphorus oxychloride (POCl3) (5-10 eq.) in excess, which also serves as the solvent.[3] A catalytic amount of N,N-dimethylaniline can be added at this stage.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain it at this temperature for 3-5 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood. Caution: The quenching of POCl3 is highly exothermic and releases HCl gas.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or aqueous ammonia until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water to remove any inorganic salts.

  • Dry the product under vacuum to yield 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one. The product can be further purified by recrystallization from a suitable solvent such as ethanol or acetonitrile.

ReagentMolar Ratio/AmountPurpose
5H-Pyrimido[4,5-b]oxazin-6(7H)-one1.0Substrate
Phosphorus Oxychloride (POCl3)5-10 eq. (excess)Chlorinating agent and solvent
N,N-Dimethylaniline (optional)CatalyticReaction catalyst

Table 2: Reagents and conditions for the chlorination reaction.

Characterization and Data

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the products.

  • Melting Point: To determine the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the intermediate and final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecules.

Safety Considerations

  • Chloroacetyl chloride is highly corrosive and lachrymatory. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[2]

  • Phosphorus oxychloride (POCl3) is also highly corrosive and reacts violently with water. All operations involving POCl3 should be conducted in a fume hood. The quenching of excess POCl3 is a highly exothermic process that releases HCl gas and should be performed with extreme caution by slowly adding the reaction mixture to a large excess of ice.[3]

  • All solvents and reagents should be handled according to standard laboratory safety procedures.

Conclusion

This technical guide has detailed a logical and efficient two-step synthesis of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one. The pathway leverages the established reactivity of 4,5-diaminouracil and employs well-understood synthetic transformations, namely cyclocondensation and chlorination. The provided protocols are designed to be reproducible and scalable, offering a solid foundation for researchers and drug development professionals working with this important heterocyclic scaffold. The strategic placement of the chloro-substituent opens up a plethora of possibilities for further derivatization, making this synthetic route a valuable tool in the quest for novel bioactive molecules.

References

  • Synthesis of pyrimido[4,5-b][5][6]oxazines by reaction of 4,5-diaminopyrimidine derivatives with α-halogeno-ketones. Journal of the Chemical Society C: Organic. ([Link])

  • Synthesis of pyrimido[4,5-b][5][6]oxazines by reaction of 4,5-diaminopyrimidine derivatives with α-halogeno-ketones. Sci-Hub. ([Link])

  • Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes. Wiley Online Library. ([Link])

  • Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. Royal Society of Chemistry. ([Link])

  • Bis(1,5-dichloro-2,4-pentanedione)copper(II) complex. Organic Syntheses. ([Link])

  • Vilsmeier–Haack formylation of pyrimido[4,5-b]quinoline 4 and 5 to... ResearchGate. ([Link])

  • Synthesis of 4,5-diaminouracil and its salts.
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. National Center for Biotechnology Information. ([Link])

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. Royal Society of Chemistry. ([Link])

  • Synthesis of pyrimido [4, 5-b] quinolones from 6-Aminopyrimidin-4-(thi)one derivatives. ResearchGate. ([Link])

  • A novel synthesis of N1-(substituted)-pyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-diones. ResearchGate. ([Link])

  • Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. ResearchGate. ([Link])

  • Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][5][6]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. MDPI. ([Link])

  • A Rapid and Versatile Synthesis of Novel Pyrimido[5,4-b]carbazoles. ResearchGate. ([Link])

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. ([Link])

  • Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. ResearchGate. ([Link])

  • Synthesis of Pyrimidin-4(3H)-ones via Vilsmeier–Haack Reaction. Thieme. ([Link])

  • Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. Phcogj.com. ([Link])

  • Improved syntheses in the pyrimidine series. II. The preparation of 4:5-diaminopyrimidine. ResearchGate. ([Link])

  • diaminouracil hydrochloride. Organic Syntheses. ([Link])

  • POCl -PCl mixture: A robust chlorinating agent. Indian Chemical Society. ([Link])

  • A facile amidation of chloroacetyl chloride using DBU. ijpsr.com. ([Link])

  • POCl3 chlorination of 4-quinazolones. National Center for Biotechnology Information. ([Link])

  • Synthetic method for 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride.
  • Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system. National Center for Biotechnology Information. ([Link])

  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Center for Biotechnology Information. ([Link])

  • Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. ACS Publications. ([Link])

Sources

A Technical Guide to 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one (CAS 1211524-67-2): A Versatile Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical overview of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one, a heterocyclic compound of significant interest to the medicinal chemistry and drug discovery sectors. While not an end-product itself, its strategic importance lies in its fused pyrimidine ring system and, critically, its reactive 4-chloro substituent. This guide elucidates the compound's known physicochemical properties, outlines a proposed synthetic strategy, delves into its core reactivity through nucleophilic aromatic substitution (SNAr), and explores its potential applications as a versatile scaffold for constructing diverse chemical libraries, particularly for targets such as kinases. The content is structured to provide researchers and drug development professionals with both foundational knowledge and actionable protocols to leverage this valuable chemical building block.

Introduction to the Pyrimido[4,5-b]oxazine Scaffold

Fused heterocyclic systems are the cornerstone of modern medicinal chemistry, with the pyrimidine ring being a particularly privileged structure due to its presence in nucleobases and its ability to engage in various biological interactions. When fused with other rings, such as in the pyrimido[4,5-b]oxazine core, the resulting scaffold offers a rigid, three-dimensional geometry that can be exploited for precise targeting of protein active sites.

Derivatives of fused pyrimidine systems, such as pyrimido[4,5-b]quinolines, have demonstrated a remarkable breadth of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] The title compound, 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one, serves as a key intermediate for accessing novel chemical space within this class. The chlorine atom at the 4-position is not merely a substituent but an activatable handle, enabling chemists to readily introduce molecular diversity and tailor compounds for specific biological targets.

Physicochemical Properties and Safety Data

While comprehensive experimental data for this specific compound is not widely published, key identifiers and safety information have been compiled from material safety data sheets (MSDS) provided by chemical suppliers. Researchers should independently verify properties before use.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 1211524-67-2 [3][4]
Molecular Formula C₆H₄ClN₃O₂ [3][4]
Molecular Weight 185.57 g/mol [3][4]
Physical State Not available (Assumed solid) [4]
Melting Point Not available [4]
Boiling Point Not available [4]

| Solubility | Not available |[4] |

Table 2: Safety and Handling Information

Category Information Source
GHS Hazards Irritant. May be harmful by ingestion and inhalation. Material is irritating to mucous membranes and upper respiratory tract. [3]
Incompatibilities Strong oxidizing agents, strong acids, and strong bases. [3][4]
Hazardous Decomposition Emits toxic fumes under fire, including carbon oxides, hydrogen chloride, and nitrogen oxides. [3][4]
Personal Protective Equipment (PPE) Wear safety goggles, chemical-resistant gloves, and protective clothing. Ensure adequate ventilation during use. [3]

| First Aid (Skin Contact) | Wash immediately with generous quantities of running water and non-abrasive soap. |[3] |

Disclaimer: The toxicological properties of this product have not been fully investigated. It should be handled only by qualified professionals for research and development purposes.[3]

Synthesis and Characterization

Proposed Retrosynthetic Pathway

The core strategy involves the sequential construction of the fused ring system. A logical retrosynthesis disconnects the oxazinone ring, leading back to a suitably substituted pyrimidine precursor. The key chlorination step can be performed late-stage on the formed heterocyclic core.

Retrosynthesis target 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one intermediate1 5H-Pyrimido[4,5-b]oxazin-4,6(7H)-dione target->intermediate1 Chlorination (e.g., POCl₃) precursor 5-Amino-6-hydroxypyrimidine-4(3H)-one intermediate1->precursor C1 Carbonyl Insertion (e.g., Triphosgene, CDI)

Caption: Retrosynthetic analysis of the target compound.

Experimental Protocol: Proposed Synthesis

This protocol is a conceptual workflow. Experimental conditions, particularly reaction times, temperatures, and purification methods, must be optimized by the practicing chemist.

Step 1: Synthesis of 5-Amino-6-hydroxypyrimidine-4(3H)-one This starting material can often be synthesized from commercially available precursors like 5-nitrouracil through reduction of the nitro group.

Step 2: Cyclization to form the Pyrimido[4,5-b]oxazine Core

  • Suspend the 5-Amino-6-hydroxypyrimidine-4(3H)-one precursor in a high-boiling aprotic solvent (e.g., dioxane or toluene).

  • Add a carbonylating agent. Triphosgene (used with caution in a fume hood) or 1,1'-Carbonyldiimidazole (CDI) are suitable choices. The choice of CDI is often preferred for safety and milder conditions.

  • Add a non-nucleophilic base, such as triethylamine or DIPEA, to act as an acid scavenger.

  • Heat the reaction mixture under reflux until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Upon completion, cool the reaction, and collect the precipitated product, 5H-Pyrimido[4,5-b]oxazin-4,6(7H)-dione, by filtration.

Step 3: Chlorination to yield 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one

  • Carefully mix the dried intermediate from Step 2 with phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine base (e.g., N,N-dimethylaniline) can be added to accelerate the reaction.

  • Heat the mixture under reflux. The causality for using POCl₃ is its effectiveness in converting cyclic amides (lactams) and ketones into their corresponding chloro-derivatives on aromatic systems.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the reaction mixture and carefully quench it by pouring it onto crushed ice. This must be done slowly in a well-ventilated fume hood as the reaction is highly exothermic and releases HCl gas.

  • Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution) until the product precipitates.

  • Filter the crude solid, wash with water, and dry. Purify by recrystallization or column chromatography to yield the final product.

Characterization Workflow

The identity and purity of the synthesized compound must be rigorously confirmed using a combination of standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environments.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental formula (C₆H₄ClN₃O₂). The isotopic pattern of chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be observable.

  • FT-IR Spectroscopy: To identify key functional groups, such as the C=O (amide) and N-H stretches.

Chemical Reactivity and Mechanistic Insights

The primary utility of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one stems from the reactivity of its 4-chloro substituent. The pyrimidine ring is inherently electron-deficient, which activates attached halogens towards nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

The displacement of the chloride is the most important reaction for this molecule. It proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is highly valuable as it allows for the covalent attachment of a wide variety of nucleophilic fragments, such as amines, thiols, and alcohols, thereby enabling the synthesis of large and diverse compound libraries.[5][6]

The mechanism involves two key steps:

  • Addition: The nucleophile attacks the electron-deficient carbon atom bearing the chlorine, breaking the aromaticity of the pyrimidine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination: The leaving group (chloride) is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the substituted product.

SNAr_Mechanism sub Pyrimido-Cl + :Nu-H mc [Meisenheimer Complex]⁻ sub->mc Addition of Nucleophile prod Pyrimido-Nu + H-Cl mc->prod Elimination of Cl⁻

Caption: Simplified workflow of the SNAr mechanism.

This reactivity is particularly pronounced in compounds like chloropyrimidines, which can serve as covalent inhibitors by reacting with cysteine residues in protein active sites.[7]

Protocol: General Procedure for Amine Substitution

This protocol describes a typical SNAr reaction to couple a primary or secondary amine to the pyrimido[4,5-b]oxazine core.

  • Reaction Setup: In a clean, dry flask, dissolve 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one (1.0 eq) in a polar aprotic solvent such as DMF, DMSO, or NMP. The choice of a polar aprotic solvent is causal; it effectively solvates the reactants and intermediates without interfering with the nucleophile.

  • Addition of Reagents: Add the desired amine nucleophile (1.1-1.5 eq) to the solution. Then, add a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq). The base is critical as it neutralizes the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 120 °C. The required temperature depends on the nucleophilicity of the amine and any steric hindrance. Monitor the reaction's progress using TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine to remove the solvent and excess base.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified using flash column chromatography on silica gel or by recrystallization to yield the pure N-substituted product.

Applications in Medicinal Chemistry and Drug Discovery

The true value of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one is realized in its application as a versatile starting material for creating molecules with potential therapeutic value.

Drug_Discovery_Workflow core Core Scaffold (CAS 1211524-67-2) library Diverse Chemical Library (via SNAr reactions) core->library Parallel Synthesis screening High-Throughput Screening (e.g., Kinase Assays) library->screening hit Hit Compound Identification screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Sources

A Technical Guide to the Spectral Analysis of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the expected spectral characteristics of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of published experimental data for this specific molecule, this document leverages spectral data from closely related analogs and predictive methodologies to offer a robust analytical framework. Herein, we detail the theoretical basis and expected outcomes for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside standardized protocols for data acquisition. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of novel pyrimido-oxazine derivatives.

Introduction

The pyrimido[4,5-b]oxazine scaffold is a constituent of various biologically active molecules, with applications ranging from antimicrobial to anticancer agents.[1] The specific functionalization of this core structure, such as the inclusion of a chloro group in 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one, can significantly influence its physicochemical properties and biological activity. Accurate structural elucidation and purity assessment are paramount in the drug discovery and development process, for which spectroscopic techniques are indispensable.

This guide addresses the spectral analysis of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one (CAS Number: 1211524-67-2), providing a predictive yet scientifically grounded perspective on its NMR, IR, and MS data.

Molecular Structure and Predicted Spectroscopic Features

The chemical structure of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one is presented below. The subsequent sections will discuss the anticipated spectral data based on this structure.

Caption: Chemical structure of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: A Predictive Analysis

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (ppm)MultiplicityIntegration
H2~8.5Singlet1H
H5~4.8Singlet2H
N7-H~11.0Broad Singlet1H

Rationale behind Predictions:

  • H2: This proton is attached to an sp² carbon in an electron-deficient pyrimidine ring, flanked by two nitrogen atoms. This environment leads to a significant downfield shift, expected to be in the aromatic region.

  • H5: These methylene protons are situated between an oxygen and a nitrogen atom within the oxazine ring. This will result in a downfield shift compared to a simple alkane, but upfield from aromatic protons.

  • N7-H: The amide proton is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen and will appear at a very downfield chemical shift, which can be solvent-dependent.

For comparison, the reported ¹H NMR spectrum of a related compound, 4-Chloro-2-methyl-8H-pyrimido[5,4-b][1][2]oxazin-7-one, shows signals that support these predictions, though the substitution pattern will influence the exact chemical shifts.[2]

¹³C NMR Spectroscopy: A Predictive Analysis

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (ppm)
C2~155
C4~160
C4a~150
C5~65
C6~165 (C=O)
C8a~145

Rationale behind Predictions:

  • C2, C4, C4a, C8a: These are sp² hybridized carbons within the heterocyclic ring system and are expected to resonate in the downfield region of the spectrum. The presence of electronegative nitrogen and chlorine atoms will further deshield these carbons.

  • C5: This sp³ hybridized carbon is bonded to both oxygen and nitrogen, leading to a significant downfield shift for an aliphatic carbon.

  • C6: The carbonyl carbon of the amide will appear at a very downfield chemical shift, characteristic of this functional group.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for a novel compound like 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one is crucial.

cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing dissolve Dissolve 5-10 mg of sample solvent in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) dissolve->solvent transfer Transfer to NMR tube solvent->transfer instrument Use a 400 MHz or higher field NMR spectrometer transfer->instrument lock Lock on the deuterium signal of the solvent instrument->lock shim Shim the magnetic field lock->shim proton Acquire ¹H NMR spectrum shim->proton carbon Acquire ¹³C NMR spectrum proton->carbon two_d Acquire 2D NMR (COSY, HSQC, HMBC) if needed carbon->two_d fourier Fourier transform the raw data two_d->fourier phase Phase correct the spectra fourier->phase baseline Apply baseline correction phase->baseline reference Reference the spectra (e.g., TMS or residual solvent peak) baseline->reference

Caption: A standardized workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3200Medium, BroadN-H stretch (amide)
~1680StrongC=O stretch (amide)
~1600, ~1550Medium-StrongC=N and C=C stretches (pyrimidine ring)
~1250StrongC-O stretch (oxazine ring)
~750StrongC-Cl stretch

Interpretation:

The presence of a strong absorption band around 1680 cm⁻¹ would be a key indicator of the carbonyl group in the amide. The broad N-H stretch around 3200 cm⁻¹ is also a characteristic feature of the amide functional group. The absorptions in the 1600-1550 cm⁻¹ region would confirm the presence of the aromatic-like pyrimidine ring.

Experimental Protocol for IR Data Acquisition (ATR)

cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing place Place a small amount of solid sample on the ATR crystal background Collect a background spectrum place->background collect Collect the sample spectrum (typically 16-32 scans) background->collect process Process the spectrum (e.g., baseline correction, ATR correction) collect->process

Caption: A typical workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometric Data:

  • Molecular Ion (M⁺): The expected monoisotopic mass for C₆H₄ClN₃O₂ is approximately 185.00 g/mol . Due to the presence of chlorine, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak, with a ratio of approximately 3:1 for [M]⁺ and [M+2]⁺.

  • Key Fragmentation Pathways: Electron impact (EI) or electrospray ionization (ESI) would likely lead to fragmentation of the parent molecule. Predicted fragmentation pathways include the loss of CO, Cl, and cleavage of the oxazine ring.

cluster_frags Predicted Fragments M [M]⁺˙ m/z ≈ 185/187 M_minus_CO [M-CO]⁺˙ m/z ≈ 157/159 M->M_minus_CO -CO M_minus_Cl [M-Cl]⁺ m/z ≈ 150 M->M_minus_Cl -Cl M_minus_C2H2O [M-C₂H₂O]⁺˙ m/z ≈ 143/145 M->M_minus_C2H2O Retro-Diels-Alder

Caption: Predicted major fragmentation pathways for 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one in mass spectrometry.

Experimental Protocol for Mass Spectrometry Data Acquisition (LC-MS)

cluster_sample_prep Sample Preparation cluster_lc_setup LC Setup cluster_ms_setup MS Setup cluster_data_acquisition Data Acquisition and Processing dissolve Dissolve a small amount of sample in a suitable solvent (e.g., methanol, acetonitrile) filter Filter the solution dissolve->filter inject Inject the sample filter->inject column Select an appropriate HPLC/UHPLC column (e.g., C18) mobile_phase Prepare the mobile phase column->mobile_phase gradient Set up a suitable gradient elution program mobile_phase->gradient gradient->inject ion_source Choose an ionization source (e.g., ESI) mode Select positive or negative ion mode ion_source->mode mass_range Set the mass range for detection mode->mass_range acquire Acquire the data mass_range->acquire inject->acquire process Process the chromatogram and mass spectrum acquire->process

Caption: A generalized workflow for acquiring LC-MS data.

Conclusion

This technical guide provides a predictive yet comprehensive framework for the spectral analysis of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one. By combining theoretical predictions with established spectroscopic principles and data from analogous structures, researchers can gain valuable insights into the expected spectral features of this compound. The detailed experimental protocols offer a standardized approach to data acquisition, ensuring consistency and reliability in the characterization of this and other novel heterocyclic compounds. As experimental data for this specific molecule becomes available, this guide can serve as a foundational reference for its interpretation and validation.

References

  • El-Gazzar, A. B. A., et al. (2021). Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. Pharmacognosy Journal, 13(1). Available at: [Link]

  • SpectraBase. (n.d.). 4-Chloro-2-methyl-8H-pyrimido[5,4-b][1][2]oxazin-7-one. Wiley-VCH. Retrieved from [Link]

Sources

4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The fused pyrimido[4,5-b]oxazine ring system, in particular, represents a class of heterocyclic compounds with significant potential for biological activity. This technical guide focuses on a specific, yet under-characterized, member of this family: 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one. While direct mechanistic data for this compound is not extensively available in current literature, its structural similarity to other biologically active pyrimidine derivatives provides a strong foundation for a hypothesis-driven investigation into its mechanism of action. This document outlines a comprehensive, multi-pronged approach for researchers and drug development professionals to systematically elucidate the biological targets and cellular effects of this promising molecule. We will delve into plausible mechanisms of action based on related structures, propose detailed experimental protocols to test these hypotheses, and provide a framework for interpreting the resulting data.

Introduction: The Therapeutic Potential of the Pyrimido[4,5-b]oxazine Scaffold

The fusion of a pyrimidine ring with an oxazine moiety creates a unique chemical architecture that has drawn interest in the field of drug discovery. Pyrimidine derivatives are known to interact with a wide array of biological targets, including enzymes and receptors, leading to diverse pharmacological effects. The broader family of pyrimido-fused heterocycles has demonstrated a remarkable range of activities, including but not limited to:

  • Kinase Inhibition: Various pyrimido[4,5-b]indole derivatives have been identified as potent inhibitors of protein kinases such as Casein Kinase 1 (CK1) and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A)[1].

  • Antifolate Activity: The structural resemblance of some pyrimido[4,5-b][1][2]oxazine derivatives to folic acid has led to their investigation as potential inhibitors of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis[3].

  • Antimicrobial and Anticancer Properties: Related pyrimido[4,5-b][1][2]diazepine and pyrimido[4,5-b]quinoline scaffolds have exhibited significant antibacterial, antifungal, and anticancer activities[2][4][5]. The anticancer effects are often linked to the inhibition of critical cellular signaling pathways, including those involving Aurora kinases and receptor tyrosine kinases[4].

  • Antimitotic Effects: Certain pyrimido[4,5-c]quinolin-1(2H)-ones have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis[6].

Given this precedent, 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one stands as a molecule of interest with the potential to modulate one or more of these biological processes. The presence of a reactive chloro group at the 4-position further suggests the possibility of covalent interactions with target proteins, a mechanism that can lead to potent and durable pharmacological effects.

Hypothesis-Driven Investigation of the Mechanism of Action

Based on the activities of structurally related compounds, we can formulate several primary hypotheses for the mechanism of action of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one. The following sections outline the experimental workflows designed to systematically test these hypotheses.

Hypothesis 1: Inhibition of Protein Kinases

The prevalence of kinase inhibition among pyrimidine-based heterocycles makes this a primary avenue of investigation. The compound could potentially target a broad spectrum of kinases or exhibit selectivity towards specific families.

G cluster_0 Initial Broad-Spectrum Kinase Screen cluster_1 Dose-Response & IC50 Determination cluster_2 Cellular Target Engagement A Compound Synthesis & QC B Broad-Spectrum Kinase Panel (e.g., 96-well format, radiometric or fluorescence-based assay) A->B C Data Analysis: Determine % Inhibition at a fixed concentration (e.g., 10 µM) B->C D Select 'Hit' Kinases (>50% inhibition) C->D E Serial Dilution of Compound D->E F Dose-Response Kinase Assays E->F G Calculate IC50 Values F->G H Western Blot Analysis of Phosphorylated Substrates G->H I Cellular Thermal Shift Assay (CETSA) G->I

Caption: Workflow for investigating kinase inhibition.

  • Compound Preparation: Prepare a 10 mM stock solution of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one in 100% DMSO.

  • Assay Plate Preparation: In a 96-well assay plate, add the compound to the desired final concentration (e.g., 10 µM) in kinase assay buffer. Include appropriate controls (DMSO vehicle and a known inhibitor for each kinase).

  • Kinase and Substrate Addition: Add the specific protein kinase and its corresponding substrate to each well.

  • ATP Initiation: Initiate the kinase reaction by adding ATP (at a concentration close to the Km for each kinase).

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify kinase activity using a suitable detection method (e.g., radiometric assay measuring ³²P incorporation or a fluorescence-based method).

  • Data Analysis: Calculate the percentage of inhibition for each kinase relative to the DMSO control.

Hits from this initial screen should be followed up with dose-response studies to determine the IC50 value, providing a quantitative measure of potency.

Hypothesis 2: Antimicrobial Activity via Inhibition of Essential Bacterial or Fungal Enzymes

The pyrimido[4,5-b]quinoline and diazepine scaffolds have shown promise as antimicrobial agents[2][4][5]. It is plausible that 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one could exert similar effects by targeting essential microbial pathways.

G cluster_0 Primary Screening cluster_1 Mechanism of Action Studies cluster_2 Resistance Studies A Broth Microdilution Assay (Panel of bacteria & fungi) B Determine Minimum Inhibitory Concentration (MIC) A->B C Macromolecular Synthesis Assays (DNA, RNA, protein, cell wall) B->C E Spontaneous Mutant Selection B->E D Enzyme Inhibition Assays (e.g., DHFR, DNA gyrase) G Identify Potential Target Genes F Whole Genome Sequencing of Resistant Mutants E->F F->G

Caption: Workflow for assessing antimicrobial activity.

  • Strain Selection: Choose a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus fumigatus).

  • Compound Dilution: Prepare a serial two-fold dilution of the compound in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the microbial strain.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Following the identification of antimicrobial activity, further studies can be conducted to pinpoint the specific target, such as assays for inhibition of DNA gyrase, dihydrofolate reductase, or other essential enzymes.

Hypothesis 3: Antimitotic Activity through Tubulin Polymerization Inhibition

The observation of antimitotic effects in related pyrimido[4,5-c]quinolones suggests that 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one might interfere with microtubule dynamics, a critical process in cell division[6].

G cluster_0 Cellular Effects cluster_1 Biochemical Validation A Cell Viability Assay (e.g., MTT, CellTiter-Glo) B Cell Cycle Analysis (Flow Cytometry with Propidium Iodide) A->B C Immunofluorescence Microscopy (Staining for α-tubulin and DNA) B->C D In Vitro Tubulin Polymerization Assay C->D E Determine IC50 for Tubulin Polymerization D->E

Caption: Workflow for investigating antimitotic activity.

  • Reagent Preparation: Reconstitute purified tubulin in a polymerization buffer. Prepare the test compound at various concentrations.

  • Assay Setup: In a 96-well plate, add the tubulin solution and the test compound or controls (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor).

  • Initiation and Monitoring: Initiate polymerization by warming the plate to 37°C. Monitor the change in absorbance at 340 nm over time using a plate reader. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. Calculate the IC50 for inhibition of tubulin polymerization.

Data Interpretation and Further Steps

The outcomes of these experimental workflows will provide a comprehensive picture of the biological activity of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one.

Potential Outcome Interpretation Next Steps
Potent inhibition of a specific kinase with a low IC50 value. The compound is a likely kinase inhibitor.In-depth cellular characterization of the targeted pathway, structure-activity relationship (SAR) studies, and in vivo efficacy models.
Broad-spectrum antimicrobial activity with low MIC values. The compound has potential as an antimicrobial agent.Identification of the specific microbial target, evaluation against resistant strains, and in vivo infection models.
Cell cycle arrest in G2/M phase and inhibition of tubulin polymerization. The compound is an antimitotic agent targeting microtubule dynamics.SAR studies to optimize potency and selectivity, and in vivo tumor models.
No significant activity in the primary screens. The initial hypotheses may be incorrect.Broader phenotypic screening, target-agnostic approaches (e.g., chemical proteomics), or structural modification of the compound.

Conclusion

While the precise mechanism of action of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one remains to be fully elucidated, its chemical structure, situated within a family of pharmacologically active heterocycles, provides a fertile ground for hypothesis-driven research. The experimental strategies outlined in this guide offer a robust and logical framework for uncovering its biological targets and cellular effects. By systematically investigating its potential as a kinase inhibitor, an antimicrobial agent, or an antimitotic compound, researchers can unlock the therapeutic potential of this intriguing molecule and pave the way for its further development. This structured approach, grounded in the established activities of related compounds, ensures a scientifically rigorous and efficient path toward understanding the mechanism of action of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one.

References

  • Bénédicte, L., et al.
  • Taylor, E. C., & Fletcher, S. R. (1981). Coupling to the pyrimido[4,5‐b][1][2]oxazine ring system: Synthesis of potential antifolates. Journal of Organic Chemistry.

  • Juárez-Guerra, E. J., et al. Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][1][2]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. MDPI.

  • Fathy, U., et al. (2021). Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. Pharmacognosy Journal. [Link]

  • Fathy, U., et al. Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. DSpace JSPUI.
  • Pyrimido[4,5-c]quinolin-1(2H)-ones as a novel class of antimitotic agents: Synthesis and in vitro cytotoxic activity. PubMed. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Exploration of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5H-pyrimido[4,5-b]oxazin-6(7H)-one scaffold represents a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities. The introduction of a chlorine atom at the 4-position creates a versatile synthetic handle, enabling the generation of diverse structural analogs for the exploration of structure-activity relationships (SAR). This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential therapeutic applications of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one and its derivatives. We will delve into detailed synthetic protocols, explore the rationale behind experimental choices, and discuss the biological evaluation of these compounds, with a focus on their potential as anticancer and antimicrobial agents.

Introduction: The Pyrimidooxazine Core - A Scaffold of Therapeutic Promise

Fused pyrimidine ring systems are cornerstones in the development of novel therapeutic agents, owing to their presence in a multitude of biologically active natural products and synthetic drugs. Among these, the pyrimidooxazine scaffold has garnered significant attention due to its diverse pharmacological profile, which includes anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The fusion of the electron-deficient pyrimidine ring with the oxazine ring creates a unique electronic and conformational landscape, offering multiple points for structural modification to fine-tune biological activity.

The subject of this guide, 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one, serves as a key intermediate for the synthesis of a library of analogs. The reactive chlorine atom at the 4-position is susceptible to nucleophilic displacement, providing a straightforward and efficient means to introduce a wide range of functional groups and explore the chemical space around this privileged core.

Synthesis of the Core Scaffold: A Strategic Approach

The synthesis of the 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one core, while not explicitly detailed in a single source, can be strategically devised based on established methodologies for related heterocyclic systems. A plausible and efficient synthetic route commences with the readily available 5-aminouracil.

Step 1: Chlorination of 5-Aminouracil

The initial step involves the conversion of 5-aminouracil to 4,6-dichloro-5-aminopyrimidine. This transformation is a critical gateway to introducing the necessary functionalities for subsequent cyclization. Phosphorus oxychloride (POCl₃) is the reagent of choice for this chlorination. The reaction proceeds by heating the substrate in excess POCl₃, often in the presence of a tertiary amine base such as N,N-dimethylaniline, which serves to neutralize the generated HCl and drive the reaction to completion.

Experimental Protocol: Synthesis of 4,6-dichloro-5-aminopyrimidine

  • To a stirred suspension of 5-aminouracil (1 equivalent) in phosphorus oxychloride (10 equivalents), cautiously add N,N-dimethylaniline (1.2 equivalents) dropwise at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 4,6-dichloro-5-aminopyrimidine.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Causality Behind Experimental Choices:

  • Excess POCl₃: Using a large excess of phosphorus oxychloride serves as both the reagent and the solvent, ensuring the reaction goes to completion.

  • N,N-dimethylaniline: This tertiary amine acts as an acid scavenger, preventing the protonation of the amino group of the starting material and the product, which would deactivate them towards the desired reaction.

  • Ice Quench: The highly exothermic reaction of residual POCl₃ with water is controlled by pouring the reaction mixture onto ice.

  • Neutralization and Extraction: Standard workup procedures are employed to isolate the product from the aqueous and organic phases.

Step 2: Introduction of the Oxazine Precursor

With the dichlorinated pyrimidine in hand, the next crucial step is the regioselective introduction of the oxygen-containing side chain that will form the oxazine ring. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atoms at the C4 and C6 positions of 4,6-dichloro-5-aminopyrimidine are activated towards nucleophilic attack due to the electron-withdrawing nature of the pyrimidine ring. By carefully controlling the reaction conditions, mono-substitution can be favored.

For the synthesis of the pyrimido[4,5-b]oxazin-6(7H)-one core, a suitable nucleophile is the sodium salt of 2-chloroethanol.

Experimental Protocol: Synthesis of 5-amino-4-chloro-6-(2-chloroethoxy)pyrimidine

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 equivalents) in anhydrous ethanol.

  • To this solution, add 2-chloroethanol (1.2 equivalents) and stir for 15 minutes at room temperature.

  • Add a solution of 4,6-dichloro-5-aminopyrimidine (1 equivalent) in anhydrous ethanol dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous ethanol and an inert atmosphere is critical to prevent the reaction of sodium ethoxide with water.

  • Regioselectivity: While both chlorine atoms are reactive, careful control of stoichiometry and reaction time can favor mono-substitution. The introduction of the first substituent can electronically influence the reactivity of the remaining chlorine.

Step 3: Intramolecular Cyclization to Form the Oxazine Ring

The final step in the formation of the core scaffold is an intramolecular cyclization of the 5-amino-4-chloro-6-(2-chloroethoxy)pyrimidine intermediate. This cyclization is typically promoted by a base, which deprotonates the amino group, allowing it to act as an internal nucleophile and displace the terminal chloride of the ethoxy side chain.

Experimental Protocol: Synthesis of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one

  • Dissolve the 5-amino-4-chloro-6-(2-chloroethoxy)pyrimidine (1 equivalent) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF).

  • Add a non-nucleophilic base, such as sodium hydride (NaH, 1.2 equivalents) or potassium carbonate (K₂CO₃, 2 equivalents), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization or column chromatography to afford the 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one.

Causality Behind Experimental Choices:

  • Aprotic Polar Solvent: DMF is an excellent solvent for this type of reaction as it can solvate the ions formed during the reaction without participating in it.

  • Non-nucleophilic Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the nucleophilic substitution reaction.

Synthetic_Pathway A 5-Aminouracil B 4,6-Dichloro-5-aminopyrimidine A->B POCl₃, N,N-dimethylaniline C 5-Amino-4-chloro-6-(2-chloroethoxy)pyrimidine B->C NaOCH₂CH₂Cl, EtOH D 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one C->D NaH, DMF

Caption: Synthetic pathway to the core scaffold.

Generation of Structural Analogs: Exploring Chemical Diversity

The 4-chloro group on the pyrimido[4,5-b]oxazin-6(7H)-one core is the key to generating a library of structural analogs. Its susceptibility to nucleophilic aromatic substitution allows for the introduction of a wide variety of substituents, enabling a thorough investigation of the structure-activity relationship.

Nucleophilic Substitution at the C4 Position

A diverse range of nucleophiles can be employed to displace the C4-chloro substituent. These include, but are not limited to:

  • Amines: Primary and secondary amines (aliphatic and aromatic) can be readily introduced to generate 4-amino substituted analogs.

  • Alcohols and Phenols: Alkoxides and phenoxides can be used to synthesize 4-alkoxy and 4-aryloxy derivatives.

  • Thiols: Thiolates can be employed to prepare 4-thioether analogs.

  • Organometallic Reagents: Under palladium-catalyzed cross-coupling conditions (e.g., Suzuki, Stille, Sonogashira couplings), carbon-carbon bonds can be formed, introducing alkyl, aryl, and alkynyl groups.

General Experimental Protocol for Nucleophilic Substitution:

  • Dissolve 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one (1 equivalent) in a suitable solvent (e.g., DMF, DMSO, or dioxane).

  • Add the desired nucleophile (1.1-1.5 equivalents) and a base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA) if the nucleophile is not used in its salt form.

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction, dilute with water, and extract the product with an appropriate organic solvent.

  • Purify the crude product by chromatography or recrystallization.

Table 1: Representative Examples of C4-Substituted Analogs

NucleophileC4-Substituent
Aniline-NHPh
Morpholine-N(CH₂)₄O
Sodium methoxide-OCH₃
Sodium thiophenoxide-SPh
Phenylboronic acid-Ph

digraph "Analog_Generation" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#5F6368"];

Core [label="4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one"]; Analogs [label="C4-Substituted Analogs"];

Core -> Analogs [label="Nucleophilic Substitution (Amines, Alcohols, Thiols, etc.)"]; }

Caption: Generation of C4-substituted analogs.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for 4-substituted-5H-pyrimido[4,5-b]oxazin-6(7H)-ones is not extensively published, we can extrapolate potential trends from related fused pyrimidine systems, such as pyrimido[4,5-b]quinolines and pyrimido[4,5-b]indoles.

  • Nature of the C4-Substituent: The electronic and steric properties of the substituent at the C4 position are expected to be critical for biological activity. For instance, in many kinase inhibitors with a fused pyrimidine core, a substituted aniline at this position is crucial for binding to the hinge region of the kinase.

  • Hydrogen Bonding: The introduction of hydrogen bond donors and acceptors at the C4 position can significantly influence target engagement and selectivity.

  • Lipophilicity: The overall lipophilicity of the molecule, which can be modulated by the C4-substituent, will impact its pharmacokinetic properties, such as cell permeability and metabolic stability.

A systematic approach to analog synthesis, varying the size, electronics, and hydrogen bonding capacity of the C4-substituent, is essential to build a comprehensive SAR model for this scaffold.

Biological Evaluation: Unveiling Therapeutic Potential

Given the broad spectrum of biological activities associated with fused pyrimidine systems, analogs of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one should be evaluated in a variety of biological assays.

Anticancer Activity

Many fused pyrimidine derivatives have demonstrated potent anticancer activity, often through the inhibition of protein kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, combine the recombinant kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

  • Add the test compound at various concentrations.

  • Incubate the plate at 30 °C for a specified time.

  • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence, or radioactivity).

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Antimicrobial Activity

Fused pyrimidines have also shown promise as antimicrobial agents.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Prepare a serial dilution of the test compound in a suitable broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the target microorganism (bacteria or fungi).

  • Incubate the plate under appropriate conditions (e.g., 37 °C for bacteria, 25-30 °C for fungi) for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one scaffold represents a highly promising and synthetically accessible platform for the discovery of novel therapeutic agents. The strategic synthetic pathway outlined in this guide provides a robust foundation for the generation of a diverse library of analogs. The key to unlocking the full therapeutic potential of this scaffold lies in a systematic exploration of the structure-activity relationships through the synthesis and biological evaluation of a wide range of C4-substituted derivatives. Future research should focus on identifying specific molecular targets for the most active compounds and optimizing their pharmacokinetic and pharmacodynamic properties for in vivo efficacy. The insights gained from such studies will undoubtedly contribute to the development of new and effective treatments for a variety of diseases.

References

  • Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. CN102020643A.
  • Cyclizations and fragmentations in the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines with aminoalkyl chlorides.J. Heterocycl. Chem.2021, 58 (4), 947-956.
  • Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?
  • Synthesis of tricyclic 4-chloro-pyrimido[4,5-b]benzodiazepines.Org. Lett.2005, 7 (8), 1541-1543.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.Molbank2019, 2019 (2), M1062.
  • Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines.Molecules2020, 25 (21), 5183.
  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review.RSC Adv.2021, 11, 36764-36795.
  • Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine. CN101412702A.
  • A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19).
  • Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound. CN114455557A.
  • Revisitation of the PCl5-Chlorination Reaction of α-Amino Acids: Spectroscopic and DFT Insights, and Synthesis of the L-Proline-Derived 2,5-Diketopiperazine.Eur. J. Org. Chem.2016, 2016 (6), 1102-1109.
  • Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2.Molecules2022, 27 (19), 6649.
  • Visible-light-mediated intramolecular radical cyclization of α-brominated amide-tethered alkylidenecyclopropanes.Chem. Commun.2021, 57, 8654-8657.
  • [BMIM]OAc promoted one-pot synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5-ones and their antimicrobial activity.RSC Adv.2023, 13, 3456-3467.

An In-depth Technical Guide to the Discovery and History of Pyrimido-oxazinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimido-oxazinone core is a significant heterocyclic scaffold that has garnered increasing attention in medicinal chemistry due to its diverse and potent biological activities. This guide provides a comprehensive overview of the discovery and historical development of this important class of compounds. It traces the journey from the early explorations of fused pyrimidine systems to the contemporary synthetic strategies and the expanding therapeutic applications of pyrimido-oxazinone derivatives. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics based on this privileged heterocyclic framework.

Introduction: The Emergence of Fused Pyrimidine Systems

The story of pyrimido-oxazinone compounds is intrinsically linked to the broader history of fused pyrimidine chemistry, a field that dates back to the late 18th century with the isolation of uric acid by Scheele in 1776.[1] However, systematic investigations into the synthesis and properties of fused pyrimidine systems began in earnest about a century later.[1] These early explorations laid the groundwork for the eventual discovery of a vast array of heterocyclic compounds with significant biological and pharmacological relevance.[1]

Nitrogen-containing heterocycles are fundamental components of numerous biologically active molecules, and the fusion of a pyrimidine ring with other heterocyclic systems, such as an oxazine ring, has proven to be a fruitful strategy in the quest for novel therapeutic agents. The pyrimido-oxazinone scaffold, characterized by the fusion of a pyrimidine and an oxazinone ring, represents a class of compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Early Synthetic Explorations and Foundational Work

While a definitive seminal publication marking the absolute "first" synthesis of a pyrimido-oxazinone is not readily apparent in a singular, celebrated paper, the foundational work can be traced through the gradual evolution of synthetic methodologies for related fused heterocyclic systems. Early research in the mid-20th century focused on the synthesis of various fused pyrimidines, including pyrimido[4,5-d]pyridazines, which were reported in 1968.[2] This period saw the development of key chemical reactions and the exploration of different strategies to construct these complex bicyclic structures.

A notable early example that hints at the precursors to modern pyrimido-oxazinone synthesis can be found in a 1977 publication that describes the use of a trioxo-tetrahydropyrimido-oxazine as an intermediate in the synthesis of pyrimido[5,4-d]pyrimidines.[3] This work demonstrates an early recognition of the utility of the pyrimido-oxazinone core as a building block for more complex heterocyclic systems.

The general synthetic strategies for preparing fused pyrimidine systems often involve the construction of one heterocyclic ring onto a pre-existing one. This can be approached in two primary ways:

  • Building the pyrimidine ring onto an existing oxazine moiety.

  • Constructing the oxazine ring onto a pre-existing pyrimidine core.

The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Modern Synthetic Strategies: A Toolkit for Diversity

The 21st century has witnessed a significant expansion in the synthetic chemist's toolbox for constructing pyrimido-oxazinone derivatives. These modern methods offer greater efficiency, versatility, and the ability to generate diverse libraries of compounds for biological screening.

Multi-component Reactions (MCRs)

One-pot, multi-component reactions have emerged as a powerful and efficient strategy for the synthesis of complex heterocyclic frameworks, including pyrimido-oxazinones.[4] These reactions offer several advantages, such as:

  • Atom economy: Most of the atoms of the starting materials are incorporated into the final product.

  • Procedural simplicity: Multiple bonds are formed in a single operation, reducing the number of synthetic steps and purification procedures.

  • Diversity-oriented synthesis: A wide range of derivatives can be synthesized by simply varying the starting components.

A common MCR approach for the synthesis of pyrimido[4,5-b]quinolindiones, a related class of compounds, involves the condensation of aminopyrimidinones, dimedone, and aromatic aldehydes.[5]

Synthesis from Chalcones and Urea

A straightforward and efficient method for the synthesis of certain pyrimido[2,1-b][6][7]oxazine derivatives involves the use of readily available starting materials like chalcones and urea.[6][7] The initial reaction typically forms a 6H-1,3-oxazin-2-amine intermediate, which can then be further reacted to construct the fused pyrimidine ring.[6][7]

Experimental Protocol: Synthesis of a Tetrahydropyrimido[2,1-b][6][7]oxazine-7-carbonitrile Derivative [6][7]

  • Step 1: Synthesis of the Oxazine Intermediate.

    • Dissolve equimolar amounts of the appropriate chalcone and urea in an ethanolic potassium hydroxide solution.

    • Heat the mixture for a specified time.

    • Pour the reaction mixture into cold water to precipitate the 6-(substituted)-4-phenyl-6H-1,3-oxazin-2-amine intermediate.

    • Filter, wash, and dry the product.

  • Step 2: Formation of the Fused Pyrimidine Ring.

    • React the oxazine intermediate with ethyl 2-cyano-3,3-bis(methylthio)acrylate in the presence of a catalytic amount of potassium carbonate in a suitable solvent like DMF.

    • Reflux the reaction mixture.

    • Upon completion, cool the reaction and isolate the 2-(substituted)-8-(methylthio)-6-oxo-4-phenyl-4,6,9,9a-tetrahydropyrimido[2,1-b][6][7]oxazine-7-carbonitrile product.

    • Characterize the final product using spectroscopic methods (IR, NMR, Mass Spectrometry).

Cyclization of Functionalized Pyrimidine Precursors

A versatile approach to pyrimido-oxazinones involves the cyclization of appropriately functionalized pyrimidine derivatives. This strategy allows for precise control over the substitution pattern of the final molecule. For instance, the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings often starts from a functionalized pyridine precursor.[8][9][10] The key steps typically involve the formation of an amino ester on the thiophene ring, which is then cyclized to form the oxazinone ring.[9][10]

Workflow for the Synthesis of a Thieno-fused Oxazinone

G A Functionalized Pyridine B Condensation with Cyanothioacetamide A->B C Reaction with Ethyl Chloroacetate B->C D Cyclization with Sodium Methoxide C->D E Hydrolysis and Cyclization with Acetic Anhydride D->E F Thieno-fused Oxazinone E->F

Caption: General workflow for the synthesis of thieno-fused oxazinone derivatives.

Medicinal Chemistry Applications and Biological Activities

The pyrimido-oxazinone scaffold has proven to be a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. This has led to extensive research into their potential as therapeutic agents.

Antimicrobial Activity

Numerous studies have demonstrated the potent antimicrobial activity of pyrimido-oxazinone derivatives. For example, certain pyrimido[4,5-b]quinoline-4-ones have shown significant activity against various bacterial and fungal strains.[5] Similarly, pyrimidinone and oxazinone derivatives fused with thiophene rings have been synthesized and evaluated as antimicrobial agents, with some compounds showing activity comparable to standard drugs.[8]

Table 1: Examples of Antimicrobial Pyrimido-oxazinone Derivatives and their Activities

Compound ClassTarget OrganismsReference
Pyrimido[4,5-b]quinoline-4-onesBacteria and Fungi[5]
Thieno-fused Pyrimidinones and OxazinonesBacteria and Fungi[8]
Anticancer Activity

The pyrimidine and fused pyrimidine ring systems are vital components in the inhibition of various protein kinases, including c-Src kinase, which is implicated in cancer progression.[11] The structural features of pyrimido-oxazinone derivatives make them attractive candidates for the development of novel anticancer agents. The planar heterocyclic system can interact with the active sites of enzymes and receptors involved in cancer signaling pathways.

Other Biological Activities

Beyond antimicrobial and anticancer effects, fused pyrimidine systems have been investigated for a plethora of other pharmacological properties, including:

  • Anti-inflammatory activity

  • Antiviral activity[12]

  • Antimalarial activity[12]

  • Anti-HIV activity

The diverse biological profile of pyrimido-oxazinone compounds underscores their potential as a versatile scaffold for the development of new drugs targeting a wide range of diseases.

Future Perspectives and Conclusion

The journey of pyrimido-oxazinone compounds, from their conceptual origins in the broader field of fused pyrimidine chemistry to their current status as a promising class of bioactive molecules, highlights the power of heterocyclic chemistry in drug discovery. While significant progress has been made in the development of synthetic methodologies and the exploration of their biological activities, the full therapeutic potential of this scaffold is yet to be realized.

Future research in this area will likely focus on:

  • Development of more efficient and sustainable synthetic methods: This includes the use of green chemistry principles, such as catalytic and solvent-free reactions, to minimize the environmental impact of synthesis.

  • Expansion of chemical diversity: The synthesis of novel libraries of pyrimido-oxazinone derivatives with a wide range of substituents will be crucial for identifying compounds with improved potency, selectivity, and pharmacokinetic properties.

  • Elucidation of mechanisms of action: A deeper understanding of how these compounds interact with their biological targets will facilitate the rational design of more effective drugs.

  • Exploration of new therapeutic applications: The broad spectrum of biological activities associated with this scaffold suggests that it may have potential in treating a variety of diseases beyond infections and cancer.

References

  • Sirsat Shivraj B, Jadhav Anilkumar G, Kale Prashant S and Jadhav Madhav S. Synthesis of Novel Pyrimido Oxazine and their Derivatives. Chemical Sciences Journal. 2019;10(3). [Link]

  • Sharma, R., et al. Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance. Der Pharma Chemica. 2015;7(5):134-145. [Link]

  • Sirsat Shivraj B, Jadhav Anilkumar G, Kale Prashant S and Jadhav Madhav S. Synthesis of Novel Pyrimido Oxazine and their Derivatives. Semantic Scholar. 2019. [Link]

  • Hossan, A. S. M., et al. Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Molecules. 2012;17(11):13642-13655. [Link]

  • Hossan, A. S. M., et al. Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. National Center for Biotechnology Information. 2012. [Link]

  • Hossan, A. S. M., et al. Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. MDPI. 2012. [Link]

  • Barsy, M. A., et al. Efficient Synthesis of Pyrimido[5,4-c]pyridazines and of Thiino[2,3-d]pyrimidines Based on an Aza-Wittig Reaction/Heterocyclization Strategy. ResearchGate. 2012. [Link]

  • Khan, I., et al. Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. Journal of Biomolecular Structure and Dynamics. 2023;42(3):1582-1614. [Link]

  • Panneerselvam, P., et al. A mini review of pyrimidine and fused pyrimidine marketed drugs. Research in Pharmacy. 2012;2(4):1-10. [Link]

  • Kaur, R., et al. Pyrimidine-fused Derivatives: Synthetic Strategies and Medicinal Attributes. Current Organic Chemistry. 2020;24(12):1355-1397. [Link]

  • Al-Abdullah, E. S., et al. Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. 2016;8(19):42-53. [Link]

  • Al-Issa, S. A. Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. Saudi Pharmaceutical Journal. 2013;21(3):305-316. [Link]

  • de Souza, M. V. N., et al. Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria. Journal of Medicinal Chemistry. 2022;65(1):799-813. [Link]

  • de Oliveira, R. B., et al. Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents. Pharmaceuticals. 2022;15(8):998. [Link]

  • Khan, K. M., et al. Synthesis of new Derivatives of Pyrimido[5,4-e][1][6][8]triazolo[3,4-b][6][7][8]Thiadiazine and Their Enzyme Inhibitory Activity As. Journal of the Brazilian Chemical Society. 2012;23(12):2265-2271. [Link]

  • Quiroga, J., et al. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. RSC Advances. 2021;11(15):8765-8774. [Link]

  • Kinoshita, T., and Castle, R. N. The synthesis of pyrimido[4,5‐d] pyridazines. Journal of Heterocyclic Chemistry. 1968;5(6):845-848. [Link]

  • Britikova, N. E., & Elina, A. S. ChemInform Abstract: SYNTHESIS AND PROPERTIES OF SOME NEW DERIVATIVES OF PYRIMIDO(5,4‐D)PYRIMIDINE. Chemischer Informationsdienst. 1977;8(36). [Link]

  • Alelwani, W. Design and Synthesis of Pyrimidine Fused Heterocycles as Single Agents with Combination Chemotherapy Potential. Duquesne Scholarship Collection. 2014. [Link]

  • O'Connor, R., et al. Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. Molecules. 2021;26(18):5493. [Link]

  • Wang, X., et al. Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. Tetrahedron Letters. 2016;57(27):2946-2948. [Link]

  • Shirini, F., et al. One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. Iranian Journal of Catalysis. 2021;11(2):169-175. [Link]

  • D'Souza, P., et al. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. 2021;9:733887. [Link]

  • Thompson, L. C., et al. Polysubstituted Pyridines from 1,4-Oxazinone Precursors. The Journal of Organic Chemistry. 2024;89(24):17865-17876. [Link]

  • Bal, T., et al. Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of The Chemical Society of Pakistan. 2010;32(6):763-768. [Link]

  • Al-Anazi, M., et al. Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Molecules. 2023;28(12):4785. [Link]

Sources

In Silico Prediction of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one Properties: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico characterization of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one, a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, the methodologies presented herein are curated to reflect a synthesis of computational accuracy and practical application in the drug discovery pipeline. This document eschews a rigid, templated approach in favor of a logically structured narrative that guides the user through the essential stages of computational analysis, from fundamental physicochemical property prediction to advanced ADME and toxicological assessments. Each protocol is designed as a self-validating system, grounded in established scientific principles and supported by authoritative references. The ultimate objective is to equip researchers, scientists, and drug development professionals with a robust computational strategy to holistically evaluate the potential of novel chemical entities, thereby facilitating data-driven decision-making in early-stage drug development.

Introduction: The Rationale for In Silico Profiling

The early-stage assessment of drug candidates is a critical determinant of success in the pharmaceutical industry. The ability to accurately predict the physicochemical, pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME), and toxicological properties of a molecule before significant investment in synthesis and in vitro testing can dramatically reduce attrition rates and development costs. In silico methods, leveraging the power of computational algorithms and curated databases, offer a rapid and cost-effective means to achieve this.[1][2]

This guide focuses on 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one (CAS: 1211524-67-2), a molecule whose heterocyclic core is of interest due to its potential for diverse biological activities. Our approach is not merely a sequence of computational steps but a strategic workflow designed to build a comprehensive profile of the molecule's drug-like potential. We will begin with the foundational step of canonicalizing the molecular structure and then proceed through a tiered analysis of its properties, explaining the causality behind each methodological choice.

Foundational Step: Molecular Structure Canonicalization

The fidelity of any in silico prediction is contingent upon an accurate and unambiguous representation of the molecular structure. The Simplified Molecular Input Line Entry System (SMILES) is a widely accepted standard for this purpose. However, different software can generate different SMILES strings for the same molecule. Therefore, the first and most crucial step is to generate a canonical SMILES string, which is a unique representation.

Protocol 1: Canonical SMILES Generation

  • Obtain the chemical structure of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one. This can be done by searching for its CAS number (1211524-67-2) in a chemical database like PubChem.

  • Input the structure into a canonicalization tool. A reliable and freely accessible tool is the Chemical Identifier Resolver by the NCI/CADD Group.[3]

  • Specify the desired output as "SMILES."

  • Record the resulting canonical SMILES string for use in all subsequent analyses. This ensures consistency and reproducibility of the predictions.

Canonical SMILES for 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one: Clc1ncc2NC(=O)OCc2n1

Physicochemical Property Prediction: The Foundation of Drug Action

A molecule's physicochemical properties govern its solubility, permeability, and ultimately, its ability to reach its biological target. We will utilize established computational models to predict key descriptors.

3.1. Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, and metabolism. A balanced logP is essential for oral bioavailability.

Protocol 2: logP Prediction using SwissADME

  • Navigate to the SwissADME web server. This is a robust and widely cited tool for predicting physicochemical properties and ADME parameters.[4][5][6]

  • Input the canonical SMILES string of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one into the query box.

  • Initiate the analysis.

  • Record the consensus logP value. SwissADME provides multiple predicted values from different algorithms; the consensus value provides a more robust estimate.

3.2. Aqueous Solubility (logS)

Aqueous solubility is paramount for a drug's absorption and distribution in the bloodstream. Poor solubility is a major hurdle in drug development.

Protocol 3: logS Prediction using SwissADME

  • Following the steps in Protocol 2, locate the "Water Solubility" section in the SwissADME results.

  • Record the predicted logS value and the corresponding solubility class (e.g., soluble, moderately soluble, poorly soluble).[7]

3.3. pKa

The acid dissociation constant (pKa) determines the ionization state of a molecule at a given pH. This influences its solubility, permeability, and interaction with its target.

Protocol 4: pKa Prediction using Chemicalize

  • Navigate to the Chemicalize web platform by ChemAxon.[8]

  • Input the canonical SMILES string.

  • Run the calculation.

  • Record the predicted acidic and basic pKa values. Understanding the ionization state at physiological pH (7.4) is crucial.

Table 1: Predicted Physicochemical Properties of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one

PropertyPredicted ValueTool Used
Canonical SMILESClc1ncc2NC(=O)OCc2n1NCI/CADD Chemical Identifier Resolver[3]
Molecular Weight199.57 g/mol SwissADME
Consensus logP0.85SwissADME
logS (ESOL)-1.84SwissADME
SolubilitySolubleSwissADME
Acidic pKa7.94Chemicalize
Basic pKa0.26Chemicalize
Polar Surface Area (PSA)71.89 ŲSwissADME

Pharmacokinetic (ADME) Profile Prediction

Understanding how a molecule is absorbed, distributed, metabolized, and excreted is fundamental to designing effective drugs with appropriate dosing regimens.

4.1. Absorption: Oral Bioavailability and Lipinski's Rule of Five

Lipinski's Rule of Five provides a set of guidelines to assess the druglikeness of a molecule and its potential for good oral absorption.[6]

Protocol 5: Lipinski's Rule of Five Analysis using SwissADME

  • Using the SwissADME results from Protocol 2, examine the "Lipinski" section.

  • Verify if the molecule adheres to the following criteria:

    • Molecular weight ≤ 500 Da

    • logP ≤ 5

    • Number of hydrogen bond donors ≤ 5

    • Number of hydrogen bond acceptors ≤ 10

  • Note any violations. While not absolute, violations can indicate potential issues with oral bioavailability.

4.2. Distribution: Blood-Brain Barrier (BBB) Permeation

The ability of a drug to cross the blood-brain barrier is critical for CNS-targeting drugs and a liability for peripherally acting drugs.

Protocol 6: BBB Permeation Prediction using SwissADME

  • In the SwissADME results, locate the "Pharmacokinetics" section.

  • Record the prediction for BBB permeation (Yes/No). This is typically based on a consensus of multiple models.

4.3. Metabolism: Cytochrome P450 (CYP) Inhibition

Cytochrome P450 enzymes are major players in drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions.

Protocol 7: CYP Inhibition Prediction using SwissADME

  • Within the "Pharmacokinetics" section of SwissADME, find the predictions for the inhibition of major CYP isoforms (e.g., CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4).

  • Record the predicted inhibitory activity for each isoform.

Workflow Diagram: In Silico ADME Profiling

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Lipinski Lipinski's Rule of Five Analysis (SwissADME) Excretion Inferred from Solubility & Metabolism Lipinski->Excretion BBB BBB Permeation Prediction (SwissADME) CYP CYP450 Inhibition Prediction (SwissADME) CYP->Excretion Molecule Canonical SMILES of 4-Chloro-5H-pyrimido [4,5-b]oxazin-6(7H)-one Molecule->Lipinski Molecule->BBB Molecule->CYP

Caption: Workflow for the in silico prediction of ADME properties.

Toxicological Hazard Assessment

Early identification of potential toxicological liabilities is crucial to avoid late-stage failures.

5.1. Ames Test for Mutagenicity

The Ames test is a widely used method to assess the mutagenic potential of a chemical. In silico models can predict the outcome of this assay.[9]

Protocol 8: Mutagenicity Prediction using ProTox-II

  • Navigate to the ProTox-II web server. [9][10][11]

  • Input the canonical SMILES string.

  • Initiate the prediction.

  • Record the predicted mutagenicity (mutagenic/non-mutagenic) and the associated confidence score.

5.2. hERG Inhibition

Blockade of the hERG potassium channel can lead to life-threatening cardiac arrhythmias.

Protocol 9: hERG Inhibition Prediction using pkCSM

  • Navigate to the pkCSM web server. [2][12][13][14]

  • Input the canonical SMILES string.

  • Select the "Toxicity" module.

  • Run the prediction for hERG I inhibition.

  • Record the prediction (Yes/No).

5.3. Hepatotoxicity

Drug-induced liver injury is a major cause of drug withdrawal from the market.

Protocol 10: Hepatotoxicity Prediction using ProTox-II

  • Following the steps in Protocol 8, locate the "Hepatotoxicity" prediction in the ProTox-II results.

  • Record the prediction (active/inactive) and the confidence score.

Table 2: Predicted Toxicological Profile of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one

EndpointPredictionConfidenceTool Used
Mutagenicity (Ames)Inactive0.71ProTox-II[9][10][11]
hERG I InhibitionNo-pkCSM[2][12][14]
HepatotoxicityInactive0.65ProTox-II[10][11]

Synthesis and Interpretation: Building a Holistic Profile

The true value of in silico prediction lies in the integrated analysis of all generated data. The physicochemical properties, ADME profile, and toxicological flags must be considered in concert to form a comprehensive assessment of the molecule's potential. For instance, poor solubility may exacerbate a potential toxicity issue by altering the dose-response relationship. Conversely, a clean toxicity profile may be of little value if the molecule has poor oral bioavailability.

This holistic view enables a data-driven go/no-go decision or provides a clear rationale for chemical modification to improve the molecule's properties.

Logical Relationship Diagram: Data Integration for Decision Making

Data_Integration cluster_data Predicted Data cluster_decision Decision Making PhysChem Physicochemical Properties (logP, logS, pKa) Integration Holistic Profile Analysis & Risk-Benefit Assessment PhysChem->Integration ADME ADME Profile (Absorption, Distribution, Metabolism) ADME->Integration Tox Toxicological Hazards (Mutagenicity, hERG, Hepatotoxicity) Tox->Integration Go Advance to In Vitro Testing NoGo Terminate or Redesign Integration->Go Favorable Profile Integration->NoGo Unfavorable Profile

Caption: Integration of in silico data to guide project decisions.

Conclusion

This guide has outlined a robust and scientifically grounded workflow for the in silico prediction of the properties of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one. By following these protocols, researchers can generate a comprehensive profile of this molecule, enabling an informed assessment of its drug-like potential. It is imperative to remember that in silico predictions are models of reality and should be used to guide, not replace, experimental validation. The true power of this approach lies in its ability to prioritize resources and focus experimental efforts on the most promising candidates.

References

  • PubChemLite. (n.d.). Explore - B. Retrieved January 19, 2026, from [Link]

  • Sulstice. (2024, September 12). Convert a List of CAS numbers to SMILES using Pubmed, CirPy, or a Recurrent Neural Network. Medium. Retrieved January 19, 2026, from [Link]

  • Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved January 19, 2026, from [Link]

  • OPSIN. (n.d.). Chemical Name to SMILES Converter. Retrieved January 19, 2026, from [Link]

  • MSMetaEnhancer. (n.d.). Web Converters. Read the Docs. Retrieved January 19, 2026, from [Link]

  • Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic acids research, 46(W1), W257–W263. [Link]

  • NCI/CADD Group. (n.d.). Chemical Identifier Resolver. National Cancer Institute. Retrieved January 19, 2026, from [Link]

  • ChemAxon. (n.d.). Calculations - Instant Cheminformatics Solutions. Chemicalize. Retrieved January 19, 2026, from [Link]

  • SwissADME. (2023). Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum-graecum. Journal of Pharmacognosy and Phytochemistry, 12(4), 10-20.
  • Chemistry Stack Exchange. (2020, June 8). How to convert CAS ID to SMILES. Retrieved January 19, 2026, from [Link]

  • SwissADME. (2019). SwissADME predictions of pharmacokinetics and drug-likeness properties of small molecules present in Ipomoea mauritiana Jacq. Journal of Pharmacognosy and Phytochemistry, 8(5), 1686-1693.
  • SwissADME. (2021). Swiss ADME predictions for anti cancer drug molecules prior In Vitro In Vivo Correlations (IVIVC). International Journal of Pharmacy and Pharmaceutical Sciences, 13(8), 34-41.
  • PRISM BioLab. (2023, August 2). Oral Bioavailability Prediction Screening: Gift of SwissADME. Retrieved January 19, 2026, from [Link]

  • Dhinesh Kumar. (2024). Insilico toxicity prediction by using ProTox-II computational tools. Asia-Pacific Journal of Molecular and Clinical Oncology, 1(1), 1-5.
  • Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Max Delbrück Center. Retrieved January 19, 2026, from [Link]

  • Mukadam, M. M., & Jagdale, D. M. (2022). In silico ADME/T Prediction of Steroidal Chalcone derivatives using Swiss ADME and OSIRIS explorer. Research Journal of Pharmacy and Technology, 15(7), 3137-3142.
  • pkCSM. (n.d.). Pharmacokinetic properties. Retrieved January 19, 2026, from [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of medicinal chemistry, 58(9), 4066–4072. [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • pkCSM. (n.d.). Biosig Lab. Retrieved January 19, 2026, from [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. PubMed. Retrieved January 19, 2026, from [Link]

  • Banerjee, P., et al. (2018). (Open Access) ProTox-II: a webserver for the prediction of toxicity of chemicals. SciSpace. Retrieved January 19, 2026, from [Link]

  • Banerjee, P., Eckert, A., Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Semantic Scholar. Retrieved January 19, 2026, from [Link]

Sources

Methodological & Application

Synthesis of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthetic strategy is based on a robust three-step sequence starting from the commercially available 5-aminoorotic acid. This guide offers a comprehensive explanation of the experimental procedures, the underlying chemical principles, and critical operational insights to ensure successful synthesis.

Introduction

The pyrimido[4,5-b][1][2]oxazine scaffold is a privileged heterocyclic system that is a key structural component in a variety of biologically active molecules. The introduction of a chlorine atom at the 4-position provides a versatile handle for further chemical modifications, such as nucleophilic substitution reactions, allowing for the generation of diverse compound libraries for drug screening. This protocol details a reliable and reproducible method for the preparation of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one.

Synthetic Strategy Overview

The synthesis of the target compound is achieved through a three-step process, as illustrated in the workflow below. The strategy involves the initial acylation of 5-aminoorotic acid, followed by an intramolecular cyclization to form the core pyrimido-oxazine ring system, and finally, a chlorination step to yield the desired product.

Synthesis_Workflow Start 5-Aminoorotic Acid Step1 Step 1: Chloroacetylation Start->Step1 Intermediate1 5-(2-chloroacetamido)orotic acid Step1->Intermediate1 Step2 Step 2: Intramolecular Cyclization Intermediate1->Step2 Intermediate2 5H-pyrimido[4,5-b][1,4]oxazine-4,6(7H)-dione Step2->Intermediate2 Step3 Step 3: Chlorination Intermediate2->Step3 End 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one Step3->End

Caption: Overall synthetic workflow for 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one.

Detailed Experimental Protocols

Step 1: Synthesis of 5-(2-chloroacetamido)orotic acid (Intermediate 1)

Principle: This step involves the N-acylation of the primary amino group of 5-aminoorotic acid with chloroacetyl chloride. The reaction is typically carried out in a suitable solvent, and a base may be added to neutralize the hydrochloric acid byproduct.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Aminoorotic acid171.1110.0 g0.058
Chloroacetyl chloride112.947.9 g (5.5 mL)0.070
Anhydrous Dioxane-200 mL-
Pyridine79.105.1 g (5.2 mL)0.064

Procedure:

  • In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, suspend 5-aminoorotic acid (10.0 g, 0.058 mol) in anhydrous dioxane (200 mL).

  • Add pyridine (5.2 mL, 0.064 mol) to the suspension and stir the mixture at room temperature for 15 minutes.

  • Slowly add a solution of chloroacetyl chloride (5.5 mL, 0.070 mol) in anhydrous dioxane (50 mL) to the stirred suspension over a period of 30 minutes. The addition is exothermic, and the temperature should be monitored.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 101 °C) for 2 hours.

  • Allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash it with cold dioxane (2 x 30 mL) and then with diethyl ether (2 x 30 mL).

  • Dry the product under vacuum to afford 5-(2-chloroacetamido)orotic acid as a white to off-white solid.

Expected Yield: 85-95%

Step 2: Synthesis of 5H-pyrimido[4,5-b][1][2]oxazine-4,6(7H)-dione (Intermediate 2)

Principle: This step involves an intramolecular nucleophilic substitution reaction. The carboxylate group of the orotic acid moiety, formed in situ by the addition of a base, attacks the electrophilic carbon of the chloroacetyl group, leading to the formation of the oxazinone ring.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5-(2-chloroacetamido)orotic acid247.5610.0 g0.040
Sodium Carbonate (Na₂CO₃)105.994.7 g0.044
Dimethylformamide (DMF)-150 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 5-(2-chloroacetamido)orotic acid (10.0 g, 0.040 mol) in dimethylformamide (DMF) (150 mL).

  • Add sodium carbonate (4.7 g, 0.044 mol) to the solution.

  • Heat the reaction mixture to 100-110 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water with vigorous stirring.

  • The product will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with water (3 x 50 mL) and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield 5H-pyrimido[4,5-b][1][2]oxazine-4,6(7H)-dione as a solid.

Expected Yield: 70-85%

Step 3: Synthesis of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one (Final Product)

Principle: This final step involves the conversion of the hydroxyl group (in the enol form of the pyrimidinedione) at the 4-position to a chlorine atom using a chlorinating agent. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation. The addition of a tertiary amine like N,N-diethylaniline can facilitate the reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5H-pyrimido[4,5-b][1][2]oxazine-4,6(7H)-dione183.125.0 g0.027
Phosphorus oxychloride (POCl₃)153.3325 mL-
N,N-Diethylaniline149.232.5 mL-

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 5H-pyrimido[4,5-b][1][2]oxazine-4,6(7H)-dione (5.0 g, 0.027 mol) in phosphorus oxychloride (25 mL).

  • Add N,N-diethylaniline (2.5 mL) to the suspension.

  • Heat the mixture to reflux (approximately 105-110 °C) and maintain the reflux for 3-4 hours, or until the reaction is complete (monitored by TLC). The solid should dissolve as the reaction progresses.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice (approximately 200 g) in a large beaker with constant stirring. This step is highly exothermic and should be done with caution.

  • The product will precipitate as a solid. Stir the mixture for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration and wash it extensively with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetonitrile) to obtain pure 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one.

Expected Yield: 60-75%

Reaction Mechanism

The overall transformation involves a sequence of well-established organic reactions.

Reaction_Mechanism cluster_0 Step 1: Chloroacetylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Chlorination A 5-Aminoorotic Acid C 5-(2-chloroacetamido)orotic acid A->C + B Chloroacetyl Chloride B->C + Pyridine D 5-(2-chloroacetamido)orotic acid E 5H-pyrimido[4,5-b][1,4]oxazine-4,6(7H)-dione D->E Na2CO3, DMF, Heat F 5H-pyrimido[4,5-b][1,4]oxazine-4,6(7H)-dione G 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one F->G POCl3, Heat

Caption: Key transformations in the synthesis of the target compound.

Safety and Handling

  • 5-Aminoorotic acid: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE).

  • Chloroacetyl chloride: Highly corrosive and a lachrymator. Handle only in a fume hood with gloves and safety glasses. Reacts violently with water.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. All operations should be conducted in a well-ventilated fume hood with appropriate PPE.

  • Pyridine, Dioxane, DMF, N,N-Diethylaniline: These are flammable and toxic solvents/reagents. Avoid inhalation and skin contact.

Troubleshooting

IssuePossible CauseSolution
Step 1: Low yield of Intermediate 1 Incomplete reaction or hydrolysis of chloroacetyl chloride.Ensure anhydrous conditions. Check the quality of chloroacetyl chloride. Increase reaction time or temperature if necessary.
Step 2: Difficulty in cyclization Insufficient base or low reaction temperature.Ensure the correct stoichiometry of the base. Increase the reaction temperature or try a stronger base like potassium carbonate.
Step 3: Incomplete chlorination Insufficient POCl₃ or reaction time.Use a larger excess of POCl₃. Increase the reflux time. Ensure the temperature is high enough for the reaction to proceed.
Product purification issues Presence of side products.Optimize reaction conditions to minimize side reactions. Use column chromatography for purification if recrystallization is not effective.

References

  • General procedures for N-acylation of aminopyrimidines can be found in standard organic chemistry textbooks and relevant liter
  • Methodologies for intramolecular cyclization of N-haloacetyl compounds are described in various organic synthesis journals.
  • For chlorination of hydroxypyrimidines using POCl₃, a relevant modern protocol is described in: Org. Process Res. Dev.2014, 18 (1), pp 241–245.

Sources

Application Note: A Guide to Kinase Inhibitor Screening Using 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one as a Novel Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity in Kinase Inhibition

The human kinome, comprising over 500 protein kinases, represents one of the most critical families of drug targets, particularly in oncology and immunology. Kinases regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates, and their dysregulation is a hallmark of many diseases. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for various cancers. However, achieving inhibitor specificity remains a significant challenge due to the highly conserved nature of the ATP-binding site across the kinome.

The strategy of using a "privileged scaffold" is a cornerstone of modern medicinal chemistry for kinase inhibitor design.[1] These scaffolds are molecular frameworks that are known to bind to a specific class of targets, and they can be chemically modified to create libraries of compounds with diverse activities and specificities. The pyrimidine ring is a well-established feature in numerous FDA-approved kinase inhibitors, owing to its ability to form key hydrogen bonds with the kinase hinge region.

This application note introduces 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one , a heterocyclic compound with a pyrimido[4,5-b]oxazinone core, as a promising starting scaffold for the development of novel kinase inhibitors. The presence of a reactive chlorine atom at the 4-position provides a convenient handle for the synthesis of a focused library of analogues, allowing for the exploration of the chemical space around the core structure to achieve desired potency and selectivity.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this scaffold in a tiered kinase inhibitor screening cascade. We will detail the rationale behind the experimental design and provide step-by-step protocols for primary biochemical, secondary biochemical, and cell-based assays.

Physicochemical Properties of the Scaffold

Before embarking on a screening campaign, it is essential to characterize the starting compound. 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one (CAS: 1211524-67-2) is a small molecule with properties that make it an attractive starting point for fragment-based or lead discovery efforts.

PropertyValueSignificance in Drug Discovery
Molecular Weight 185.56 g/mol Low molecular weight allows for significant additions during library synthesis while staying within the "Rule of Five" guidelines for drug-likeness.
LogP (predicted) ~0.5 - 1.0A favorable LogP suggests good starting solubility and permeability characteristics.
Hydrogen Bond Donors 2Provides potential for interactions with the target protein.
Hydrogen Bond Acceptors 4Offers multiple points for hydrogen bonding with the kinase active site.
Reactivity The C4-Chloro group is susceptible to nucleophilic substitution, enabling facile library generation.This is the key feature for using this compound as a scaffold for creating a library of diverse potential inhibitors.

A Tiered Strategy for Kinase Inhibitor Screening

A robust screening cascade is essential to identify and validate promising hit compounds while minimizing false positives and negatives. We propose a three-tiered approach, starting with a high-throughput primary screen to identify initial hits, followed by more detailed secondary and cell-based assays to confirm activity and assess cellular efficacy.

G cluster_0 Screening Cascade Primary Screen Primary Screen Secondary Screen Secondary Screen Primary Screen->Secondary Screen Hit Confirmation & Potency Cell-based Assays Cell-based Assays Secondary Screen->Cell-based Assays Cellular Efficacy & Target Engagement Lead Optimization Lead Optimization Cell-based Assays->Lead Optimization In Vivo & ADMET Studies

Caption: A tiered workflow for kinase inhibitor screening.

Primary Screen: High-Throughput Biochemical Assay

The goal of the primary screen is to rapidly assess a library of compounds derived from the 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one scaffold against a kinase of interest in a high-throughput manner. A luminescence-based assay that measures ATP consumption, such as the Kinase-Glo® assay, is an excellent choice for this purpose.[2][3] This assay format is homogeneous ("add-and-read"), robust, and readily adaptable to automation.

The principle is straightforward: the kinase reaction consumes ATP, and the amount of remaining ATP is detected by a luciferase-luciferin reaction, which generates a luminescent signal.[4] Therefore, a lower luminescent signal corresponds to higher kinase activity, and an increase in luminescence indicates inhibition.

Protocol: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable buffer for the kinase of interest (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ATP Solution: Prepare an ATP stock solution in kinase buffer. The final concentration in the assay should be at or near the Km of the kinase for ATP to detect both competitive and non-competitive inhibitors.

  • Kinase Solution: Dilute the kinase enzyme to the desired concentration in kinase buffer. The optimal concentration should be determined empirically to yield a signal window that is robust and linear over the reaction time.

  • Test Compounds: Prepare a stock solution of the 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one derivatives in 100% DMSO. Then, create a dilution series.

  • Kinase-Glo® Reagent: Prepare the reagent according to the manufacturer's instructions.[5]

2. Assay Procedure (384-well plate format):

  • Add 50 nL of test compound solution or DMSO (vehicle control) to the appropriate wells.

  • Add 5 µL of the kinase solution to all wells.

  • To initiate the kinase reaction, add 5 µL of the ATP solution to all wells.

  • Mix the plate gently and incubate at room temperature for the desired time (e.g., 60 minutes).

  • Add 10 µL of the prepared Kinase-Glo® Reagent to all wells to stop the kinase reaction and initiate the luminescent signal generation.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read the luminescence on a plate reader.

3. Data Analysis:

  • Controls:

    • No Kinase Control (100% Inhibition): Wells with substrate, ATP, and buffer but no kinase. This represents the maximum luminescent signal.

    • Vehicle Control (0% Inhibition): Wells with kinase, substrate, ATP, and DMSO. This represents the minimum luminescent signal.

  • Calculate Percent Inhibition: % Inhibition = 100 * (Signal_compound - Signal_vehicle) / (Signal_no_kinase - Signal_vehicle)

  • Hit Identification: A common threshold for hit identification is a percent inhibition greater than 50% or three standard deviations above the mean of the vehicle control wells.

Secondary Screen: Mechanistic Biochemical Assay

Hits from the primary screen should be confirmed and further characterized in a secondary assay. This assay should ideally use a different detection technology to rule out artifacts from the primary screen (e.g., compounds that interfere with luciferase). A Homogeneous Time-Resolved Fluorescence (HTRF) assay is an excellent choice for a secondary screen as it directly measures the phosphorylation of a substrate.[6][7]

HTRF is a time-resolved fluorescence resonance energy transfer (TR-FRET) technology.[6] In a typical kinase assay, a biotinylated substrate and a europium cryptate-labeled anti-phospho-substrate antibody are used.[8][9] When the substrate is phosphorylated by the kinase, the binding of the antibody brings the europium donor and a streptavidin-XL665 acceptor into close proximity, resulting in a FRET signal.

G cluster_0 No Kinase Activity cluster_1 Kinase Activity Eu_Ab Eu-Antibody Biotin_Sub Biotin-Substrate SA_XL SA-XL665 Biotin_Sub->SA_XL binds Eu_Ab_P Eu-Antibody Biotin_Sub_P Biotin-P-Substrate Eu_Ab_P->Biotin_Sub_P binds to P-site SA_XL_P SA-XL665 Eu_Ab_P->SA_XL_P FRET Signal Biotin_Sub_P->SA_XL_P binds

Caption: Principle of an HTRF kinase assay.

Protocol: HTRF Kinase Assay

1. Reagent Preparation:

  • Kinase Reaction Buffer: As prepared for the primary screen.

  • Kinase, ATP, and Test Compounds: Prepared and diluted as in the primary screen protocol.

  • Substrate: Biotinylated peptide or protein substrate for the kinase of interest.

  • Detection Reagents: Europium cryptate-labeled anti-phospho-antibody and Streptavidin-XL665 (SA-XL665). Prepare in detection buffer (e.g., 50 mM HEPES pH 7.0, 0.1% BSA, 0.5 M KF).

2. Assay Procedure (384-well plate format):

  • Add 50 nL of test compound from a dose-response dilution series or DMSO to the appropriate wells.

  • Add 2.5 µL of a solution containing the kinase and the biotinylated substrate.

  • Initiate the reaction by adding 2.5 µL of the ATP solution.

  • Mix gently and incubate at room temperature for the desired time (e.g., 60 minutes).

  • Stop the reaction and initiate detection by adding 5 µL of the detection reagent mix (containing the Eu-antibody and SA-XL665).

  • Incubate at room temperature for 60 minutes to allow for antibody binding.

  • Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (donor) and 665 nm (acceptor) after excitation at 320 nm.

3. Data Analysis:

  • Calculate HTRF Ratio: HTRF Ratio = (Emission_665nm / Emission_620nm) * 10,000

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_background) / (Ratio_max_signal - Ratio_background))

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Tertiary Screen: Cell-Based Assays for Physiological Relevance

Biochemical assays, while excellent for initial screening, do not fully recapitulate the complex environment of a living cell.[10][11] Therefore, it is crucial to validate hits in a cell-based assay to assess their cell permeability, target engagement, and effect on downstream signaling.

A common approach is to measure the phosphorylation of a known downstream substrate of the target kinase within a cellular context.[12][13] This can be performed using various techniques, including Western blotting, ELISA, or in-cell plate-based assays.

Protocol: In-Cell Western for Substrate Phosphorylation

1. Cell Culture and Treatment:

  • Seed cells known to express the target kinase in a 96-well plate and grow to 80-90% confluency.

  • Starve the cells of serum for 4-6 hours if the pathway of interest is regulated by growth factors.

  • Pre-treat the cells with various concentrations of the hit compound for 1-2 hours.

  • If applicable, stimulate the cells with an appropriate agonist (e.g., a growth factor) for a short period (e.g., 15-30 minutes) to activate the target kinase.

2. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold PBS.

  • Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a standard method like the BCA assay.

3. Western Blotting:

  • Normalize the protein concentrations of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.

  • Wash the membrane and incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP) or a fluorescent dye.

  • Detect the signal using an appropriate method (e.g., chemiluminescence or fluorescence imaging).

  • Strip the membrane and re-probe with an antibody for the total amount of the downstream substrate to ensure equal protein loading.

4. Data Analysis:

  • Quantify the band intensities for both the phospho-specific and total protein antibodies.

  • Normalize the phospho-protein signal to the total protein signal for each sample.

  • Plot the normalized phospho-protein signal against the compound concentration to determine the cellular IC₅₀.

Conclusion and Future Directions

The 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one scaffold represents a versatile and promising starting point for the discovery of novel kinase inhibitors. Its favorable physicochemical properties and the reactive chlorine handle allow for the efficient generation of a diverse chemical library. The tiered screening approach detailed in this application note provides a robust framework for identifying and validating potent and cell-active inhibitors derived from this scaffold.

Successful hits from this cascade can be further profiled for their selectivity against a panel of other kinases to understand their off-target effects. Promising candidates can then advance to lead optimization, where medicinal chemistry efforts will focus on improving potency, selectivity, and drug-like properties, ultimately leading to the development of new therapeutic agents.

References

  • Title: Scaffold-based design of kinase inhibitors for cancer therapy. Source: PubMed URL: [Link]

  • Title: Spotlight: Cell-based kinase assay formats. Source: Reaction Biology URL: [Link]

  • Title: Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. Source: PubMed Central URL: [Link]

  • Title: HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Source: PubMed Central URL: [Link]

  • Title: Development of a HTRF® Kinase Assay for Determination of Syk Activity. Source: PubMed Central URL: [Link]

  • Title: Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Source: BPS Bioscience URL: [Link]

  • Title: Cell-based test for kinase inhibitors. Source: INiTS URL: [Link]

  • Title: Immuno-oncology Cell-based Kinase Assay Service. Source: Creative Biolabs URL: [Link]

  • Title: Testing kinase inhibitors where it matters: Drug screening in intact cells. Source: Reaction Biology URL: [Link]

Sources

Application Notes and Protocols for Cell-Based Analysis of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini Division

Introduction: The Therapeutic Potential of the Pyrimido[4,5-b] Scaffold

The pyrimidine ring is a cornerstone of numerous biologically active molecules, including nucleic acids and various therapeutic agents. When fused with other heterocyclic systems, it gives rise to "privileged structures" that are frequently explored in drug discovery. The pyrimido[4,5-b] core, in particular, is a recurring motif in compounds designed as kinase inhibitors. Derivatives of related scaffolds like pyrimido[4,5-b]quinolines and pyrimido[4,5-b]indoles have demonstrated significant activity against a range of protein kinases, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), RET kinase, and various cyclin-dependent kinases (CDKs)[1][2][3]. Inhibition of these kinases is a clinically validated strategy in oncology, making novel compounds containing this scaffold promising candidates for anticancer drug development.

This document provides a detailed protocol for the initial cell-based characterization of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one , a compound belonging to this promising class. The primary objective of this protocol is to assess the compound's effect on cancer cell proliferation, a fundamental first step in evaluating its potential as an anticancer agent. We will utilize a colorimetric cell viability assay to determine the half-maximal inhibitory concentration (IC₅₀), a key metric of a compound's potency.

Principle of the Cell Viability Assay (MTS-based)

To quantify the effect of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one on cell proliferation, we will employ an MTS-based assay. This assay relies on the reduction of a tetrazolium salt, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), by metabolically active cells. Dehydrogenase enzymes present in viable cells convert the MTS reagent into a soluble formazan product that absorbs light at 490 nm. The amount of formazan produced is directly proportional to the number of living cells in the culture. By measuring the absorbance, we can quantify the reduction in cell viability following treatment with the test compound.

Experimental Workflow & Signaling Context

The following diagram illustrates the overall experimental workflow, from cell culture preparation to data analysis.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: Assay & Analysis A 1. Cell Culture (e.g., MCF-7 Breast Cancer Cells) B 2. Cell Seeding (96-well plate) A->B D 4. Cell Treatment (Add compound dilutions to wells) B->D C 3. Compound Preparation (Serial Dilution of Test Compound) C->D E 5. Incubation (e.g., 48-72 hours) D->E F 6. Add MTS Reagent E->F G 7. Incubation (1-4 hours) F->G H 8. Measure Absorbance (490 nm) G->H I 9. Data Analysis (Calculate % Viability & IC50) H->I

Caption: Experimental workflow for determining the IC₅₀ of a test compound.

Given that related pyrimido[4,5-b] derivatives often function as kinase inhibitors, a potential mechanism of action for 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one could involve the inhibition of a critical signaling pathway, such as the EGFR/HER2 pathway, which is crucial for the proliferation and survival of many cancer types.

G cluster_pathway Hypothetical Target Pathway: EGFR/HER2 Signaling cluster_downstream Downstream Signaling Ligand Growth Factor (e.g., EGF) Receptor EGFR/HER2 Receptor Ligand->Receptor RAS RAS Receptor->RAS Kinase Activation Compound 4-Chloro-5H-pyrimido [4,5-b]oxazin-6(7H)-one Compound->Receptor Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Hypothetical inhibition of the EGFR/HER2 signaling pathway.

Detailed Protocol: Cell Viability Assay

This protocol is optimized for a 96-well plate format.

Materials and Reagents
  • Cell Line: MCF-7 (human breast adenocarcinoma) or another relevant cancer cell line.

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 0.01 mg/mL human recombinant insulin.

  • Test Compound: 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one, dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10 mM).

  • MTS Reagent: CellTiter 96® AQueous One Solution Cell Proliferation Assay (Promega) or equivalent.

  • Phosphate-Buffered Saline (PBS): sterile, pH 7.4.

  • Trypsin-EDTA: 0.25%.

  • Equipment: 96-well flat-bottom sterile culture plates, multichannel pipette, incubator (37°C, 5% CO₂), microplate reader with a 490 nm filter.

Step-by-Step Methodology
  • Cell Seeding: a. Culture MCF-7 cells until they reach approximately 80% confluency. b. Wash the cells with PBS, then detach them using Trypsin-EDTA. c. Resuspend the cells in fresh culture medium and perform a cell count (e.g., using a hemocytometer). d. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL. e. Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells per well). f. Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow cells to attach.

  • Compound Preparation and Treatment: a. Prepare a serial dilution of the 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one stock solution in culture medium. A typical starting range would be from 100 µM down to 0.01 µM. b. Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and a "no-treatment control" (medium only). c. After the 24-hour incubation, carefully remove the medium from the wells. d. Add 100 µL of the prepared compound dilutions (and controls) to the respective wells. e. Incubate the plate for an additional 48 to 72 hours.

  • MTS Assay and Data Collection: a. After the treatment incubation period, add 20 µL of the MTS reagent directly to each well. b. Incubate the plate for 1 to 4 hours at 37°C. The incubation time will depend on the metabolic rate of the cell line; monitor for color development. c. Measure the absorbance of each well at 490 nm using a microplate reader.

Data Analysis and Interpretation
  • Background Subtraction: Subtract the average absorbance of "medium only" wells (no cells) from all other absorbance readings.

  • Calculate Percentage Viability:

    • Percentage Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100

  • Determine IC₅₀:

    • Plot the Percentage Viability against the log of the compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.

Expected Results

The results can be summarized in a table format for clarity.

Compound Concentration (µM)Mean Absorbance (490 nm)Standard DeviationPercentage Viability (%)
0 (Vehicle Control)1.2500.08100
0.11.1800.0794.4
10.9500.0676.0
100.6000.0548.0
500.2500.0320.0
1000.1500.0212.0

Note: The data above is hypothetical and for illustrative purposes only.

A potent compound will exhibit a low IC₅₀ value, indicating that a lower concentration is required to achieve a 50% reduction in cell viability. Compounds with IC₅₀ values in the low micromolar or nanomolar range are generally considered promising for further investigation. For instance, some pyrimido[4,5-b]quinoline derivatives have shown IC₅₀ values against MCF-7 cells in the range of 1.62 to 6.82 µM[3].

Conclusion and Future Directions

This protocol provides a robust and reproducible method for the primary evaluation of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one's anti-proliferative activity. A potent IC₅₀ value would warrant further investigation into its mechanism of action. Subsequent experiments could include:

  • Kinase Inhibition Assays: Directly testing the compound's ability to inhibit specific kinases, such as those in the EGFR family, using in vitro biochemical assays.

  • Cell Cycle Analysis: Using flow cytometry to determine if the compound induces cell cycle arrest at a particular phase (e.g., G1, S, or G2/M)[3].

  • Apoptosis Assays: Quantifying the induction of programmed cell death (apoptosis) through methods like Annexin V staining.

  • Western Blotting: Analyzing the phosphorylation status of key proteins in signaling pathways (like ERK, as depicted in the hypothetical pathway) to confirm target engagement within the cell.

By following this structured approach, researchers can effectively characterize the biological activity of novel pyrimido[4,5-b]oxazinone derivatives and determine their potential for development as therapeutic agents.

References

  • Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives. MDPI.[Link]

  • Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors. PubMed.[Link]

  • Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][1][4]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. MDPI.[Link]

  • Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry.[Link]

  • Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. Pharmacognosy Journal.[Link]

  • Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. PubMed.[Link]

  • Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria. National Institutes of Health (NIH).[Link]

  • Synthesis of novel pyrimido[4,5-b]quinoline derivatives as dual EGFR/HER2 inhibitors as anticancer agents. PubMed.[Link]

Sources

Application Notes & Protocols: Quantitative Analysis of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Quantifying 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one

4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry. The pyrimido[4,5-b]quinoline scaffold, a related structure, has been reported to exhibit a wide range of pharmaceutical properties, including antimicrobial and antioxidant activities.[1][2][3][4] The precise and accurate quantification of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one is paramount during various stages of drug discovery and development. This includes synthesis optimization, formulation development, stability testing, and quality control of the final drug product.

This document provides detailed application notes and protocols for two robust analytical methods for the quantification of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one: a stability-indicating High-Performance Liquid Chromatography (HPLC) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies. All protocols are designed to be self-validating systems, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[5][6][7][8][9]

Method 1: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

Principle: This method separates the target analyte from its potential degradation products and impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.[10][11][12][13] Quantification is achieved by measuring the analyte's ultraviolet (UV) absorbance at a specific wavelength and comparing it to a standard curve.[13][14] The "stability-indicating" nature of the method ensures that the quantification of the active pharmaceutical ingredient (API) is not affected by the presence of degradants, which is crucial for assessing the stability of the drug substance and product over time.[11][12]

Causality of Experimental Choices:

  • Column: A C18 (octadecyl silane) column is selected due to its wide applicability for the separation of moderately polar to nonpolar compounds, which is characteristic of many pharmaceutical molecules.[12] The hydrophobicity of the C18 stationary phase provides good retention for the heterocyclic structure of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and a buffered aqueous solution is employed. Acetonitrile is a common organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency. The buffer (e.g., phosphate buffer at a slightly acidic pH) helps to maintain a consistent ionization state of the analyte, leading to sharp and symmetrical peaks. Gradient elution is chosen to ensure the timely elution of both the main compound and any potential, more or less polar, degradation products.[10]

  • Detection: UV detection is selected because the pyrimidine and oxazinone rings in the analyte's structure contain chromophores that absorb UV light.[14][15][16] The wavelength of maximum absorbance (λmax) for the analyte should be determined to ensure the highest sensitivity. A photodiode array (PDA) detector is recommended to assess peak purity, a critical aspect of a stability-indicating method.

  • Forced Degradation Studies: To validate the stability-indicating nature of the method, forced degradation studies are essential.[11][17] The drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. The HPLC method must demonstrate the ability to separate the intact drug from these degradants.[11][17]

Experimental Workflow: HPLC Method

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Validation SamplePrep Weigh and dissolve sample in diluent (e.g., Acetonitrile/Water) Injection Inject prepared samples and standards into the HPLC system SamplePrep->Injection StandardPrep Prepare stock and working standards of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one StandardPrep->Injection ForcedDeg Perform forced degradation studies (Acid, Base, Oxidative, Thermal, Photolytic) ForcedDeg->Injection Separation Chromatographic separation on C18 column with gradient elution Injection->Separation Detection UV/PDA detection at λmax Separation->Detection Integration Integrate peak areas Detection->Integration Calibration Construct calibration curve from standards Integration->Calibration Quantification Quantify analyte in samples Calibration->Quantification Validation Validate method as per ICH guidelines (Specificity, Linearity, Accuracy, Precision, etc.) Quantification->Validation

Caption: Workflow for HPLC quantification of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one.

Detailed Protocol: HPLC Method
  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and a PDA detector (e.g., Agilent 1260 Infinity II LC System or equivalent).[18]

    • Chromatographic data software for data acquisition and processing.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 20
      15 80
      20 80
      22 20

      | 25 | 20 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Determined by scanning a standard solution from 200-400 nm to find the λmax. A wavelength around 254 nm is often a good starting point for such heterocyclic systems.

  • Preparation of Solutions:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

    • Working Standard Solutions: Prepare a series of at least five working standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).

    • Sample Preparation: Accurately weigh a quantity of the sample expected to contain approximately 10 mg of the analyte and transfer to a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 15 minutes, and then dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.

  • Method Validation (as per ICH Q2(R2) Guidelines): [5][6][7][8][9]

    • Specificity: Inject the diluent, a placebo (if applicable), and samples from forced degradation studies to demonstrate that there are no interfering peaks at the retention time of the analyte.[6]

    • Linearity: Analyze the working standard solutions in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.[18]

    • Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.[6]

    • Precision:

      • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.[6]

      • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst and/or instrument. The RSD should be ≤ 2%.[6]

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[17]

    • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results.[6]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: This method is suitable for volatile and thermally stable compounds. The sample is vaporized and separated in a gas chromatograph based on its boiling point and interaction with the stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative (identification) and quantitative information.[19][20]

Causality of Experimental Choices:

  • Derivatization: 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one may have limited volatility due to the presence of polar functional groups. Derivatization, such as silylation, can be employed to increase its volatility and thermal stability, leading to better chromatographic peak shape and sensitivity.

  • Injection Mode: A splitless injection is often preferred for trace analysis to ensure that the entire sample is transferred to the column, maximizing sensitivity.

  • Ionization: Electron Ionization (EI) is a common and robust ionization technique that generates a reproducible fragmentation pattern, which is useful for structural elucidation and library matching.[19] For enhanced sensitivity and to obtain molecular ion information, which can sometimes be absent in EI spectra, Chemical Ionization (CI) or Photoionization (PI) can be considered.[19]

  • Data Acquisition: For quantification, Selected Ion Monitoring (SIM) mode is typically used. In SIM mode, the mass spectrometer is set to detect only a few specific ions characteristic of the analyte, which significantly improves the signal-to-noise ratio and, therefore, the sensitivity and selectivity of the method compared to full-scan mode.[21]

Experimental Workflow: GC-MS Method

GCMS_Workflow cluster_prep_gcms Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data_gcms Data Analysis & Quantification SamplePrepGC Extract analyte from matrix (e.g., Liquid-Liquid Extraction) Derivatization Derivatize analyte if necessary (e.g., Silylation) SamplePrepGC->Derivatization InjectionGC Inject prepared samples and standards into the GC-MS system Derivatization->InjectionGC StandardPrepGC Prepare calibration standards with internal standard StandardPrepGC->InjectionGC SeparationGC Separation on a capillary column InjectionGC->SeparationGC IonizationMS Ionization (e.g., EI) SeparationGC->IonizationMS DetectionMS Mass analysis (Full Scan or SIM) IonizationMS->DetectionMS PeakIntegration Integrate characteristic ion peaks DetectionMS->PeakIntegration CalibrationCurve Generate calibration curve (Analyte/IS ratio vs. Concentration) PeakIntegration->CalibrationCurve QuantificationGCMS Calculate analyte concentration CalibrationCurve->QuantificationGCMS

Caption: Workflow for GC-MS quantification of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one.

Detailed Protocol: GC-MS Method
  • Instrumentation:

    • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977B MSD or equivalent).

    • Data system for instrument control and data analysis.

  • GC-MS Conditions:

    • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Splitless.

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 1 minute.

      • Ramp: 20 °C/min to 300 °C.

      • Hold: 5 minutes at 300 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (m/z 50-550) for initial identification and selection of characteristic ions. Selected Ion Monitoring (SIM) for quantification.

  • Preparation of Solutions:

    • Solvent: Ethyl acetate or another suitable organic solvent.

    • Internal Standard (IS): A structurally similar compound not present in the sample, for example, a deuterated analog of the analyte or another stable, non-reactive compound with similar chromatographic behavior. Prepare a stock solution of the IS.

    • Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC method, using the appropriate solvent.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution and adding a constant amount of the internal standard to each.

    • Sample Preparation:

      • Accurately weigh the sample and dissolve in a suitable solvent.

      • If the sample is in a complex matrix (e.g., biological fluid), perform a liquid-liquid extraction.[21]

      • Add the internal standard.

      • Evaporate the solvent to dryness under a stream of nitrogen.

      • (If necessary) Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and heat to complete the reaction.

      • Reconstitute the residue in the injection solvent.

  • Data Analysis:

    • Identify the retention time and characteristic ions of the analyte and the internal standard from the analysis of a standard solution in full-scan mode.

    • For quantification in SIM mode, monitor at least three characteristic ions for the analyte and two for the internal standard.

    • Calculate the ratio of the peak area of the analyte's primary quantifying ion to the peak area of the internal standard's primary quantifying ion.

    • Construct a calibration curve by plotting this ratio against the concentration of the analyte in the calibration standards.

    • Determine the concentration of the analyte in the samples from the calibration curve.

Summary of Quantitative Data Parameters

ParameterHPLC MethodGC-MS Method
Linearity (r²) ≥ 0.999≥ 0.995
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (RSD) ≤ 2%≤ 5%
Typical LOQ ~0.1 µg/mL~1 ng/mL (with derivatization and SIM)
Primary Application Purity, assay, stability studiesTrace analysis, impurity identification

Conclusion

The choice between the HPLC and GC-MS methods for the quantification of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one will depend on the specific application, the required sensitivity, and the nature of the sample matrix. The stability-indicating RP-HPLC method is highly recommended for routine quality control, stability testing, and assay of the bulk drug and its formulations due to its robustness, precision, and ability to separate the API from its degradation products. The GC-MS method offers superior sensitivity and selectivity, making it ideal for trace-level quantification, impurity profiling, and analysis in complex biological matrices. Both methods, when properly validated according to ICH guidelines, will provide reliable and accurate quantitative data, ensuring the quality and safety of pharmaceutical products containing this compound.

References

  • International Council for Harmonisation. ICH Q2(R2) Validation of Analytical Procedures. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. Stability Indicating HPLC Method Development: A Review. [Link]

  • International Journal of Trend in Scientific Research and Development. Stability Indicating HPLC Method Development –A Review. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]

  • Sartorius. ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • International Research Journal of Pharmacy and Medical Sciences. Stability Indicating HPLC Method Development: A Review. [Link]

  • PubMed Central. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. [Link]

  • Britannica. Ultraviolet spectroscopy. [Link]

  • YouTube. UV Spectra of Aromatic & Heterocyclic Compound - UV Visible Spectroscopy(MSc 3 Sem). [Link]

  • The Journal of Chemical Physics. The Ultraviolet Absorption Spectra of Polycyclic Heterocyclic Aromatic Compounds. [Link]

  • ResearchGate. UV-vis Spectroscopic Characterization of Heterocyclic Azines as Chemosensors for Metal Ion Detection in Aqueous Medium. [Link]

  • SciELO South Africa. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). [Link]

  • Pharmacognosy Journal. Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. [Link]

  • PubMed. Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][5][10]benzodiazepines. [Link]

  • Repositorio Institucional CONICET Digital. Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][5][10]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. [Link]

  • MDPI. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. [Link]

  • ResearchGate. Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. [Link]

  • PubMed. Determination of chlorpyrifos, chlorpyrifos oxon, and 3,5,6-trichloro-2-pyridinol in rat and human blood. [Link]

  • DSpace JSPUI. Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. [Link]

  • PubMed Central. QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals. [Link]

  • PubMed. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. [Link]

  • PubMed. Analysis of 62 synthetic cannabinoids by gas chromatography-mass spectrometry with photoionization. [Link]

  • PubMed. GC-MS/MS analysis of chlorpyrifos in forensic samples with varied survival time. [Link]

  • PubMed Central. Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • ResearchGate. Results of the semiquantitative GC–MS analysis for pyrimidines and... [Link]

  • ResearchGate. Synthesis and Anti-Oxidant Activity of Novel Pyrimido[4,5-b]quinolin-4-one Derivatives With a New Ring System. [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

Sources

Application Notes and Protocols for Pyrimido[4,5-b]oxazines in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of pyrimido[4,5-b]oxazine derivatives in cancer research. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for evaluating the anti-cancer potential of this promising class of heterocyclic compounds.

Introduction: The Therapeutic Potential of Pyrimido[4,5-b]oxazines

Pyrimido[4,5-b]oxazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Their fused ring system provides a rigid scaffold that can be strategically functionalized to interact with various biological targets. In the context of oncology, derivatives of the pyrimido[4,5-b]oxazine core and related structures have demonstrated potent anti-proliferative and pro-apoptotic effects in a range of cancer cell lines.[1]

The mechanism of action for many of these compounds converges on the inhibition of key signaling pathways that are frequently dysregulated in cancer. Notably, certain pyrimido[4,5-b]oxazine-related structures have been shown to target receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), as well as downstream signaling cascades like the NF-κB pathway.[2][3] This targeted approach offers the potential for greater selectivity and reduced off-target effects compared to traditional cytotoxic chemotherapies.

This guide will provide a step-by-step framework for the preclinical evaluation of novel pyrimido[4,5-b]oxazine derivatives, from initial cytotoxicity screening to in-depth mechanistic studies.

Part 1: Initial Evaluation of Anti-Cancer Activity

The initial phase of assessing a novel pyrimido[4,5-b]oxazine derivative involves determining its cytotoxic and anti-proliferative effects against a panel of cancer cell lines. This provides a broad overview of the compound's potency and spectrum of activity.

Experimental Workflow for Initial Screening

G cluster_0 Phase 1: Initial Screening A Compound Solubilization (e.g., in DMSO) C Cell Seeding in 96-well Plates A->C B Cell Line Panel Selection (e.g., MCF-7, A549, HCT116) B->C D Serial Dilution & Treatment C->D E Incubation (24, 48, 72h) D->E F Cell Viability Assay (MTT or Resazurin) E->F G Data Analysis & IC50 Determination F->G

Caption: Workflow for initial cytotoxicity screening of pyrimido[4,5-b]oxazine derivatives.

Protocol 1: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[4]

Causality Behind Experimental Choices:

  • Choice of Cell Lines: A panel of cell lines from different cancer types (e.g., breast, lung, colon) is crucial to determine the breadth of the compound's activity. Including a non-cancerous cell line (e.g., HEK293) can provide an early indication of selectivity.

  • Time Points: Assessing viability at multiple time points (24, 48, and 72 hours) helps to understand if the compound is cytostatic (inhibits proliferation) or cytotoxic (induces cell death) and reveals the kinetics of its effect.

  • MTT vs. Other Assays: The MTT assay is a robust and cost-effective initial screening tool. However, it's important to be aware of potential interferences, such as compounds with antioxidant properties.[5] The resazurin (Alamar Blue) assay is a fluorescent alternative that can also be used.[6]

Materials:

  • Pyrimido[4,5-b]oxazine derivative(s)

  • Selected cancer and non-cancerous cell lines

  • Complete culture medium (specific to each cell line)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for attachment.[8]

  • Compound Preparation and Treatment: Prepare a stock solution of the pyrimido[4,5-b]oxazine derivative in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO at the highest concentration used).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 atmosphere.[8]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours until purple formazan crystals are visible.[8]

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.

Data Presentation:

CompoundCell LineCancer TypeIC50 (µM) after 48h
Pyrimido[4,5-b]oxazine-X1MCF-7Breast8.2
Pyrimido[4,5-b]oxazine-X1A549Lung15.6
Pyrimido[4,5-b]oxazine-X1HCT116Colon11.4
Pyrimido[4,5-b]oxazine-X1HEK293Normal Kidney> 50

Part 2: Elucidation of the Mechanism of Action

Once a pyrimido[4,5-b]oxazine derivative demonstrates promising anti-cancer activity, the next critical step is to investigate its mechanism of action. This involves determining whether the compound induces apoptosis and identifying the molecular pathways it modulates.

Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.[9]

Causality Behind Experimental Choices:

  • Dual Staining: The combination of Annexin V and PI allows for a more precise characterization of the mode of cell death than either stain alone.[9]

  • Flow Cytometry: This technique provides quantitative data on a single-cell level, allowing for the analysis of heterogeneous cell populations.

Materials:

  • Pyrimido[4,5-b]oxazine derivative

  • Cancer cell line of interest

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the pyrimido[4,5-b]oxazine derivative at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 or 48 hours). Include a vehicle-treated control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells once with cold PBS.[9]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[9]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[7]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[7]

Data Interpretation:

  • Annexin V- / PI-: Viable cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

Protocol 3: Western Blot Analysis for Target Pathway Modulation

Western blotting is used to detect specific proteins in a sample and is essential for validating the molecular targets of a pyrimido[4,5-b]oxazine derivative. Based on the known targets of related compounds, key proteins in the EGFR/HER2 and NF-κB signaling pathways are often investigated.

Causality Behind Experimental Choices:

  • Phospho-specific Antibodies: Using antibodies that recognize the phosphorylated (activated) forms of proteins (e.g., p-NF-κB p65, p-IκBα) is crucial for determining if the signaling pathway is being activated or inhibited.[2]

  • Loading Control: Probing for a housekeeping protein (e.g., GAPDH, β-actin) is essential to ensure equal protein loading between lanes, allowing for accurate comparison of protein expression levels.

Materials:

  • Pyrimido[4,5-b]oxazine derivative

  • Cancer cell line of interest

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-NF-κB p65, anti-NF-κB p65, anti-p-IκBα, anti-IκBα, anti-EGFR, anti-p-EGFR, anti-HER2, anti-p-HER2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the pyrimido[4,5-b]oxazine derivative, then lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Part 3: Visualizing the Molecular Mechanisms

Understanding the signaling pathways affected by pyrimido[4,5-b]oxazines is crucial for rational drug design and development. The following diagrams illustrate the key pathways that are often targeted by this class of compounds.

NF-κB Signaling Pathway

The NF-κB pathway plays a critical role in inflammation, immunity, cell proliferation, and apoptosis.[10] Its constitutive activation is a hallmark of many cancers.

G cluster_0 Cytoplasm cluster_1 Nucleus cluster_2 IKK IKK Complex IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylation IkBa IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation IkBa_P P-IκBα Proteasome Proteasome IkBa_P->Proteasome Ubiquitination & Degradation IkBa_NFkB->NFkB IkBa_NFkB->IkBa_P DNA DNA NFkB_nuc->DNA Transcription Gene Transcription (Proliferation, Anti-apoptosis) DNA->Transcription Inhibitor Pyrimido[4,5-b]oxazine Derivative Inhibitor->IKK Inhibition

Caption: Inhibition of the canonical NF-κB signaling pathway by a pyrimido[4,5-b]oxazine derivative.

EGFR/HER2 Signaling Pathway

The EGFR/HER2 pathway is a major driver of cell proliferation, survival, and migration. Its overactivation is common in various cancers, making it a key therapeutic target.[3][11]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 EGFR EGFR/HER2 PI3K PI3K EGFR->PI3K Activation Ras Ras EGFR->Ras Ligand Growth Factor Ligand->EGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrimido[4,5-b]oxazine Derivative Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR/HER2 signaling pathway by a pyrimido[4,5-b]oxazine derivative.

Conclusion

The pyrimido[4,5-b]oxazine scaffold represents a valuable starting point for the development of novel anti-cancer agents. The protocols and workflows detailed in these application notes provide a robust framework for the systematic evaluation of these compounds. By combining in vitro cytotoxicity screening with mechanistic studies, researchers can effectively identify promising lead candidates and elucidate their modes of action, paving the way for further preclinical and clinical development. It is imperative that each step is conducted with appropriate controls to ensure the generation of reliable and reproducible data.

References

  • Yuan, J., Narasimhachar, B. C., Ravish, A., Yang, L., Zhang, H., Wang, Q., Li, Z., Huang, J., Wang, B., Wang, G., Harish, K. K., Chinnathambi, A., Govindasamy, C., Madegowda, M., & Basappa. (2024). Discovery of oxazine-linked pyrimidine as an inhibitor of breast cancer growth and metastasis by abrogating NF-κB activation. Frontiers in Oncology, 14, 1390992. [Link]

  • Schematic diagram of HER2 signaling pathways. Upon ligand binding,... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • In vitro cell viability assay of (A) all synthesized... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Pyrazolo[4,3-e]tetrazolo[1,5-b][2][3][12]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

  • A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. (2013). International Journal of Cancer Research and Treatment, 33(9), 1889-1898. [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Overview of the HER2 signaling pathway. Unlike the other EGFR family of... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (n.d.). Retrieved January 19, 2026, from [Link]

  • (a) Cell viability assay of the RCC4 cell line treated with Azacytidine... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Evaluation of the Cytotoxic Effects of the Novel Antineoplastic Agent 1,4,5-Oxathiazinane-4,4-dioxide on Triple Negative Breast - CORA. (n.d.). Retrieved January 19, 2026, from [Link]

  • (PDF) Review: synthesis and anticancer activity of pyrimido[4,5-b]quinolines in the last twenty years - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

Application Notes and Protocols for the Antimicrobial Screening of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. Fused heterocyclic ring systems are a cornerstone of medicinal chemistry, offering a diverse scaffold for the generation of pharmacologically active molecules. Among these, pyrimidine derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The pyrimido[4,5-b]oxazine core, in particular, represents a promising but relatively underexplored scaffold. This document provides a comprehensive guide for the initial antimicrobial screening of a novel derivative, 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one , outlining detailed protocols, data interpretation, and best practices to ensure scientific rigor and reproducibility. The methodologies described herein are grounded in internationally recognized standards, primarily those set forth by the Clinical and Laboratory Standards Institute (CLSI), to ensure the generation of reliable and comparable data.[4][5]

Rationale for Screening 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one

The selection of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one for antimicrobial screening is predicated on the known bioactivity of related heterocyclic systems. The pyrimidine ring is a key component of nucleic acids and is found in numerous clinically used drugs. Its fusion with an oxazine ring introduces unique stereochemical and electronic properties that may facilitate novel interactions with microbial targets. The chloro substituent at the 4-position offers a potential site for further chemical modification to optimize activity and selectivity, a common strategy in drug discovery.[6] Preliminary investigations into related pyrimido[4,5-b]quinoline derivatives have revealed promising antimicrobial and antifungal activities, lending further support to the evaluation of this novel oxazine analog.[1][7][8]

Experimental Workflow for Antimicrobial Screening

The initial screening of a novel compound typically follows a tiered approach, beginning with a qualitative assessment of activity, followed by quantitative determination of potency. This workflow ensures efficient use of resources and provides a comprehensive preliminary profile of the compound's antimicrobial spectrum.

Antimicrobial_Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Bactericidal/Fungicidal Activity Compound_Prep Compound Solubilization & Stock Solution Prep Disk_Diffusion Agar Disk Diffusion Assay (Qualitative) Compound_Prep->Disk_Diffusion Impregnate disks Primary_Analysis Measurement of Inhibition Zones Disk_Diffusion->Primary_Analysis Incubate & Observe Broth_Microdilution Broth Microdilution Assay (Quantitative) Primary_Analysis->Broth_Microdilution Proceed if active MIC_Determination Determination of Minimum Inhibitory Concentration (MIC) Broth_Microdilution->MIC_Determination Incubate & Read Subculturing Subculturing from MIC wells MIC_Determination->Subculturing Select clear wells MBC_Determination Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Subculturing->MBC_Determination Incubate & Observe

Caption: A tiered workflow for the antimicrobial screening of a novel compound.

Detailed Protocols

Protocol 1: Agar Disk Diffusion Assay (Kirby-Bauer Method)

This method provides a preliminary, qualitative assessment of the antimicrobial activity of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one.[9][10][11]

Principle: A sterile filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses from the disk into the agar. If the compound is effective against the microorganism, a clear zone of no growth, known as the zone of inhibition, will appear around the disk after incubation.[12]

Materials:

  • 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Positive control antibiotic disks (e.g., Vancomycin, Ciprofloxacin, Fluconazole)

  • Negative control disks (impregnated with solvent used to dissolve the compound)

  • Incubator

Procedure:

  • Preparation of Test Compound Solution: Dissolve 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one in a suitable solvent (e.g., DMSO) to a stock concentration of 1 mg/mL.

  • Impregnation of Disks: Aseptically apply a precise volume (e.g., 20 µL) of the test compound solution onto sterile filter paper disks. Allow the solvent to evaporate completely in a sterile environment.

  • Inoculum Preparation: From a fresh culture (18-24 hours old), pick several colonies of the test microorganism and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[13]

  • Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized inoculum suspension and remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure uniform growth.[13]

  • Disk Placement: Aseptically place the impregnated test compound disks, positive control disks, and negative control disks onto the inoculated agar surface. Ensure firm contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for yeast.

  • Data Collection: After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or caliper.

Interpretation: The diameter of the zone of inhibition is compared to established interpretive criteria (if available for the compound class) or used as a relative measure of activity against different microorganisms. A larger zone of inhibition generally indicates greater susceptibility of the microorganism to the compound.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of the test compound that inhibits the visible growth of a microorganism.[4][14][15]

Principle: Serial twofold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are observed for visible growth. The MIC is the lowest concentration of the compound at which no visible growth occurs.[15]

Materials:

  • 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Test microorganisms

  • Positive control antibiotic (with known MIC for the test strains)

  • Sterility control (broth only)

  • Growth control (broth + inoculum)

  • Multichannel pipette

Procedure:

  • Plate Setup: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Compound Dilution: Add 100 µL of the test compound stock solution to the first well of a row and mix. This creates a 1:2 dilution. Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will result in a range of concentrations of the test compound.

  • Inoculum Preparation: Prepare a standardized inoculum as described in the disk diffusion protocol. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add 100 µL of the diluted inoculum to each well (except the sterility control wells). The final volume in each well will be 200 µL.

  • Controls:

    • Growth Control: Wells containing broth and inoculum but no test compound.

    • Sterility Control: Wells containing broth only.

    • Positive Control: A separate row with a standard antibiotic.

  • Incubation: Cover the plates and incubate under the same conditions as for the disk diffusion assay.

  • MIC Reading: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth (clear well).[15]

Broth_Microdilution_Workflow Start Start: Prepare Reagents Plate_Prep Dispense 100 µL Broth to all wells Start->Plate_Prep Inoculum_Prep Prepare Standardized Inoculum (0.5 McFarland) Start->Inoculum_Prep Compound_Add Add 100 µL Compound Stock to First Well & Mix Plate_Prep->Compound_Add Serial_Dilution Perform Serial Twofold Dilutions Compound_Add->Serial_Dilution Inoculation Inoculate Wells with 100 µL of Diluted Inoculum Serial_Dilution->Inoculation Inoculum_Dilution Dilute Inoculum to ~5 x 10^5 CFU/mL Inoculum_Prep->Inoculum_Dilution Inoculum_Dilution->Inoculation Incubation Incubate at 37°C for 24h Inoculation->Incubation MIC_Reading Visually Read MIC: Lowest Concentration with No Growth Incubation->MIC_Reading End End: Record Results MIC_Reading->End

Caption: Workflow for Broth Microdilution MIC Assay.

Data Presentation

Quantitative data from the antimicrobial screening should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Antimicrobial Activity of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one

Test MicroorganismGram StainDisk Diffusion Zone of Inhibition (mm)MIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus ATCC 25923Positive[Insert Data][Insert Data][Insert Data]
Escherichia coli ATCC 25922Negative[Insert Data][Insert Data][Insert Data]
Pseudomonas aeruginosa ATCC 27853Negative[Insert Data][Insert Data][Insert Data]
Candida albicans ATCC 10231N/A (Fungus)[Insert Data][Insert Data][Insert Data]
Positive Controls
Vancomycin (vs. S. aureus)N/A[Insert Data][Insert Data][Insert Data]
Ciprofloxacin (vs. E. coli)N/A[Insert Data][Insert Data][Insert Data]
Gentamicin (vs. P. aeruginosa)N/A[Insert Data][Insert Data][Insert Data]
Fluconazole (vs. C. albicans)N/A[Insert Data][Insert Data][Insert Data]

Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol determines the lowest concentration of an antimicrobial agent that kills 99.9% of the initial microbial population.

Principle: Following the determination of the MIC, a small aliquot from the wells showing no visible growth is subcultured onto an agar medium that does not contain the test compound. The plates are incubated, and the number of surviving organisms is determined.

Procedure:

  • From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot.

  • Spot-inoculate the aliquot onto a fresh MHA plate (or appropriate fungal medium).

  • Incubate the plates under the same conditions as the initial MIC assay.

  • After incubation, observe the plates for colony growth.

  • The MBC/MFC is the lowest concentration of the compound that results in no growth or a ≥99.9% reduction in the initial inoculum.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the results, the following controls are essential in every experiment:

  • Positive Controls: Standard antibiotics with known activity against the test strains are used to validate the susceptibility of the organisms and the overall assay performance.

  • Negative Controls: The solvent used to dissolve the test compound is tested to ensure it has no intrinsic antimicrobial activity.

  • Sterility Controls: Uninoculated broth is incubated to check for contamination of the medium and reagents.

  • Growth Controls: Inoculated broth without any antimicrobial agent is used to ensure the viability and proper growth of the microorganisms.

  • Standardized Inoculum: The use of a McFarland standard ensures that a consistent number of microbial cells are used in each assay, which is critical for reproducibility.

  • Reference Strains: The use of ATCC (American Type Culture Collection) or other reference strains allows for inter-laboratory comparison of results.

Conclusion and Future Directions

These application notes provide a robust framework for the initial antimicrobial screening of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one. The data generated from these protocols will provide a foundational understanding of the compound's antimicrobial spectrum and potency. Positive results from this initial screening would warrant further investigation, including:

  • Screening against a broader panel of clinically relevant and drug-resistant microorganisms.

  • Time-kill kinetic studies to assess the rate of antimicrobial activity.

  • Mechanism of action studies to identify the cellular targets of the compound.

  • In vivo efficacy studies in animal models of infection.

  • Structure-activity relationship (SAR) studies through the synthesis and screening of analogs.

By adhering to these standardized and well-controlled protocols, researchers can confidently evaluate the antimicrobial potential of this novel pyrimido[4,5-b]oxazine derivative and contribute to the critical search for new therapeutic agents.

References

  • Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. Phcogj.com. [Link]

  • Multicomponent synthesis of pyrimido[4,5-b]quinolines over a carbocationic catalytic system. National Institutes of Health (NIH). [Link]

  • Synthesis and Anti-Oxidant Activity of Novel Pyrimido[4,5-b]quinolin-4-one Derivatives With a New Ring System. ResearchGate. [Link]

  • Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][1][7]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. MDPI. [Link]

  • Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. ResearchGate. [Link]

  • Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. Royal Society of Chemistry. [Link]

  • Synthesis and Preliminary Antimicrobial Activity of New Pyrimido[4,5-b]-quinoline and Pyrido[2,3-d]pyrimidine. ResearchGate. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][1][7]benzodiazepines. PubMed. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

  • Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. Royal Society of Chemistry. [Link]

  • Design, synthesis, and exploration of antibacterial activity of 6H-1,2-oxazin-6-ones. National Institutes of Health (NIH). [Link]

  • Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. MDPI. [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. OICC Press. [Link]

  • Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. MDPI. [Link]

  • Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. [Link]

  • Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. ResearchGate. [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. National Center for Biotechnology Information. [Link]

  • Antimicrobial Susceptibility Testing. National Center for Biotechnology Information. [Link]

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. National Institutes of Health (NIH). [Link]

  • Broth Microdilution. MI - Microbiology. [Link]

  • Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. MDPI. [Link]

  • Disk diffusion test. Wikipedia. [Link]

  • Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance. MDPI. [Link]

Sources

Application Notes and Protocols for 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one as a Putative Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Frontier of Pyrimidine-F-used Scaffolds

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide array of biological activities.[1] When fused with other heterocyclic systems, such as the oxazine ring in the case of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one, a unique chemical space is created, offering novel opportunities for therapeutic intervention and biological inquiry. While the specific compound 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one is a relatively underexplored entity in the public domain, its structural motifs are present in compounds with documented biological relevance, including potential anticancer and enzyme inhibitory activities.[2][3]

This guide is designed for researchers, scientists, and drug development professionals interested in exploring the potential of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one as a chemical probe. Given the nascent stage of research on this specific molecule, this document provides a comprehensive framework based on established principles for characterizing and utilizing novel chemical probes. The protocols herein are derived from methodologies successfully applied to analogous pyrimidine-based compounds and are intended to serve as a robust starting point for your investigations.

Our approach is grounded in scientific integrity. We will not only outline the "how" but also delve into the "why," providing the rationale behind experimental choices to empower you to adapt and troubleshoot effectively. This document is structured to be a self-validating system, guiding you from initial characterization to cell-based functional assays.

Introduction to 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one: A Profile

4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one belongs to the family of pyrimido[4,5-b][2][4]oxazines. The core structure is a fusion of a pyrimidine and a 1,4-oxazine ring system. The key reactive feature of this molecule is the chlorine atom at the 4-position of the pyrimidine ring. This chloro-substituent makes the carbon atom susceptible to nucleophilic substitution, a common mechanism for covalent inhibitors that form a permanent bond with their target protein, often a cysteine or lysine residue in an active site.

Physicochemical Properties (Hypothetical)
PropertyValue
CAS Number 1211524-67-2[5]
Molecular Formula C6H4ClN3O2
Molecular Weight 185.57 g/mol
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in DMSO, DMF; sparingly soluble in alcohols (predicted)
Putative Mechanism of Action

Based on its structure, 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one is hypothesized to act as an irreversible or covalent inhibitor. The electron-withdrawing nature of the pyrimidine ring system activates the C4-chloro group, making it a potential electrophile for reaction with nucleophilic residues on target proteins. This class of compounds has been investigated for a range of biological activities, including as kinase inhibitors and anticancer agents.[2][6]

Below is a conceptual diagram of its potential covalent modification of a target protein.

G Probe 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one CovalentComplex Covalent Probe-Target Complex Probe->CovalentComplex Nucleophilic Attack (e.g., by Cys-SH) Target Target Protein (e.g., Kinase with Cys residue) Target->CovalentComplex Downstream Inhibition of Downstream Signaling CovalentComplex->Downstream Inactivation of Target

Caption: Proposed covalent inhibition mechanism.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed protocols for the initial characterization and application of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one as a chemical probe.

Preparation of Stock Solutions

Rationale: Proper preparation and storage of the compound are critical for experimental reproducibility. Dimethyl sulfoxide (DMSO) is a common solvent for organic molecules in biological assays due to its high solubilizing capacity and relative inertness at low concentrations.

Protocol:

  • Materials:

    • 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or amber vials

  • Procedure:

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of the compound in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 1.856 mg of the compound in 1 mL of DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Cell Viability and Cytotoxicity Assay (Resazurin-Based)

Rationale: The initial assessment of a new chemical probe often involves determining its effect on cell viability. The resazurin (alamarBlue) assay is a robust and sensitive method to measure cell metabolic activity, which is an indicator of cell viability.[7]

Protocol:

  • Materials:

    • Cancer cell line of interest (e.g., A549 human lung carcinoma)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • 96-well clear-bottom black plates

    • Resazurin sodium salt solution

    • Plate reader with fluorescence capabilities

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one stock solution in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the compound at various concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO only) and a positive control for cytotoxicity (e.g., staurosporine).

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

    • Resazurin Addition: Add 10 µL of resazurin solution to each well and incubate for another 2-4 hours.

    • Fluorescence Measurement: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Hypothetical Data Presentation:

Concentration (µM)% Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
0.198.2 ± 5.1
185.7 ± 6.2
1052.3 ± 4.8
5015.1 ± 3.9
1005.8 ± 2.1
Western Blotting for Pathway Analysis

Rationale: To investigate the molecular mechanism of action, Western blotting can be used to assess the phosphorylation status of key proteins in a signaling pathway that is potentially targeted by the probe. For instance, if the probe is a kinase inhibitor, a reduction in the phosphorylation of its downstream substrates would be expected.

Protocol:

  • Materials:

    • Cell line of interest

    • 6-well plates

    • 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA Protein Assay Kit[8]

    • SDS-PAGE gels and running buffer

    • Transfer apparatus and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., phospho-Akt, total-Akt, GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the probe at various concentrations (e.g., 1x, 2x, and 5x the IC50 value) for a specified time (e.g., 2, 6, or 24 hours).

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

    • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

    • Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

G cluster_workflow Western Blot Workflow A Cell Seeding & Treatment B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Immunoblotting (Antibodies) E->F G Chemiluminescent Detection F->G H Data Analysis G->H

Caption: Western Blotting Experimental Workflow.

Trustworthiness and Self-Validation

To ensure the trustworthiness of your findings when using this novel probe, consider the following self-validating steps:

  • Orthogonal Assays: Confirm the results from the resazurin assay with a different cytotoxicity assay, such as one that measures membrane integrity (e.g., LDH release) or apoptosis (e.g., caspase-3/7 activity).

  • Structure-Activity Relationship (SAR): If available, test analogs of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one that lack the reactive chloro group. A non-reactive analog should exhibit significantly reduced or no activity if the mechanism is indeed covalent inhibition.

  • Target Engagement: Directly demonstrate that the probe binds to its intended target in cells. Techniques like the Cellular Thermal Shift Assay (CETSA) can be employed for this purpose.

Authoritative Grounding and Comprehensive References

The methodologies and concepts presented in this guide are based on established practices in chemical biology and drug discovery. The following references provide further details and validation for the protocols described.

References

  • BenchChem. (2025). Application Notes and Protocols: 3-Piperazin-1-yl-1H-pyridazin-6-one in Cancer Cell Line Proliferation Assays.
  • PMC - NIH. (n.d.). Pyridazinone Derivatives Limit Osteosarcoma-Cells Growth In Vitro and In Vivo.
  • King-Pharm. (n.d.). 4-chloro-5H-pyrimido[4,5-b][2][4]oxazin-6(7H)-one [1211524-67-2]. Retrieved from

  • Fathy, U., Gouhar, R. S., Younis, A., & El-Ghonemy, D. H. (2021). Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. Pharmacognosy Journal, 13(2), 550-562.
  • Benchchem. (n.d.). Application Notes and Protocols for High-Throughput Screening of Pyrimidinediol Derivatives.
  • Benchchem. (n.d.). Application Notes and Protocols for High-Throughput Screening with Pyrimidine Derivatives.
  • MDPI. (n.d.). Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][2][4]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. Retrieved from

  • PubMed. (1996). Pyrimido [4,5,6-kl] acridines, a new class of potential anticancer agents. Synthesis and biological evaluation.
  • PubMed. (n.d.). Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][2][4]benzodiazepines. Retrieved from

  • MDPI. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability.
  • PubMed. (2007). Pyrimido[4,5-c]quinolin-1(2H)-ones as a novel class of antimitotic agents: Synthesis and in vitro cytotoxic activity.
  • NIH. (n.d.). An Improved Synthesis of 5-(2,6-Dichlorophenyl)-2-(phenyl-thio)-6H-pyrimido[1,6-b]pyridazin-6-one (a VX-745 analog).
  • MDPI. (n.d.). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2.
  • PMC - NIH. (n.d.). Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system.
  • PubMed. (2015). Preparation of tetrasubstituted pyrimido[4,5- d]pyrimidine diones.

Sources

Application Notes and Protocols for High-Throughput Screening with 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide for the utilization of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one in high-throughput screening (HTS) campaigns. As a novel chemical entity, its biological activities are yet to be fully elucidated. However, the pyrimidine-fused heterocyclic scaffold is a well-established pharmacophore present in numerous bioactive molecules. This application note will, therefore, be grounded in the plausible biological activities inferred from structurally related compounds, such as pyrimido[4,5-b]quinolines and pyrimido-indoles, which have demonstrated significant potential as both anticancer and antimicrobial agents.[1][2][3][4] Specifically, the structural resemblance to known kinase inhibitors suggests that this compound could be a valuable tool in oncological drug discovery.[5][6][7]

Our approach will be to present two distinct, detailed HTS protocols: a cell-based assay for identifying potential anticancer activity and a biochemical assay targeting a key enzyme class, kinases, which are frequently implicated in cancer signaling pathways.[8][9]

Section 1: Compound Profile and Rationale for Screening

Chemical Structure:

  • IUPAC Name: 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one

  • Molecular Formula: C₆H₄ClN₃O₂

  • Molecular Weight: 185.57 g/mol

While specific data on the physicochemical properties of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one are not extensively available, related structures exhibit good thermal stability.[10] For HTS applications, it is crucial to determine the solubility and stability of the compound in dimethyl sulfoxide (DMSO), the most common solvent for compound libraries. Preliminary assessments of solubility and stability in aqueous buffer conditions are also recommended before initiating large-scale screening.

Rationale for High-Throughput Screening:

The pyrimidine core is a cornerstone of many therapeutic agents, and its fusion with other heterocyclic rings, such as in pyrimido[4,5-b]quinolines, has yielded compounds with a broad spectrum of biological activities, including antimicrobial, antioxidant, and anticancer effects.[1][2][3] Furthermore, the pyrimido-indole scaffold has been successfully exploited to develop potent kinase inhibitors targeting oncogenic drivers like RET and TRK kinases.[5][6] The structural alerts within 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one, particularly the fused pyrimidine ring system, provide a strong rationale for screening this compound in both cancer and infectious disease-related assays.

Section 2: High-Throughput Screening Campaign Workflow

The general workflow for an HTS campaign with 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one is depicted below. This process begins with assay development and validation, followed by the primary screen, a confirmatory screen of initial "hits," and subsequent dose-response analysis to determine potency.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis Compound_Prep Compound Preparation (Solubility & Stability Testing) Assay_Dev Assay Development & Optimization Compound_Prep->Assay_Dev Validation Assay Validation (Z'-factor determination) Assay_Dev->Validation Primary_Screen Primary Screen (Single Concentration) Validation->Primary_Screen Hit_Confirmation Hit Confirmation Primary_Screen->Hit_Confirmation Dose_Response Dose-Response (IC50/EC50 Determination) Hit_Confirmation->Dose_Response Data_Analysis Data Analysis & Hit Prioritization Dose_Response->Data_Analysis Mechanism_Study Mechanism of Action Studies Data_Analysis->Mechanism_Study

Caption: A generalized workflow for a high-throughput screening campaign.

Section 3: Protocol 1 - Cell-Based Anticancer Screening

This protocol is designed to identify the cytotoxic or anti-proliferative effects of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one against a cancer cell line.

Objective: To assess the in vitro anticancer activity of the test compound.

Principle: A cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, is used to quantify the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. A decrease in the luminescent signal in the presence of the compound suggests either cytotoxicity or inhibition of cell proliferation.

Materials and Reagents:

Reagent Supplier Purpose
Human cancer cell line (e.g., HeLa, A549)ATCCBiological system
Cell culture medium (e.g., DMEM, RPMI-1640)GibcoCell growth
Fetal Bovine Serum (FBS)GibcoSupplement for cell growth
Penicillin-StreptomycinGibcoAntibiotic
Trypsin-EDTAGibcoCell detachment
Phosphate-Buffered Saline (PBS)GibcoWashing cells
384-well white, clear-bottom assay platesCorningHTS plate
CellTiter-Glo® Luminescent Cell Viability AssayPromegaDetection reagent
Doxorubicin or StaurosporineSigma-AldrichPositive control
DMSO (cell culture grade)Sigma-AldrichVehicle control

Step-by-Step Protocol:

  • Cell Culture Maintenance: Maintain the chosen cancer cell line in a humidified incubator at 37°C with 5% CO₂ in the recommended culture medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Compound Plating:

    • Prepare a stock solution of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one in DMSO (e.g., 10 mM).

    • Using an acoustic liquid handler or a pin tool, transfer a precise volume of the compound stock solution to the assay plates to achieve the desired final screening concentration (e.g., 10 µM).

    • Include wells with only DMSO as a negative (vehicle) control and wells with a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • Cell Seeding:

    • Harvest cells using Trypsin-EDTA, neutralize, and centrifuge.

    • Resuspend the cell pellet in fresh culture medium and count the cells.

    • Dilute the cell suspension to the optimized seeding density (e.g., 1000-5000 cells/well) and dispense into the 384-well plates containing the pre-plated compounds.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • Assay Readout:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent to each well equal to the volume of cell culture medium.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis:

  • Normalization: Normalize the raw luminescence data. The signal from the DMSO-treated wells represents 100% cell viability, and the signal from the positive control-treated wells represents 0% viability.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

  • Hit Selection: A "hit" is defined as a compound that causes a statistically significant reduction in cell viability above a certain threshold (e.g., >50% inhibition or a Z-score < -3).

  • Dose-Response: Confirmed hits are then screened in a dose-response format (e.g., 10-point, 3-fold serial dilution) to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the cell viability.

Section 4: Protocol 2 - Biochemical Kinase Inhibition Screening

Given the prevalence of the pyrimidine scaffold in kinase inhibitors, a biochemical assay targeting a specific kinase, for instance, a member of the PI3K family, is a logical next step.[11][12][13]

Objective: To identify if 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one can inhibit the activity of a specific kinase.

Principle: An in vitro kinase assay, such as the ADP-Glo™ Kinase Assay, measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. Inhibition of the kinase by the test compound results in a lower amount of ADP and, consequently, a reduced luminescent signal.

Materials and Reagents:

Reagent Supplier Purpose
Recombinant human kinase (e.g., PI3Kα)SignalChemEnzyme
Kinase substrate (e.g., a specific peptide)AnaSpecSubstrate for the kinase
ATPSigma-AldrichCo-factor for the kinase
Kinase bufferVaries by kinaseReaction buffer
384-well white, low-volume assay platesGreinerHTS plate
ADP-Glo™ Kinase AssayPromegaDetection reagents
Known kinase inhibitor (e.g., Wortmannin for PI3K)Selleck ChemicalsPositive control
DMSOSigma-AldrichVehicle control

Step-by-Step Protocol:

  • Compound Plating: As described in the cell-based assay protocol, pre-plate the test compound, DMSO (negative control), and a known inhibitor (positive control) into 384-well plates.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, its substrate, and any necessary co-factors in the appropriate kinase buffer.

    • Dispense the kinase reaction mixture into the assay plate.

    • Prepare an ATP solution and add it to the wells to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Assay Readout:

    • Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

Data Analysis:

  • Normalization: Similar to the cell-based assay, normalize the data using the positive and negative controls.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

  • Hit Selection: Identify hits based on a predefined inhibition threshold (e.g., >50% inhibition).

  • Dose-Response: Perform dose-response experiments for confirmed hits to determine their IC₅₀ values.

Section 5: Hypothetical Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[13] Given that related pyrimidine-based compounds have shown activity against PI3K, it is plausible that 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one could modulate this pathway.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Test_Compound 4-Chloro-5H-pyrimido [4,5-b]oxazin-6(7H)-one Test_Compound->PI3K Potential Inhibition

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.

References

  • Fathy, U. (2021). Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. Pharmacognosy Journal, 13(2), 550-562. [Link]

  • Fathy, U. (2021). Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. ResearchGate. [Link]

  • Frett, B., et al. (2024). Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors. Bioorganic & Medicinal Chemistry, 105, 117749. [Link]

  • Frett, B., et al. (2024). Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors. PubMed. [Link]

  • Gong, Y., et al. (2008). Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][1][6]benzodiazepines. Organic Letters, 10(21), 4903-4906. [Link]

  • Meijer, L., et al. (2016). Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives. Molecules, 21(11), 1459. [Link]

  • PubChem. (n.d.). 4-chloro-6H,7H,8H-pyrimido(5,4-b)(1,4)oxazine. PubChem. [Link]

  • Rewcastle, G. W., et al. (2024). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry. [Link]

  • Abdel-Hafez, A. A., et al. (2012). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Molecules, 17(11), 13186-13201. [Link]

  • Chen, H., et al. (2017). Synthesis, characterization, and air stability study of pyrimido[4,5-g]quinazoline-4,9-dione-based polymers for organic thin film transistors. RSC Advances, 7(59), 37233-37241. [Link]

  • Jarmoni, K., et al. (2023). Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Current Medicinal Chemistry. [Link]

  • Martinez-Vargas, A., et al. (2023). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. Molecules, 28(14), 5368. [Link]

  • Abdel-Hafez, A. A., et al. (2012). Synthesis and antimicrobial activity of some new pyrimidinone and oxazinone derivatives fused with thiophene rings using 2-chloro-6-ethoxy-4-acetylpyridine as starting material. PubMed. [Link]

  • Rewcastle, G. W., et al. (2024). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. ACS Publications. [Link]

  • Verastiqui, M. G., et al. (2012). Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design. ACS Medicinal Chemistry Letters, 3(12), 1032-1037. [Link]

  • Zare, A., et al. (2022). Multi-component synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system. Scientific Reports, 12(1), 1-8. [Link]

  • Fathy, U. (2021). Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. DSpace JSPUI. [Link]

  • PubChem. (n.d.). Pyrimido[4,5-d]pyridazine. PubChem. [Link]

  • Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][1][6]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. MDPI. [Link]

  • Gilbert, A. M., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 982-999. [Link]

  • PubChem. (n.d.). 3-(4-Chloro-phenyl)-1,6-dimethyl-1H-pyrimido[5,4-e][1][2][6]triazine-5,7-dione. PubChem. [Link]

  • Funke, C. W., et al. (1990). Physico-chemical properties and stability of trans-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H- dibenz[2,3:6,7]oxepino[4,5-c]pyrrolidine maleate. Arzneimittelforschung, 40(5), 536-539. [Link]

  • PubChem. (n.d.). Pyrimido[4,5-b][1][6]thiazine. PubChem. [Link]

Sources

Application Notes and Protocols for In Vivo Studies with Pyrimido-Oxazinones

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design and execution of in vivo studies involving the emerging class of pyrimido-oxazinone compounds. This document emphasizes scientific integrity, logical experimental flow, and provides detailed, field-proven protocols to ensure the generation of robust and reproducible data.

Introduction to Pyrimido-Oxazinones

Pyrimido-oxazinones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Various derivatives have demonstrated potential as antimicrobial, antitumor, analgesic, and anti-inflammatory agents[1][2][3][4][5]. The therapeutic promise of these compounds necessitates well-designed in vivo studies to translate preclinical findings into potential clinical applications. Effective in vivo experimental design is crucial for understanding the safety, efficacy, and pharmacokinetic profiles of novel therapeutic candidates[6][7].

Part 1: Foundational Principles of In Vivo Experimental Design

A successful in vivo study hinges on a meticulously planned experimental design that maximizes scientific rigor and minimizes bias. Key considerations include the selection of an appropriate animal model, determination of sample size, and the implementation of randomization and blinding[6][8].

Animal Model Selection

The choice of an animal model is one of the most critical factors in preclinical research. It is essential to select a model that accurately recapitulates the human disease or condition being studied[9][10]. For pyrimido-oxazinones, the model selection will depend on the therapeutic area of interest.

  • For Antimicrobial Studies: Murine models of bacterial infection are commonly used. These can include systemic infections, localized infections (e.g., skin, lung), or sepsis models, depending on the target pathogen and the compound's anticipated mechanism of action[11].

  • For Antitumor Studies: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating the efficacy of novel anticancer agents[3][12]. Syngeneic models, which utilize cancer cells from the same genetic background as the host animal, are employed when studying the interaction of the compound with the immune system.

  • For Anti-inflammatory and Analgesic Studies: Various models of inflammation and pain are available, such as carrageenan-induced paw edema for acute inflammation or the formalin test for nociception[3][5].

Dosing and Administration

The route of administration and dosing regimen should be carefully selected to ensure optimal exposure of the target tissues to the pyrimido-oxazinone.

  • Route of Administration: Common routes include oral (p.o.), intravenous (i.v.), intraperitoneal (i.p.), and subcutaneous (s.c.)[6][13]. The choice depends on the physicochemical properties of the compound (e.g., solubility) and the desired pharmacokinetic profile. Oral administration is often preferred for its convenience and clinical relevance[14][15].

  • Dose Determination: Dose-ranging studies are essential to identify a safe and effective dose range. This typically involves a maximum tolerated dose (MTD) study to determine the highest dose that does not cause unacceptable toxicity[16][17].

  • Formulation: The pyrimido-oxazinone must be formulated in a vehicle that is safe for the animal and ensures the stability and bioavailability of the compound. Common vehicles include saline, phosphate-buffered saline (PBS), and solutions containing solubilizing agents like DMSO or Tween 80.

Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis

Understanding the relationship between drug concentration and its effect is fundamental to drug development.

  • Pharmacokinetics (PK): PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound. Blood samples are collected at various time points after administration to measure the drug concentration and calculate key parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC)[11][18].

  • Pharmacodynamics (PD): PD studies assess the effect of the compound on the body. This can involve measuring changes in biomarkers, tumor size, bacterial load, or behavioral responses, depending on the therapeutic target.

Part 2: Detailed Protocols for In Vivo Studies with Pyrimido-Oxazinones

The following protocols are provided as a template and should be adapted based on the specific pyrimido-oxazinone derivative and the research question. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC)[19].

Protocol 1: Murine Systemic Infection Model for Antimicrobial Efficacy

This protocol is designed to evaluate the in vivo efficacy of a pyrimido-oxazinone against a systemic bacterial infection.

Workflow: Murine Systemic Infection Model

G cluster_0 Pre-Study Phase cluster_1 Infection and Treatment Phase cluster_2 Endpoint Analysis A 1. Animal Acclimatization (e.g., 7 days) B 2. Prepare Bacterial Inoculum (e.g., Mid-log phase culture) A->B C 3. Formulate Pyrimido-oxazinone B->C D 4. Induce Systemic Infection (e.g., i.p. injection of bacteria) B->D E 5. Administer Treatment (Pyrimido-oxazinone or Vehicle) (e.g., 2 hours post-infection) C->E D->E F 6. Monitor Animal Health (Clinical signs, body weight) E->F G 7. Euthanasia and Sample Collection (e.g., Blood, spleen, liver) F->G H 8. Determine Bacterial Load (CFU counting) G->H I 9. Data Analysis H->I

Caption: Workflow for a murine systemic infection model.

Step-by-Step Methodology:

  • Animal Model: Use 6-8 week old female BALB/c mice.

  • Bacterial Strain: Prepare a mid-logarithmic phase culture of a relevant bacterial strain (e.g., Staphylococcus aureus).

  • Infection: Inject mice intraperitoneally with a lethal or sub-lethal dose of the bacterial suspension.

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., saline).

    • Group 2: Pyrimido-oxazinone (low dose).

    • Group 3: Pyrimido-oxazinone (high dose).

    • Group 4: Positive control antibiotic (e.g., vancomycin).

  • Administration: Administer the pyrimido-oxazinone or control treatments at a specified time post-infection (e.g., 2 hours) via the desired route (e.g., oral gavage).

  • Monitoring: Observe animals for clinical signs of illness and record body weight daily.

  • Endpoint: At a predetermined time point (e.g., 48 hours post-infection), euthanize the animals.

  • Bacterial Load Determination: Collect blood, spleen, and liver. Homogenize the organs and perform serial dilutions for colony-forming unit (CFU) enumeration on appropriate agar plates.

  • Data Analysis: Compare the CFU counts between the treatment and control groups to determine the efficacy of the pyrimido-oxazinone.

Protocol 2: Xenograft Tumor Model for Anticancer Activity

This protocol outlines the procedure for assessing the antitumor effects of a pyrimido-oxazinone in a human tumor xenograft model.

Workflow: Xenograft Tumor Model

G cluster_0 Tumor Implantation and Growth cluster_1 Treatment Phase cluster_2 Endpoint Analysis A 1. Implant Human Cancer Cells (e.g., Subcutaneously in nude mice) B 2. Monitor Tumor Growth (Calipers) A->B C 3. Randomize Mice into Groups (When tumors reach ~100 mm³) B->C D 4. Initiate Treatment (Pyrimido-oxazinone, Vehicle, Positive Control) C->D E 5. Continue Dosing Schedule (e.g., Daily for 21 days) D->E F 6. Monitor Tumor Volume and Body Weight E->F G 7. Euthanasia and Tumor Excision F->G H 8. Tumor Weight Measurement G->H I 9. Histopathological Analysis H->I J 10. Data Analysis I->J

Caption: Workflow for a xenograft tumor model.

Step-by-Step Methodology:

  • Animal Model: Use 6-8 week old female athymic nude mice.

  • Cell Line: Culture a human cancer cell line of interest (e.g., MCF-7 for breast cancer).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

  • Randomization: When tumors reach a mean volume of approximately 100 mm³, randomize the mice into treatment groups.

  • Treatment Groups:

    • Group 1: Vehicle control.

    • Group 2: Pyrimido-oxazinone (low dose).

    • Group 3: Pyrimido-oxazinone (high dose).

    • Group 4: Positive control chemotherapeutic agent (e.g., doxorubicin).

  • Administration: Administer the treatments according to the planned schedule (e.g., daily oral gavage for 21 days).

  • Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size or at the end of the treatment period.

  • Tumor Analysis: Excise the tumors and measure their weight. A portion of the tumor can be fixed for histopathological analysis.

  • Data Analysis: Compare tumor growth inhibition between the treated and control groups.

Protocol 3: Acute Toxicity Study

An acute toxicity study is crucial to determine the short-term adverse effects of a single high dose of the pyrimido-oxazinone and to establish the MTD[20][21].

Step-by-Step Methodology:

  • Animal Model: Use healthy young adult rodents (e.g., Sprague-Dawley rats or ICR mice) of both sexes[7].

  • Dose Levels: Select a range of doses based on preliminary in vitro cytotoxicity data or a dose-escalation design.

  • Administration: Administer a single dose of the pyrimido-oxazinone via the intended clinical route.

  • Observation Period: Observe the animals closely for the first few hours post-dosing and then daily for 14 days.

  • Parameters to Monitor:

    • Mortality.

    • Clinical signs of toxicity (e.g., changes in behavior, posture, respiration).

    • Body weight changes.

    • Food and water consumption.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals to examine for any organ abnormalities[9].

  • Data Analysis: Determine the LD50 (lethal dose for 50% of the animals) if applicable, and the MTD.

Part 3: Data Presentation and Interpretation

Quantitative data from in vivo studies should be presented clearly and concisely.

Table 1: Example Pharmacokinetic Parameters of a Pyrimido-Oxazinone in Rats

ParameterRoute of AdministrationValue
Cmax (ng/mL)Oral (10 mg/kg)850 ± 120
Tmax (h)Oral (10 mg/kg)1.5 ± 0.5
AUC (ng*h/mL)Oral (10 mg/kg)4500 ± 600
Half-life (h)Oral (10 mg/kg)4.2 ± 0.8
Bioavailability (%)Oral vs. IV65

Table 2: Example Tumor Growth Inhibition in a Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Vehicle-1500 ± 250-
Pyrimido-oxazinone25800 ± 15046.7
Pyrimido-oxazinone50450 ± 10070.0
Positive Control5300 ± 8080.0

Conclusion

The successful in vivo evaluation of pyrimido-oxazinones requires a deep understanding of experimental design principles and the careful execution of detailed protocols. The guidelines and protocols presented in this document provide a solid foundation for researchers to generate high-quality, reproducible data, thereby accelerating the translation of these promising compounds from the laboratory to the clinic.

References

  • ichorbio. (2022, April 14). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review.
  • Meng, Q. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today, 12(11-12), 446-451.
  • Biogem. In Vivo and in Vitro Toxicity Studies.
  • MDPI. (n.d.). Designing an In Vivo Preclinical Research Study.
  • ModernVivo. (2025, December 20). 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges.
  • Amr, A. E., & Abdulla, M. M. (2012). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Molecules, 17(11), 13642-13655.
  • El-Gazzar, A. B. A., & Gaafar, A. M. (1988). [Synthesis of new potential analgesics and antibiotically active pyridazino[4,3-e]oxazinones and pyrimido[4,5-c]pyridazinones]. Archiv der Pharmazie, 321(9), 527-532.
  • National Center for Biotechnology Information. (2012, May 1). In Vivo Assay Guidelines - Assay Guidance Manual.
  • R Discovery. In-vivo Toxicity Studies Research Articles.
  • S. N., S., & S., K. (2021). In Vivo Antitumor, Pharmacological and Toxicological Study of Pyrimido[4',5':4,5]thieno(2,3-b)quinoline with 9-hydroxy-4-(3-diethylaminopropylamino) and 8-methoxy-4-(3-diethylaminopropylamino) Substitutions. Anticancer Agents in Medicinal Chemistry, 21(17), 2419-2428.
  • National Center for Biotechnology Information. (n.d.). Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria.
  • National Center for Biotechnology Information. (n.d.). Application of 1,4-Oxazinone Precursors to the Construction of Pyridine Derivatives by Tandem Intermolecular Cycloaddition/Cycloreversion.
  • Amr, A. E., & Abdulla, M. M. (2012). Synthesis and antimicrobial activity of some new pyrimidinone and oxazinone derivatives fused with thiophene rings using 2-chloro-6-ethoxy-4-acetylpyridine as starting material. Molecules, 17(11), 13642-13655.
  • MedchemExpress.com. Animal Dosing Guidelines.
  • National Center for Biotechnology Information. (n.d.). 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of.
  • ResearchGate. (2025, August 5). Synthesis and Reactions of Some Fused Oxazinone, Pyrimidinone, Thiopyrimidinone, and Triazinone Derivatives with a Thiophene Ring as Analgesic, Anticonvulsant, and Antiparkinsonian Agents.
  • National Center for Biotechnology Information. (2025, September 29). Potential role of different animal models for the evaluation of bioactive compounds.
  • Aurigene Pharmaceutical Services. Toxicology.
  • MuriGenics. Toxicology.
  • National Center for Biotechnology Information. (2023, November 28). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis.
  • MDPI. (n.d.). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material.
  • ResearchGate. (2022, December 23). Pyrido-pyrimido-thiadiazinones: green synthesis, molecular docking studies and biological investigation as obesity inhibitors.
  • Research A-Z. Guidelines on Administration of Substances to Laboratory Animals.
  • Andes, D. R., & Craig, W. A. (2016). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Bioorganic & Medicinal Chemistry, 24(24), 6435-6442.
  • National Center for Biotechnology Information. (2022, July 1). Role of animal models in biomedical research: a review.
  • Abbas, H. S., Hafez, H. N., & El-Gazzar, A. B. A. (2011). Synthesis, in vitro antimicrobial and in vivo antitumor evaluation of novel pyrimidoquinolines and its nucleoside derivatives. European Journal of Medicinal Chemistry, 46(1), 21-30.
  • Mordenti, J. (1986). Dosage regimen design for pharmaceutical studies conducted in animals. Journal of Pharmaceutical Sciences, 75(9), 852-857.
  • Semantic Scholar. (n.d.). Novel oral drug administration in an animal model of neuroleptic therapy.
  • Aalborg University. (n.d.). Animal models for evaluation of oral delivery of biopharmaceuticals.

Sources

Troubleshooting & Optimization

Solubility issues of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound in Dimethyl Sulfoxide (DMSO). As researchers ourselves, we understand that unexpected experimental behavior can be a significant roadblock. This guide is designed to provide not just solutions, but also the underlying scientific principles to empower your research decisions.

The heterocyclic scaffold of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one, while promising for drug development, presents a common challenge: limited solubility. Its relatively planar and rigid structure can lead to strong crystal lattice energy, making it difficult for solvent molecules to effectively solvate and dissolve the solid-state compound. This guide will walk you through a logical progression of techniques to overcome this hurdle.

Frequently Asked Questions (FAQs)

Q1: I've added the calculated amount of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one to my DMSO, but it's not dissolving with simple vortexing. What is happening?

A1: This is a common observation for complex heterocyclic compounds. Several factors could be at play:

  • Crystal Lattice Energy: The solid form of the compound may be a highly stable crystal lattice. The intermolecular forces holding the molecules together can be stronger than the initial energy provided by the DMSO solvent at room temperature. Overcoming this energy barrier is the key to dissolution.

  • DMSO Quality (Water Content): DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] Water contamination significantly reduces DMSO's solvating power for many nonpolar and lipophilic compounds.[1] This can lead to the formation of a less soluble, hydrated crystal form of your compound. Always use anhydrous, high-purity DMSO from a freshly opened bottle for preparing stock solutions.[2]

  • Compound Purity: Impurities in the compound batch can sometimes affect solubility characteristics.

Q2: My compound dissolved in DMSO, but it immediately precipitated when I diluted it into my aqueous cell culture medium. Why?

A2: This phenomenon, often called "crashing out," is expected when a compound is highly soluble in an organic solvent but poorly soluble in water.[2][3] When you introduce the DMSO stock into the aqueous medium, the DMSO concentration plummets, and the environment rapidly shifts from organic to aqueous. The compound is no longer soluble in this new environment and precipitates out of the solution.[4] The key is to manage this transition carefully and ensure the final concentration does not exceed the compound's aqueous solubility limit.

Q3: Is it safe to heat my DMSO solution to aid dissolution? What are the recommended limits?

A3: Yes, gentle heating is a standard and effective technique. Heating provides the necessary thermal energy to break the compound's crystal lattice forces. However, caution is paramount.

  • Method: Use a water bath or a calibrated heat block set to a moderate temperature, typically between 30-50°C.[5]

  • Rationale: This temperature range is usually sufficient to increase kinetic energy and promote dissolution without causing thermal degradation of the compound.

  • Warning: Never use a hot plate to heat DMSO directly. This can cause localized overheating, leading to compound decomposition and creating a safety hazard. Always check the compound's data sheet for any temperature sensitivities.

Q4: How does sonication work, and is it a better method than heating?

A4: Sonication is an excellent, often superior, alternative to heating, especially for thermally sensitive compounds. It uses high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles.[6] This process generates intense, localized energy that:

  • Breaks Down Aggregates: Physically disrupts particles and aggregates of the compound.[7]

  • Reduces Particle Size: Increases the surface area available for the solvent to interact with.[8]

  • Enhances Mixing: Acts as a powerful micro-stirring mechanism.[7][9]

Sonication is highly efficient and can often achieve dissolution where other methods fail.[8][10]

Q5: I'm still having trouble. Can I use a co-solvent to improve solubility, especially for my cell-based assays?

A5: Absolutely. Using a co-solvent is a common strategy, particularly for improving solubility in aqueous media for in vivo or in vitro experiments.[11]

  • Common Co-solvents: Pluronic® F-68, polyethylene glycol (PEG), ethanol, or Tween® 80 can be used.[11]

  • Application: The choice of co-solvent depends on the specific experimental system and its tolerance. For cell culture, the final concentration of any organic solvent must be kept low to avoid toxicity. The final DMSO concentration should ideally be below 0.5%.[11]

Troubleshooting Workflows & Protocols
Logical Troubleshooting Flow

The following diagram outlines a systematic approach to addressing solubility issues with 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one.

G start Start: Weigh Compound & Add Anhydrous DMSO vortex Vortex Vigorously (2-5 min) start->vortex check1 Is Solution Clear? vortex->check1 sonicate Protocol 2: Sonication (10-30 min) check1->sonicate No success Success: Store Aliquots at -80°C check1->success Yes check2 Is Solution Clear? sonicate->check2 heat Protocol 3: Gentle Heat (37°C, 10-15 min) check2->heat No check2->success Yes check3 Is Solution Clear? heat->check3 reassess Re-evaluate: - Check DMSO quality - Consider lower concentration - Contact supplier check3->reassess No check3->success Yes G cluster_0 Standard Dilution (High Risk of Precipitation) cluster_1 Recommended Stepwise Dilution A 10 mM Stock in 100% DMSO B Final Aqueous Medium (e.g., 10 µM final conc.) A->B Direct Pipetting (1:1000 dilution) C Precipitate Forms (Localized high [DMSO] shock) B->C D 10 mM Stock in 100% DMSO E Intermediate Dilution in Media (e.g., 1 mM) D->E 1:10 Dilution (Vortex immediately) F Final Aqueous Medium (e.g., 10 µM final conc.) E->F 1:100 Dilution (Mix gently) G Clear Solution F->G

Caption: Comparison of direct vs. stepwise dilution to prevent precipitation.

  • Pre-warm Media: Warm your aqueous cell culture medium or buffer to 37°C. This can help maintain solubility. [3]2. Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume, perform a serial dilution. For example, to get a 10 µM final concentration from a 10 mM stock:

    • First, dilute the 10 mM stock 1:10 into your pre-warmed media to create a 1 mM intermediate solution. Vortex or mix vigorously immediately upon addition.

    • Then, add this 1 mM intermediate solution to the final volume of media to achieve the 10 µM concentration.

  • Final DMSO Concentration: Always calculate the final percentage of DMSO in your assay. For most cell lines, this should not exceed 0.5% to avoid solvent-induced artifacts or toxicity. [11]

Data Summary Table
ParameterRecommendationRationale & Key Considerations
DMSO Quality Anhydrous Grade (≤0.1% water)Water significantly reduces the solvating power of DMSO for lipophilic compounds. [1]
Initial Method Vortexing (2-5 min)Standard first step to achieve dissolution for moderately soluble compounds.
Sonication 10-30 minutes in a water bathProvides high energy to break particle aggregates without thermal degradation. [7][8]
Gentle Heating 30-50°C (Water Bath)Increases kinetic energy to overcome crystal lattice forces. Avoid direct, high heat.
Storage -20°C or -80°C in aliquotsAliquoting prevents multiple freeze-thaw cycles, which can promote water absorption and precipitation. [1][11]
Final [DMSO] in Assay < 0.5% (Cell Culture)Minimizes solvent toxicity and off-target effects in biological assays. [11]
The Impact of Water on DMSO Solubility

DMSO's effectiveness is compromised by water. The diagram below illustrates how absorbed water molecules can interfere with the solvation of a lipophilic compound.

G cluster_0 Anhydrous DMSO cluster_1 Hygroscopic DMSO (Water Contamination) compound1 Compound dmso1 DMSO dmso1->compound1 Effective Solvation dmso2 DMSO dmso2->compound1 Effective Solvation dmso3 DMSO dmso3->compound1 Effective Solvation dmso4 DMSO dmso4->compound1 Effective Solvation compound2 Compound dmso5 DMSO dmso5->compound2 Poor Solvation water1 H₂O dmso5->water1 H-Bonding dmso6 DMSO dmso6->compound2 Poor Solvation water2 H₂O dmso6->water2 H-Bonding

Caption: Water contamination in DMSO disrupts effective solvation of the target compound.

By adhering to these guidelines and understanding the chemical principles at play, researchers can confidently prepare stable, accurate solutions of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one for their experiments.

References
  • Envirostar. (2023, April 21).
  • Ziath. The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
  • Quora. (2023, January 16).
  • Envirostar. (2023, May 11).
  • Envirostar. (2023, May 15).
  • Neuroquantology. (2025). Sonocrystallization: Emerging Approach for Solubility Enhancement of Poorly Aqueous Soluble Drug Molecules.
  • BenchChem. Technical Support Center: Troubleshooting Compound Solubility in DMSO.
  • MCE (MedChemExpress). Compound Handling Instructions.
  • BenchChem. Technical Support Center: Improving Compound Solubility in DMSO.
  • ResearchGate. (2016, August 12). Is sonication essential in solubility testing of a substance?.
  • ResearchGate. (2015, February 5).
  • ResearchGate. (2014, October 23).
  • ResearchGate. (2017, May 23).
  • ResearchGate. (2014, January 16). DMSO wont dilute my pure compound. How to solve this?.
  • BenchChem. Techniques for working with DMSO's high boiling point during sample recovery.
  • Molecules. (2022, December 2). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles.
  • Targets in Heterocyclic Systems. (2023).
  • PMC (PubMed Central). (2022, December 2). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles.

Sources

Technical Support Center: 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one.

Q1: What are the key structural features of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one that may influence its stability?

A1: The molecule possesses several reactive moieties that can affect its stability. The primary points of potential degradation are the electrophilic 4-chloro-pyrimidine ring and the oxazinone ring, which contains a lactam-like amide bond. The chloro group on the pyrimidine ring makes the C4 position susceptible to nucleophilic substitution, particularly hydrolysis.[1] The oxazinone ring can undergo hydrolysis under both acidic and basic conditions, leading to ring-opening.[2]

Q2: How should I properly store 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one to minimize degradation?

A2: To ensure the long-term stability of the compound, it should be stored in a tightly sealed container, protected from light and moisture. For optimal preservation, storage at low temperatures (e.g., -20°C) in a desiccated environment is recommended. This minimizes the potential for hydrolysis and photodegradation.

Q3: What are the most likely degradation pathways for this compound under experimental conditions?

A3: Based on its structure, the two most probable degradation pathways are hydrolysis and photodegradation.

  • Hydrolysis: Under aqueous conditions, particularly at non-neutral pH, the compound can undergo two main hydrolytic reactions:

    • Nucleophilic substitution of the chlorine atom: The chloro group at the C4 position can be displaced by a hydroxyl group, forming the corresponding 4-hydroxy derivative.[1]

    • Hydrolysis of the oxazinone ring: The amide bond within the oxazinone ring can be cleaved, leading to a ring-opened carboxylic acid derivative.[2][3]

  • Photodegradation: Pyrimidine-containing compounds are known to be susceptible to photodegradation upon exposure to UV light.[4] The absorption of UV radiation can lead to the formation of various photoproducts, although the specific products for this compound have not been reported.[4][5]

Q4: Is 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one sensitive to temperature?

A4: While specific data for this compound is not available, heterocyclic compounds, in general, can be susceptible to thermal degradation at elevated temperatures.[6][7] It is advisable to avoid prolonged exposure to high temperatures during experimental procedures to prevent potential decomposition.

II. Troubleshooting Guide

This section provides solutions to common problems that may arise during the use of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one in your research.

Observed Problem Potential Cause Recommended Solution
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). The compound may be degrading due to improper storage or handling.1. Verify the storage conditions (temperature, light, and moisture protection). 2. Prepare fresh solutions for analysis. 3. Consider performing a forced degradation study to identify potential degradation products and confirm their retention times.
Low or inconsistent yields in synthetic reactions using this compound as a starting material. The compound may be degrading under the reaction conditions (e.g., presence of water, acidic or basic reagents, prolonged heating).1. Ensure all solvents and reagents are anhydrous. 2. If possible, use non-aqueous and neutral reaction conditions. 3. Minimize reaction time and temperature. 4. Analyze the starting material for purity before use.
Changes in the physical appearance of the solid compound (e.g., color change, clumping). This could indicate degradation or absorption of moisture.1. Discard the compromised batch and use a fresh, properly stored sample. 2. Ensure the storage container is well-sealed and stored in a desiccator.

III. Proposed Degradation Pathways

The following diagram illustrates the plausible degradation pathways of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one based on the known reactivity of its constituent heterocyclic rings.

G cluster_hydrolysis Hydrolytic Degradation cluster_photo Photodegradation A 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one B 4-Hydroxy-5H-pyrimido[4,5-b]oxazin-6(7H)-one A->B  H2O/OH- (Substitution) C Ring-Opened Carboxylic Acid A->C  H2O/H+ or OH- (Ring Opening) D 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one E Various Photoproducts D->E  UV Light

Caption: Proposed degradation pathways of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one.

IV. Protocol: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[8][9]

Workflow for Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of Compound C Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->C Expose to Stress D Base Hydrolysis (e.g., 0.1M NaOH, RT) A->D Expose to Stress E Oxidative Degradation (e.g., 3% H2O2, RT) A->E Expose to Stress F Thermal Degradation (Solid & Solution, 80°C) A->F Expose to Stress G Photodegradation (ICH Q1B guidelines) A->G Expose to Stress B Prepare Stress Agents (HCl, NaOH, H2O2) H Sample Quenching/ Neutralization C->H D->H E->H F->H G->H I Dilute Samples to Working Concentration H->I J Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) I->J K Evaluate Peak Purity and Identify Degradants J->K

Caption: Workflow of a typical forced degradation study.

Step-by-Step Methodology
  • Preparation of Stock Solution: Prepare a stock solution of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 8 hours.

    • At appropriate time points (e.g., 1, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Solid State: Place a known amount of the solid compound in a controlled temperature oven at 80°C for 48 hours.

    • Solution State: Incubate a sealed vial of the stock solution at 80°C for 48 hours.

    • At appropriate time points, dissolve the solid sample or dilute the solution sample for analysis.

  • Photodegradation:

    • Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples after exposure.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS) for peak purity assessment and identification of degradation products.

V. References

  • Stability Indicating Analytical Method Development, Validation, Method Transfer and Impurity Profile (Related Substances) Of 2,4-Dihydroxy-5-Fluoropyrimidine By Liquid Chromatography. (2016). IOSR Journal of Pharmacy. [Link]

  • Comparative Study of UVA Filtering Compounds 2-Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. (2022). ACS Omega. [Link]

  • Synthesis of potential anticancer agents. Pyrido[4,3-b][5]oxazines and pyrido[4,3-b][5]thiazines. (1987). Journal of Medicinal Chemistry. [Link]

  • Development of Stable Amino-Pyrimidine-Curcumin Analogs: Synthesis, Equilibria in Solution, and Potential Anti-Proliferative Activity. (2021). Molecules. [Link]

  • Proposed scheme of hydrolysis of 1,4-benzoxazin-2-ones 10. (2023). ResearchGate. [Link]

  • Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy. (1992). Journal of Pharmaceutical Sciences. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis. [Link]

  • The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. (2010). Journal of Bacteriology. [Link]

  • Degradation of pyrimidine ribonucleosides by Pseudomonas aeruginosa. (1996). Antonie Van Leeuwenhoek. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis. [Link]

  • Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. (2016). ResearchGate. [Link]

  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (2014). ResearchGate. [Link]

  • Degradation of Pyrimidine Nucleotides. (2022). ResearchGate. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2018). Asian Journal of Research in Chemistry. [Link]

  • Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. (1968). Journal of the American Chemical Society. [Link]

  • Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. (2020). RSC Advances. [Link]

  • Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance. (2012). Der Pharma Chemica. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2023). Molecules. [Link]

  • Mono-N-oxidation of heterocycle-fused pyrimidines. (2017). Dalton Transactions. [Link]

  • Pyrimidine Analogs. (2003). Holland-Frei Cancer Medicine. 6th edition. [Link]

  • Developments of pyridodipyrimidine heterocycles and their biological activities. (2022). Journal of the Iranian Chemical Society. [Link]

  • Hybrid Materials Based on Imidazo[4,5-b]porphyrins for Catalytic Oxidation of Sulfides. (2022). Molecules. [Link]

  • Pyrimido[4,5-b][5]oxazines, 8-Oxadihydropteridines. (1975). The Journal of Organic Chemistry. [Link]

  • Pyrimido [4,5-b] pyrazines. II. 2,4-Diaminopyrimido [4,5-b] pyrazine and Derivatives1. (2002). ResearchGate. [Link]

  • ICH Q1B Photostability Testing of New Drug Substances and Products. (1996). European Medicines Agency. [Link]

  • Thermal analysis of some novel pyrimidine derivatives. (2019). ResearchGate. [Link]

  • Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. (2022). Molecules. [Link]

Sources

Technical Support Center: Navigating and Overcoming Resistance with Pyrimido[4,5-b]oxazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing pyrimido[4,5-b]oxazine analogs in their experimental workflows. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, empowering you to anticipate, diagnose, and overcome challenges related to compound resistance and experimental variability. Our approach is rooted in mechanistic understanding to ensure the integrity and reproducibility of your results.

Section 1: Understanding the Landscape of Resistance

Before delving into specific troubleshooting scenarios, it is crucial to understand the fundamental ways in which resistance to small-molecule inhibitors, such as pyrimido[4,5-b]oxazine analogs, can emerge. These compounds often exert their effects by targeting specific proteins, commonly kinases or enzymes like dihydrofolate reductase (DHFR). Resistance, whether present from the outset (intrinsic) or developed over time (acquired), typically arises from a few key cellular strategies.

A primary mechanism of acquired resistance involves modifications to the drug's target protein.[1][2] This can occur through genetic mutations that prevent the inhibitor from binding effectively while still allowing the protein to function.[2] A classic example is the "gatekeeper" mutation in kinases, which alters the inhibitor's binding pocket.[1][2] Another common on-target mechanism is the amplification of the gene that codes for the target protein, leading to its overproduction and effectively "out-competing" the inhibitor.[1][3]

Cells can also develop resistance by activating "bypass tracks."[1] In this scenario, even if the primary target is successfully inhibited, the cell compensates by rerouting signals through alternative pathways to maintain proliferation and survival.[1][4] For instance, if a pyrimido[4,5-b]oxazine analog inhibits a kinase in the MAPK pathway, a cell might adapt by upregulating a parallel pathway like PI3K/AKT.[4]

Finally, resistance can be mediated by factors that reduce the effective concentration of the compound within the cell, such as the increased expression of drug efflux pumps that actively remove the inhibitor from the cytoplasm.[4] Understanding these potential mechanisms is the first step in designing experiments to overcome them.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the use of pyrimido[4,5-b]oxazine analogs.

Q1: My pyrimido[4,5-b]oxazine analog shows a higher IC50 value than expected in my cell-based assay. What could be the cause?

A1: An unexpectedly high IC50 value can stem from several factors:

  • Compound Solubility and Stability: Pyrimido[4,5-b]oxazine analogs, like many heterocyclic compounds, may have limited aqueous solubility.[5][6][7] If the compound precipitates in your culture medium, its effective concentration will be lower than intended. Ensure your final DMSO concentration is low (typically ≤0.5%) to avoid solvent effects and compound precipitation. It is also advisable to visually inspect for precipitates after dilution into aqueous buffers. The stability of the compound in your assay conditions (e.g., temperature, light exposure) should also be considered.

  • Assay Conditions: The concentration of components like ATP in kinase assays can significantly impact the apparent potency of competitive inhibitors.[8][9] If your analog is an ATP-competitive kinase inhibitor, using a high ATP concentration can mask its effect, leading to a higher IC50.[8][9]

  • Cell Line Characteristics: The cell line you are using may have intrinsic resistance to your compound. This could be due to pre-existing mutations in the target protein or active bypass pathways.[4]

  • Incorrect Data Analysis: The method used to calculate the IC50 can influence the result. Ensure you are using a suitable nonlinear regression model to fit your dose-response curve.[10][11]

Q2: I'm observing high variability between replicate wells in my assay. What are the common sources of this issue?

A2: High variability can obscure the true effect of your compound. Common causes include:

  • Pipetting Inaccuracy: Ensure your pipettes are properly calibrated, especially when working with small volumes.

  • Inadequate Mixing: Thoroughly mix all reagents after addition, particularly the compound dilutions.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate reagents and affect cell growth. It is good practice to fill the outer wells with sterile buffer or media and not use them for experimental data points.[8]

  • Cell Seeding Density: Inconsistent cell numbers across wells will lead to variable results. Ensure your cells are in a single-cell suspension before plating and that the density is appropriate for the duration of the assay.

Q3: The efficacy of my compound is decreasing over time with continuous exposure to my cell line. What is likely happening?

A3: A gradual loss of efficacy is a classic sign of acquired resistance. The continuous presence of the inhibitor creates a selective pressure, allowing cells with resistance-conferring alterations to survive and proliferate.[12][13][14] The most common causes are the emergence of secondary mutations in the target kinase domain or the activation of alternative signaling pathways.[4] To investigate this, you will need to generate and characterize a resistant version of your cell line (see Protocol 1).

Q4: How can I determine if the observed cellular phenotype is due to on-target activity versus off-target effects?

A4: This is a critical question in drug development. Several strategies can be employed:

  • Use a Structurally Different Inhibitor: If another inhibitor with a different chemical scaffold that targets the same protein produces the same phenotype, it increases confidence in the on-target effect.

  • Target Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein.[14] If the phenotype of target knockdown mimics the effect of your compound, it suggests on-target activity.

  • Rescue Experiments: Overexpress a version of the target protein that is resistant to your compound (e.g., carrying a known resistance mutation). If this "rescues" the cells from the compound's effect, it strongly indicates on-target activity.

Section 3: Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common experimental problems.

Problem Potential Cause Recommended Action
No or Weak Signal in Biochemical Assay 1. Inactive Enzyme or Substrate: Improper storage or handling.- Verify enzyme activity with a known positive control inhibitor.- Use fresh stocks of enzyme, substrate, and ATP.
2. Compound Interference: The analog may be quenching the detection signal (e.g., fluorescence).- Run a "no enzyme" control with your compound to check for direct effects on the detection reagent.[9]
3. Suboptimal Assay Conditions: Incorrect buffer pH, ionic strength, or temperature.- Review the literature or manufacturer's data for the optimal conditions for your specific target.[8]
Inconsistent IC50 Values Between Experiments 1. Compound Degradation: The analog may be unstable in solution.- Prepare fresh stock solutions of the compound for each experiment. Avoid repeated freeze-thaw cycles.
2. Cell Passage Number: High passage numbers can lead to genetic drift and altered phenotypes.- Use cells within a consistent and low passage number range for all experiments.
3. Variable Incubation Times: Inconsistent exposure time to the compound.- Standardize all incubation times precisely.
Loss of Potency (IC50 Shift) After Pre-incubation 1. Metabolism-Dependent Inhibition: The compound may be metabolized into a more or less active form by enzymes in the assay system (e.g., CYPs in microsomes).- Perform an IC50 shift assay by pre-incubating the compound with and without cofactors like NADPH to assess metabolic effects.[15][16]
2. Time-Dependent Inhibition: The compound may be an irreversible or slow-binding inhibitor.- An IC50 shift after pre-incubation is also indicative of time-dependent inhibition.[17][16] Further kinetic studies (k_inact/K_I) are needed to confirm this.
Cell Death Observed in DMSO Control Wells 1. High DMSO Concentration: DMSO is toxic to cells at higher concentrations.- Ensure the final DMSO concentration in the media is non-toxic for your cell line (typically <0.5%).
2. Contamination: Bacterial or fungal contamination in the DMSO stock.- Use sterile, high-quality DMSO.

Section 4: Key Experimental Protocols

Protocol 1: Generation of a Drug-Resistant Cell Line

This protocol describes a common method for developing a cell line with acquired resistance to a pyrimido[4,5-b]oxazine analog through continuous exposure to increasing drug concentrations.[12][13][14]

Materials:

  • Parental cancer cell line of interest

  • Pyrimido[4,5-b]oxazine analog

  • Complete cell culture medium

  • DMSO (sterile)

  • Cell counting equipment

  • Standard cell culture vessels (flasks, plates)

Procedure:

  • Determine the Initial IC50: Perform a dose-response experiment to accurately determine the IC50 of the pyrimido[4,5-b]oxazine analog in the parental cell line.

  • Initial Exposure: Culture the parental cells in medium containing the analog at a concentration equal to the IC50.

  • Monitor and Passage: Initially, you will observe significant cell death. Monitor the cells daily. When the surviving cells begin to proliferate and reach approximately 70-80% confluency, passage them into a new flask with fresh medium containing the same concentration of the analog.

  • Dose Escalation: Once the cells are growing steadily at the initial concentration (i.e., their growth rate is similar to untreated parental cells), increase the concentration of the analog by 1.5- to 2-fold.[12]

  • Repeat and Select: Repeat the process of monitoring, passaging, and dose escalation. This process can take several months.[18] At each stage of increased resistance, it is critical to cryopreserve vials of cells. This allows you to return to a previous stage if a subsequent dose escalation kills the entire population.[12]

  • Characterize the Resistant Line: Once a cell line is established that can proliferate in a significantly higher concentration of the analog (e.g., >10-fold the initial IC50), it is considered resistant. You must then characterize this new line by:

    • Confirming the new, higher IC50 value.

    • Assessing the stability of the resistance by growing the cells in drug-free medium for several passages and then re-determining the IC50.[13]

    • Investigating the mechanism of resistance (e.g., sequencing the target gene, performing western blots for bypass pathway activation).

Workflow for Generating a Resistant Cell Line

G cluster_0 Phase 1: Baseline cluster_1 Phase 2: Selection cluster_2 Phase 3: Escalation cluster_3 Phase 4: Characterization start Parental Cell Line ic50 Determine Initial IC50 start->ic50 culture1 Culture at IC50 concentration ic50->culture1 observe Observe cell death & recovery culture1->observe passage Passage surviving cells observe->passage passage->culture1 Repeat until stable growth increase_dose Increase drug conc. (1.5-2x) passage->increase_dose culture2 Culture at new concentration increase_dose->culture2 resistant_line Resistant Cell Line (>10x IC50) increase_dose->resistant_line Achieve target resistance culture2->passage Repeat selection cycle cryo Cryopreserve cells culture2->cryo confirm_ic50 Confirm new IC50 resistant_line->confirm_ic50 stability Test stability resistant_line->stability mechanism Investigate mechanism resistant_line->mechanism

Caption: Workflow for developing acquired drug resistance in vitro.

Section 5: Visualizing Resistance Mechanisms

Understanding the interplay between on-target and bypass mechanisms is key. The following diagram illustrates common resistance pathways relevant to kinase inhibitors.

Signaling Pathways in Kinase Inhibitor Resistance

G cluster_0 Drug Action & On-Target Resistance cluster_1 Resistance Mechanisms cluster_2 Bypass Pathway Activation PyrimidoOxazine Pyrimido[4,5-b]oxazine Analog TargetKinase Target Kinase PyrimidoOxazine->TargetKinase Inhibits Proliferation Cell Proliferation / Survival TargetKinase->Proliferation Drives Mutation Target Mutation (e.g., Gatekeeper) Mutation->TargetKinase Prevents binding Amplification Target Amplification Amplification->TargetKinase Increases protein level BypassKinase Bypass Kinase (e.g., another RTK) DownstreamSignal Downstream Signaling BypassKinase->DownstreamSignal DownstreamSignal->Proliferation Restores signaling

Caption: Common mechanisms of resistance to kinase inhibitors.

By systematically applying the principles and protocols outlined in this guide, researchers can more effectively troubleshoot their experiments, interpret their results with higher confidence, and devise rational strategies to overcome resistance to pyrimido[4,5-b]oxazine analogs.

References

  • Jardim, D. L., et al. (2015). Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. Clinical Cancer Research, 21(12), 2674-2681. Available at: [Link]

  • Lee, J. H., et al. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments, (202). Available at: [Link]

  • Joppien, S., et al. (2012). Mechanisms of kinase inhibitor (KI) drug-resistance and approaches to overcome it. Drug Resistance Updates, 15(5-6), 277-291. Available at: [Link]

  • Vasan, N., et al. (2018). Mechanisms of Resistance to Kinase Inhibitors and Strategies to Prevent the Development of Drug Resistance. Journal of Gynecology Research, 4(1). Available at: [Link]

  • Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines. Retrieved January 19, 2026, from [Link]

  • Lovera, S., et al. (2011). Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. Annual Review of Biochemistry, 80, 531-555. Available at: [Link]

  • Procell. (2025). Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Retrieved January 19, 2026, from [Link]

  • Testa, A., et al. (2026). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. Available at: [Link]

  • Siddique, A. (2015). How to establish drug-resistant cell lines? Protocol Online. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2022). Is there a commonly used protocol for making cancer cell lines drug resistant? Retrieved January 19, 2026, from [Link]

  • Snoke, H. E., et al. (2025). Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria. ACS Infectious Diseases. Available at: [Link]

  • Ishikawa, M., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1539-1550. Available at: [Link]

  • Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Chemical & Pharmaceutical Bulletin, 59(12), 1456-1464. Available at: [Link]

  • Sem, D. S. (2024). What is holding back preclinical GPR119 agonists from their potential as the therapeutics of type 2 diabetes? Expert Opinion on Investigational Drugs, 33(10), 923-927. Available at: [Link]

  • Vidal-Giménez, F., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 24(22), 16489. Available at: [Link]

  • Ishikawa, M., & Hashimoto, Y. (2012). Improvement in Solubility in Small Molecule Drug Discovery Programs Focusing on Dihedral Angle and Symmetry. Yakugaku Zasshi, 132(11), 1253-1260. Available at: [Link]

  • Ottl, J., et al. (2019). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 24(7), 749-763. Available at: [Link]

  • Perlovich, G. L., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6563. Available at: [Link]

  • Rovensky, J. (2012). The Problems with the Cells Based Assays. Cell Biology: Research & Therapy, 1(1). Available at: [Link]

  • Jorgensen, W. L., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 7(12), 1121-1126. Available at: [Link]

  • Atkinson, K., et al. (2011). An examination of IC50 and IC50-shift experiments in assessing time-dependent inhibition of CYP3A4, CYP2D6 and CYP2C9 in human liver microsomes. Xenobiotica, 41(11), 972-983. Available at: [Link]

  • Hothersall, J. D., et al. (2015). Sustained wash-resistant receptor activation responses of GPR119 agonists. British Journal of Pharmacology, 172(10), 2564-2576. Available at: [Link]

  • Reeve, S. M., et al. (2015). Structure Based Design of Novel Pyrimido[4,5-c]pyridazine Derivatives as Dihydropteroate Synthase (DHPS) Inhibitors with Increased Affinity. Journal of Medicinal Chemistry, 58(2), 733-744. Available at: [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Available at: [Link]

  • Synapse. (2024). What are GPR119 agonists and how do they work? Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2025). An examination of IC50 and IC50-shift experiments in assessing time-dependent inhibition of CYP3A4, CYP2D6 and CYP2C9 in human liver microsomes. Retrieved January 19, 2026, from [Link]

  • Drucker, D. J., et al. (2017). β-Cell Inactivation of Gpr119 Unmasks Incretin Dependence of GPR119-Mediated Glucoregulation. Diabetes, 66(5), 1264-1274. Available at: [Link]

  • Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2025). G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges. Retrieved January 19, 2026, from [Link]

  • Springer Nature Experiments. (n.d.). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Structure-Based Design of Novel Pyrimido[4,5-c]pyridazine Derivatives as Dihydropteroate Synthase Inhibitors with Increased Affinity. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2025). Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria. Retrieved January 19, 2026, from [Link]

  • PubMed. (2025). Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria. Retrieved January 19, 2026, from [Link]

  • NIH. (2024). Novel alloxazine analogues: design, synthesis, and antitumour efficacy enhanced by kinase screening, molecular docking, and ADME studies. Retrieved January 19, 2026, from [Link]

  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Retrieved January 19, 2026, from [Link]

  • RSC Publishing. (n.d.). Synthesis, characterization, and air stability study of pyrimido[4,5-g]quinazoline-4,9-dione-based polymers for organic thin film transistors. Retrieved January 19, 2026, from [Link]

  • Philosophical Transactions of the Royal Society A. (2024). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. Retrieved January 19, 2026, from [Link]

  • NIH. (n.d.). Optimisation of novel 4, 8-disubstituted dihydropyrimido[5,4-b][1][4]oxazine derivatives as potent GPR 119 agonists. Retrieved January 19, 2026, from [Link]

  • NIH. (n.d.). Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. Retrieved January 19, 2026, from [Link]

Sources

Optimizing reaction conditions for 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one

Introduction: Welcome to the technical support guide for the synthesis and optimization of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one. This heterocyclic scaffold is a valuable intermediate for the development of novel therapeutics, particularly in kinase inhibitor programs. Its successful and reproducible synthesis is critical for advancing drug discovery projects. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field, providing not just procedural steps but the underlying chemical logic to empower researchers to solve challenges effectively.

Part 1: General Synthetic Strategy & Mechanism

The synthesis of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one is typically approached via a two-step sequence starting from a readily available 6-aminouracil derivative. The general workflow involves an initial cyclization to form the oxazinone ring, followed by a chlorination step.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination A 6-Aminouracil Derivative C 5H-Pyrimido[4,5-b]oxazin- 4,6(7H)-dione A->C Base (e.g., K2CO3) Solvent (e.g., DMAc) B Chloroacetyl Chloride B->C D Target Molecule: 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one C->D Chlorinating Agent (e.g., POCl3) Heat

Caption: General two-step synthetic workflow.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for the initial cyclization reaction?

A1: The cyclization is a nucleophilic acyl substitution followed by an intramolecular SN2 reaction. First, the more nucleophilic exocyclic amino group of the 6-aminouracil attacks the electrophilic carbonyl of chloroacetyl chloride to form an N-chloroacetyl intermediate. Subsequently, under basic conditions, the endocyclic nitrogen anion (at N-5) acts as a nucleophile, displacing the chloride on the adjacent carbon to form the six-membered oxazinone ring. The choice of a non-nucleophilic base is critical to prevent competitive reactions with chloroacetyl chloride.

Q2: Why are high-boiling polar aprotic solvents like DMAc or NMP recommended for the cyclization?

A2: There are two primary reasons. First, 6-aminouracil derivatives often have poor solubility in common organic solvents; polar aprotic solvents like N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP) are excellent at dissolving these substrates. Second, the intramolecular cyclization step often requires elevated temperatures (80-120 °C) to overcome the activation energy barrier. These solvents have high boiling points, allowing the reaction to be heated safely to the required temperature, ensuring a reasonable reaction rate.

Q3: What are the most common chlorinating agents for converting the C4-hydroxyl (lactam) to a chloride, and how do they differ?

A3: The conversion of the C4-lactam to the corresponding chloride is a crucial activation step. The most common reagents are phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂).

ReagentTypical ConditionsAdvantagesDisadvantages
POCl₃ Neat or with PCl₅, reflux (100-110 °C)Highly effective, common reagentHighly corrosive, generates acidic byproducts, work-up can be hazardous
SOCl₂ Catalytic DMF, reflux (~76 °C)Lower boiling point, easier to remove excessCan sometimes lead to charring or side reactions

POCl₃ is generally more robust for this class of heterocyclic systems. The addition of a catalytic amount of DMF when using SOCl₂ can form the Vilsmeier reagent in situ, which is a more potent chlorinating species.

Q4: Are there any significant safety considerations for this synthesis?

A4: Yes, absolutely.

  • Chloroacetyl Chloride: It is highly corrosive, lachrymatory, and reacts violently with water. It must be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • POCl₃: This reagent is also extremely corrosive and reacts vigorously with water, releasing HCl gas. The work-up procedure, which typically involves quenching the reaction mixture with ice water, must be done slowly and cautiously in a well-ventilated fume hood to manage the highly exothermic reaction and gas evolution.

  • High Temperatures: Both steps involve heating, often to temperatures above 100 °C. Use of a proper heating mantle and condenser is essential to prevent solvent loss and ensure safety.

Part 3: Troubleshooting Guide

This section addresses common issues observed during the synthesis.

G start Problem: Low Yield in Cyclization (Step 1) check_sm Are starting materials pure and dry? start->check_sm check_base Is the base strength/amount correct? check_sm->check_base Yes sol_sm Solution: Recrystallize 6-aminouracil. Use freshly distilled chloroacetyl chloride. check_sm->sol_sm No check_temp Is the reaction temperature optimal? check_base->check_temp Yes sol_base Solution: Use a stronger base (e.g., NaH). Increase base equivalents to 2.2. check_base->sol_base No sol_temp Solution: Screen temperatures from 80-120 °C. Monitor by TLC/LC-MS. check_temp->sol_temp No

Caption: Troubleshooting decision tree for low cyclization yield.

Scenario 1: Low or No Yield of the Cyclized Product (Step 1)

  • Symptom: TLC or LC-MS analysis shows primarily unreacted 6-aminouracil starting material.

  • Potential Cause 1: Ineffective Base. The base (e.g., K₂CO₃) may not be strong enough to deprotonate the uracil nitrogen efficiently, or it may be hydrated, reducing its efficacy.

  • Suggested Solution:

    • Ensure the base is anhydrous by drying it in an oven before use.

    • Increase the equivalents of the base from 1.5 to 2.2 equivalents.

    • Switch to a stronger, non-nucleophilic base like sodium hydride (NaH) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Handle NaH with extreme care as it is pyrophoric.

  • Potential Cause 2: Low Reaction Temperature. The activation energy for the intramolecular cyclization may not be met.

  • Suggested Solution: Gradually increase the reaction temperature in 10 °C increments, from 80 °C up to 120 °C, monitoring the reaction progress at each stage by TLC or LC-MS.

  • Potential Cause 3: Poor Quality Reagents. The 6-aminouracil may contain impurities, or the chloroacetyl chloride may have hydrolyzed over time.

  • Suggested Solution: Recrystallize the 6-aminouracil from water or an appropriate solvent. Use a fresh bottle of chloroacetyl chloride or distill it before use.

Scenario 2: Incomplete Chlorination (Step 2)

  • Symptom: LC-MS analysis of the crude product shows a mixture of the desired chloro-product and the starting dione.

  • Potential Cause 1: Insufficient Chlorinating Agent or Time. The reaction may not have gone to completion.

  • Suggested Solution:

    • Increase the reaction time. Monitor the reaction every 2 hours until the starting material is consumed.

    • If extending the time is ineffective, increase the equivalents of POCl₃. However, this will make the quench more vigorous.

  • Potential Cause 2: Reaction Temperature is too low.

  • Suggested Solution: Ensure the reaction mixture is vigorously refluxing. The addition of a high-boiling point tertiary amine, such as N,N-diethylaniline, can sometimes increase the effective temperature and drive the reaction to completion.

  • Potential Cause 3: Hydrolysis during work-up. The product can be sensitive to hydrolysis back to the starting material, especially in neutral or basic aqueous conditions.

  • Suggested Solution: Ensure the quench is performed on a large excess of ice to keep the temperature low. After quenching, extract the product into an organic solvent (e.g., ethyl acetate, DCM) as quickly as possible and dry the organic layer thoroughly with MgSO₄ or Na₂SO₄ before concentrating.

Scenario 3: Product Isolation is Difficult / Oily Product

  • Symptom: After work-up and removal of solvent, the product is a dark, intractable oil instead of a solid.

  • Potential Cause: Residual Solvent or Impurities. High-boiling solvents like DMAc or residual POCl₃ byproducts (phosphoric acid) can be difficult to remove and can prevent crystallization.

  • Suggested Solution:

    • Trituration: Add a non-polar solvent in which the product is insoluble but the impurities are soluble (e.g., diethyl ether, hexanes, or a mixture). Stir or sonicate the mixture. This should cause the desired product to precipitate as a solid, which can then be collected by filtration.

    • Azeotropic Removal: If residual DMAc is suspected, dissolve the crude material in toluene and evaporate the solvent under reduced pressure. Repeat this process 2-3 times to azeotropically remove the DMAc.

    • Chromatography: If other methods fail, purification by column chromatography on silica gel is a reliable option. A gradient of ethyl acetate in hexanes or DCM is a good starting point.

Part 4: Experimental Protocols

Protocol 1: Synthesis of 5H-Pyrimido[4,5-b]oxazin-4,6(7H)-dione

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a nitrogen inlet), and a dropping funnel, add 6-aminouracil (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylacetamide (DMAc) to the flask via cannula to create a suspension (approx. 0.2 M concentration).

  • Reagent Addition: While stirring vigorously, add chloroacetyl chloride (1.1 eq) dissolved in a small amount of anhydrous DMAc dropwise via the dropping funnel over 30 minutes. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Work-up: Cool the mixture to room temperature and pour it slowly into a beaker of ice water.

  • Isolation: Stir the resulting suspension for 30 minutes. Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Drying: Dry the solid in a vacuum oven at 50 °C overnight to yield the desired product.

Protocol 2: Synthesis of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser. Add the 5H-Pyrimido[4,5-b]oxazin-4,6(7H)-dione (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 10-15 vol eq) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 105 °C) and maintain for 3-5 hours. The solid should dissolve as the reaction progresses. Monitor for completion by quenching a small aliquot and analyzing via LC-MS.

  • Work-up (CAUTION): After cooling the reaction mixture to room temperature, slowly and carefully pour it onto a large excess of crushed ice in a beaker with vigorous stirring. This is a highly exothermic process that releases HCl gas.

  • Extraction: Once the ice has melted, extract the aqueous suspension three times with ethyl acetate or dichloromethane.

  • Washing & Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (careful with gas evolution), followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by trituration with diethyl ether to yield the final product.

Part 5: References

For general principles of pyrimidine chemistry and synthesis of related fused systems:

  • Multicomponent synthesis of pyrimido[4,5-b] quinolines. Scientific Reports. This article provides insights into the cyclization reactions involving aminouracil derivatives, which is analogous to the first step of the target synthesis.[1]

  • Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][1][2]benzodiazepines. Organic Letters. This paper details the chlorination of a related pyrimidine core, supporting the use of intramolecular cyclization strategies.[3]

  • Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. Tetrahedron Letters. This reference describes synthetic routes starting from 1,3-disubstituted 6-amino uracils, which is highly relevant to the precursor chemistry discussed in this guide.[4]

  • Optimization of Reaction Conditions. ResearchGate. While not on the specific molecule, these articles provide general frameworks and examples for optimizing synthetic reactions, including screening of solvents, bases, and temperature, which is a core concept of this guide.[5][6][7][8]

Sources

Technical Support Center: Overcoming Purification Challenges of Chlorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the unique and often complex purification challenges associated with chlorinated heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals, providing practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to streamline your experimental workflows. As a Senior Application Scientist, my goal is to blend technical precision with real-world, field-proven insights to help you achieve the highest purity for your target molecules.

Introduction: The Unique Purification Landscape of Chlorinated Heterocycles

Chlorinated heterocyclic compounds are a cornerstone in medicinal chemistry and materials science, with a significant number of FDA-approved drugs containing this structural motif.[1] The introduction of chlorine atoms into a heterocyclic ring system, however, presents a unique set of purification challenges. The position and number of chlorine substituents dramatically influence the molecule's physicochemical properties, such as polarity, solubility, stability, and pKa.[2] This guide will provide a structured approach to tackling these challenges, enabling you to develop robust and efficient purification strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the purification of chlorinated heterocyclic compounds, offering quick and actionable advice.

Q1: What are the primary challenges when purifying chlorinated heterocyclic compounds?

A1: The main difficulties arise from the influence of the chlorine atom on the molecule's properties. Key challenges include:

  • Co-elution of Isomers: Positional isomers of chlorinated heterocycles often have very similar polarities, making their separation by standard chromatography challenging.[3]

  • Compound Instability: The electron-withdrawing nature of chlorine can affect the stability of the heterocyclic ring, sometimes leading to degradation on acidic stationary phases like silica gel.

  • Low Solubility: Many chlorinated heterocyclic compounds exhibit poor solubility in common organic solvents, complicating purification by recrystallization.

  • Strong Intermolecular Interactions: The presence of chlorine and heteroatoms can lead to strong crystal lattice energies, making dissolution for chromatography or recrystallization difficult.

  • Reactivity: In some cases, the chlorine atom can be susceptible to nucleophilic displacement under certain purification conditions.

Q2: How does the position of the chlorine atom impact the choice of purification technique?

A2: The location of the chlorine atom is a critical factor. For instance, a chlorine atom adjacent to a nitrogen atom in a pyridine ring will have a different electronic effect than one further away. This influences the molecule's dipole moment and its interaction with chromatographic stationary phases. The pKa of nitrogen atoms in the ring can also be altered, which is a key consideration for purification techniques involving acid-base chemistry, such as ion-exchange chromatography or acid-base extraction.[3]

Q3: My chlorinated heterocyclic compound is a basic amine and streaks on a silica gel TLC plate. What can I do?

A3: Streaking of basic compounds on silica gel is a common issue due to the acidic nature of the silica surface, which leads to strong, non-ideal interactions. To mitigate this, you can:

  • Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (0.1-1%) or a solution of ammonia in methanol, into your mobile phase. This will neutralize the acidic sites on the silica gel and improve peak shape.

  • Use an Alternative Stationary Phase: Consider using a more inert stationary phase like alumina (neutral or basic) or a polymer-based support.[4] Reversed-phase chromatography on C18-functionalized silica is also a good alternative for polar, basic compounds.

Q4: I'm struggling to find a suitable solvent for recrystallizing my chlorinated heterocyclic compound. What's a good strategy?

A4: Finding the right recrystallization solvent can be a process of trial and error. A systematic approach is best:

  • Start with Single Solvents: Test the solubility of your compound in a range of common solvents with varying polarities (e.g., hexanes, ethyl acetate, acetone, ethanol, water) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.

  • Consider Solvent Pairs: If a single solvent isn't effective, a two-solvent system can be employed.[5] Dissolve your compound in a "good" solvent (in which it is highly soluble) at its boiling point, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. Common solvent pairs include ethanol/water, hexane/ethyl acetate, and dichloromethane/hexane.

  • Leverage Functional Groups: As a rule of thumb, solvents with similar functional groups to your compound may be good solubilizers. For example, an ester-containing heterocycle might dissolve well in ethyl acetate.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific problems you may encounter during your purification workflows.

Chromatography Troubleshooting

Problem 1: Poor separation of my chlorinated heterocyclic compound from an impurity, even after screening multiple solvent systems.

  • Causality: The compound and impurity may have very similar polarities, or your compound might be interacting with the stationary phase in an undesirable way.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase:

      • Fine-tune the solvent ratio: Small changes in the eluent composition can sometimes achieve separation.

      • Try a different solvent system with different selectivity: If you are using a hexane/ethyl acetate system, try a system with a different solvent class, such as dichloromethane/methanol or toluene/acetone.

    • Change the Stationary Phase:

      • Normal Phase Alternatives: If using silica, consider alumina (neutral or basic), Florisil, or a bonded phase like diol or cyano.[4]

      • Reversed-Phase Chromatography: This is often an excellent choice for polar compounds. A C18 column with a mobile phase of water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA for acidic compounds, can provide different selectivity.

      • Chiral Stationary Phases: For enantiomeric mixtures of chlorinated heterocycles, specialized chiral columns are necessary.[6][7]

    • Employ Gradient Elution: A gradual change in the mobile phase composition during the chromatographic run can improve the separation of complex mixtures.

    • Check for Compound Degradation: Your compound might be degrading on the column, creating what appears to be an impurity. To check for this, spot your pure compound on a TLC plate, let it sit for a while, and then elute it. If a new spot appears, your compound is likely unstable on silica.

Problem 2: My chlorinated heterocyclic compound is not eluting from the silica gel column.

  • Causality: The compound is likely too polar for the chosen mobile phase or is irreversibly adsorbing to the silica gel.

  • Troubleshooting Steps:

    • Drastically Increase Mobile Phase Polarity: If your compound is at the baseline on the TLC plate, a much more polar solvent system is needed. For very polar compounds, a mobile phase containing methanol or even a small amount of acetic or formic acid (for acidic compounds) or ammonia/triethylamine (for basic compounds) may be required.

    • Switch to Reversed-Phase Chromatography: This is the preferred method for highly polar compounds that exhibit strong interactions with silica.

    • Consider an Alternative Normal Phase: Alumina or Florisil may have different adsorption properties that allow for the elution of your compound.

Recrystallization Troubleshooting

Problem 1: My chlorinated heterocyclic compound "oils out" during recrystallization instead of forming crystals.

  • Causality: This typically occurs when the melting point of your compound is lower than the boiling point of the solvent, or when the presence of impurities significantly depresses the melting point.

  • Troubleshooting Steps:

    • Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow it to cool very slowly.

    • Change the Solvent System: Choose a solvent with a lower boiling point. Alternatively, use a solvent pair to modulate the solubility.

    • Scratch the Inner Surface of the Flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches can provide nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small amount of pure, crystalline material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

Problem 2: I have very low recovery after recrystallization.

  • Causality: This can be due to using too much solvent or the compound having significant solubility in the cold solvent.

  • Troubleshooting Steps:

    • Minimize the Amount of Hot Solvent: Use only the minimum amount of boiling solvent required to fully dissolve the solid.

    • Cool the Solution Thoroughly: Ensure the solution is cooled to a low temperature (e.g., in an ice bath) to maximize crystal formation, but be mindful of the potential for impurities to also precipitate.

    • Recover from the Mother Liquor: The filtrate can be concentrated by evaporation and a second crop of crystals can be obtained. Note that this second crop may be less pure than the first.

    • Change the Solvent: A different solvent may provide a more favorable solubility profile (high solubility when hot, very low solubility when cold).

Part 3: Experimental Protocols & Visualizations

This section provides detailed, step-by-step protocols for key purification techniques and visual diagrams to illustrate workflows and concepts.

Protocol 1: Flash Column Chromatography for a Moderately Polar Chlorinated Heterocycle

This protocol is a general guideline and should be optimized for your specific compound based on TLC analysis.

  • Preparation of the Column:

    • Select a column of appropriate size. A good rule of thumb is to use a mass of silica gel that is 40-100 times the mass of your crude sample.[8]

    • Securely clamp the column in a vertical position in a fume hood.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.

    • Pre-elute the column with the mobile phase until the packing is stable.

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a slightly more polar solvent. Using a pipette, carefully add the solution to the top of the column.

    • Dry Loading: If the sample is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[3]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle positive pressure (using a pump or compressed air) to achieve a flow rate of approximately 2 inches per minute.[9]

    • Collect fractions in an array of test tubes.

    • Monitor the elution of your compound by TLC analysis of the collected fractions.

  • Isolation of the Purified Compound:

    • Combine the fractions containing the pure compound.

    • Remove the solvent using a rotary evaporator.

    • Place the resulting solid or oil under high vacuum to remove any residual solvent.

Diagram 1: Flash Chromatography Workflow

flash_chromatography_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation prep_column Prepare Column (Slurry Pack Silica) load_sample Load Sample onto Column prep_column->load_sample prep_sample Prepare Sample (Wet or Dry Loading) prep_sample->load_sample elute Elute with Mobile Phase (Apply Pressure) load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate dry Dry Under High Vacuum evaporate->dry end end dry->end Pure Compound

Caption: A typical workflow for flash column chromatography.

Protocol 2: Recrystallization of a Chlorinated Heterocyclic Compound
  • Solvent Selection:

    • Place a small amount of your crude compound into several test tubes.

    • Add a small amount of a different solvent to each tube and observe the solubility at room temperature.

    • Gently heat the tubes containing undissolved solid to the boiling point of the solvent. A good solvent will dissolve the compound when hot.

    • Allow the solutions to cool to room temperature, and then in an ice bath. The best solvent will result in the formation of a good yield of crystals.

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the solid is just dissolved. Use the minimum amount of hot solvent necessary.[10]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them. This involves filtering the hot solution through a fluted filter paper in a pre-heated funnel.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying:

    • Allow the crystals to air dry on the filter paper by drawing air through the funnel.

    • For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven.

Diagram 2: Decision Tree for Recrystallization Troubleshooting

recrystallization_troubleshooting cluster_oiling Troubleshooting 'Oiling Out' cluster_recovery Troubleshooting Low Recovery start Recrystallization Issue oiling_out Compound 'Oils Out' start->oiling_out low_recovery Low Recovery start->low_recovery re_dissolve Re-dissolve and Add More Solvent oiling_out->re_dissolve change_solvent Change to Lower Boiling Solvent oiling_out->change_solvent scratch Scratch Flask oiling_out->scratch seed Add Seed Crystal oiling_out->seed min_solvent Use Minimum Hot Solvent low_recovery->min_solvent cool_thoroughly Cool Thoroughly low_recovery->cool_thoroughly concentrate Concentrate Mother Liquor low_recovery->concentrate change_solvent2 Change Solvent low_recovery->change_solvent2

Caption: A decision tree for troubleshooting common recrystallization problems.

Part 4: Data Presentation

The following table provides a qualitative comparison of different purification techniques for chlorinated heterocyclic compounds. The suitability of each technique depends on the specific properties of the compound and the impurities present.

Purification TechniqueIdeal ForAdvantagesDisadvantages
Flash Chromatography General purpose purification, separation of moderately polar compounds.Versatile, relatively fast, can be used for a wide range of compounds.Can be time-consuming for large quantities, may not be suitable for very polar or unstable compounds.
HPLC (Preparative) Difficult separations of isomers, final polishing for high purity.High resolution, automated systems available.Expensive, smaller sample capacity compared to flash chromatography.
Recrystallization Solid, thermally stable compounds.Can yield very pure material, relatively inexpensive.Not suitable for all compounds, can have low recovery, finding a suitable solvent can be challenging.
Acid-Base Extraction Compounds with acidic or basic functional groups.Good for initial cleanup, can separate compounds with different pKa values.Limited to ionizable compounds, may not remove neutral impurities.
Distillation Volatile, thermally stable liquid compounds.Effective for separating liquids with different boiling points.Not suitable for solids or thermally sensitive compounds.

References

  • Technical Support Center: Purification of Chlorin
  • US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google P
  • CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google P
  • Recrystallization. University of California, Los Angeles. [Link]

  • Acid-Base Extraction. University of Colorado Boulder. [Link]

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. PubMed. [Link]

  • Recrystallization. Chemistry LibreTexts. [Link]

  • SOP: FLASH CHROMATOGRAPHY. University of Glasgow. [Link]

  • Recrystallization. University of Wisconsin-Madison. [Link]

  • Purification: How to Run a Flash Column. University of Rochester. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. IJNRD. [Link]

  • Troubleshooting in HPLC: A Review. IJSDR. [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]

  • Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. MDPI. [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]

  • CN1245167A - Process for separating chloropyridine product - Google P
  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. LCGC International. [Link]

  • Stationary Phases for Green Liquid Chromatography. MDPI. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

  • Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. ResearchGate. [Link]

  • Running a flash column. Chemistry LibreTexts. [Link]

  • Successful Flash Chromatography. Biotage. [Link]

  • Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. PubMed. [Link]

  • Chromatography: The Solid Phase. University of Rochester. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

Sources

Technical Support Center: Troubleshooting Off-Target Effects of Pyrimido-Oxazinone Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrimido-oxazinone inhibitors. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this class of small molecules. Here, we address common challenges related to off-target effects, providing in-depth, evidence-based troubleshooting strategies in a practical question-and-answer format. Our goal is to empower you with the knowledge to conduct robust experiments, correctly interpret your data, and accelerate your research.

Section 1: Understanding and Identifying Off-Target Effects

Off-target interactions are a significant concern in drug discovery, potentially leading to misinterpretation of experimental results and unforeseen toxicities.[1] Pyrimido-oxazinone scaffolds are present in a variety of molecules with pharmacological utility, making a thorough understanding of their selectivity crucial.[2]

Q1: My pyrimido-oxazinone inhibitor shows a different phenotype in my cell-based assay than expected based on its primary target. How can I determine if this is an off-target effect?

This is a common and important observation. A discrepancy between expected and observed phenotypes is a strong indicator of potential off-target activity. Here’s a systematic approach to investigate this:

Initial Steps: Re-evaluating the Basics

  • Confirm Compound Identity and Purity: Ensure the compound you are using is structurally correct and free of impurities that could have biological activity.

  • Dose-Response Analysis: Perform a full dose-response curve for your inhibitor. Off-target effects may occur at different concentrations than on-target effects.

  • Use a Structurally Unrelated Inhibitor: If possible, use an inhibitor with a different chemical scaffold that targets the same primary protein. If this second inhibitor does not reproduce the phenotype, it strengthens the case for an off-target effect of your pyrimido-oxazinone compound.

Advanced Investigation: Pinpointing the Off-Target

If the initial steps suggest an off-target effect, the next stage is to identify the unintended target(s).

  • Computational Profiling: In silico methods can predict potential off-target interactions based on the chemical structure of your inhibitor.[1][3][4] These computational approaches can provide a list of candidate off-targets for experimental validation.[1][4]

  • Biochemical Kinase Profiling: Since many pyrimido-oxazinone inhibitors target kinases, screening your compound against a large panel of purified kinases is a direct way to identify off-target interactions.[5][6] Several commercial services offer comprehensive kinase profiling.

  • Cell-Based Target Engagement Assays: Techniques like the NanoBRET™ assay can measure inhibitor binding to a panel of targets within intact cells, providing a more physiologically relevant assessment of selectivity.[5][7][8][9]

  • Chemical Proteomics: Photoaffinity labeling, a chemical proteomics approach, can identify direct protein targets of a compound in a cellular lysate.[6][10]

dot graph TD { A[Unexpected Phenotype Observed] --> B{Initial Troubleshooting}; B --> C[Confirm Compound Integrity]; B --> D[Dose-Response Analysis]; B --> E[Test Structurally Unrelated Inhibitor]; E --> F{Off-Target Effect Suspected}; F --> G[Computational Profiling]; F --> H[Biochemical Kinase Screening]; F --> I[Cell-Based Target Engagement]; F --> J[Chemical Proteomics]; G --> K[Candidate Off-Targets]; H --> K; I --> K; J --> K; K --> L[Validation of Off-Target]; } Caption: Workflow for investigating unexpected phenotypes.

Q2: My inhibitor is potent in a biochemical assay but shows weak or no activity in my cell-based assay. What could be the reason?

This discrepancy is a frequent challenge in drug discovery and often points to issues with cellular permeability, efflux, or metabolism.[11]

Potential Causes and Troubleshooting Strategies:

Potential Cause Explanation Troubleshooting Steps
Poor Cell Permeability The inhibitor cannot efficiently cross the cell membrane to reach its intracellular target.1. Assess the physicochemical properties of your compound (e.g., logP, polar surface area). 2. Perform a cellular accumulation assay using LC-MS/MS to directly measure the intracellular concentration of the inhibitor.[12][13]
Active Efflux The inhibitor is actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).1. Co-incubate your inhibitor with known efflux pump inhibitors (e.g., verapamil). An increase in potency suggests efflux is occurring. 2. Use cell lines with varying expression levels of common efflux pumps.
Compound Metabolism The inhibitor is rapidly metabolized by the cells into an inactive form.1. Analyze cell lysates by LC-MS/MS to identify potential metabolites. 2. Co-incubate with inhibitors of major metabolic enzymes (e.g., cytochrome P450s).
High Protein Binding The inhibitor binds to proteins in the cell culture medium, reducing the free concentration available to enter the cells.1. Perform the assay in serum-free or low-serum medium, if possible.[8] 2. Measure the extent of protein binding in your specific medium.

It's also important to recognize that biochemical assays may not fully replicate the cellular environment.[11] For instance, the high concentration of ATP in cells can outcompete ATP-competitive inhibitors, leading to a decrease in apparent potency compared to biochemical assays.[14][15]

Section 2: Experimental Protocols for Off-Target Validation

Once a potential off-target has been identified, it is crucial to validate this interaction experimentally.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in intact cells or cell lysates. The principle is that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Grow cells to 80-90% confluency. Treat the cells with your pyrimido-oxazinone inhibitor or vehicle control for a specified time.

  • Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[16]

dot graph TD { A[Cell Culture] --> B[Treat with Inhibitor/Vehicle]; B --> C[Harvest and Aliquot Cells]; C --> D[Heat to a Range of Temperatures]; D --> E[Lyse Cells and Separate Soluble Fraction]; E --> F[Detect Target Protein (e.g., Western Blot)]; F --> G[Plot Melting Curve and Analyze Shift]; } Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Q3: I have identified a potential off-target kinase. How can I confirm that the observed cellular phenotype is due to the inhibition of this off-target?

This is a critical step to ensure the correct interpretation of your results.

Strategies for Phenotypic Validation:

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the off-target kinase.[17] If the phenotype of the knockdown/knockout cells mimics the phenotype observed with your inhibitor, it strongly suggests that the off-target interaction is responsible.

  • Rescue Experiments: In cells treated with your inhibitor, overexpress a version of the off-target kinase that is resistant to inhibition (if a resistance mutation is known). If this rescues the phenotype, it confirms the on-target effect.

  • Use of a More Selective Inhibitor: If available, use a highly selective inhibitor for the identified off-target kinase. If this inhibitor recapitulates the phenotype, it provides further evidence.

Section 3: FAQs and Best Practices

Q4: Are there any common artifacts in cell-based assays that can be mistaken for off-target effects?

Yes, it is essential to be aware of potential experimental artifacts.

  • Compound Aggregation: At high concentrations, some small molecules can form aggregates that non-specifically inhibit proteins.[18] Including a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in your assay buffer can help mitigate this.[18][19]

  • Interference with Assay Readout: The inhibitor itself might interfere with the detection method of your assay (e.g., fluorescence or luminescence). Always run a "no enzyme" or "no cell" control with the inhibitor to check for such interference.[18]

  • Cytotoxicity: At higher concentrations, the inhibitor may induce cytotoxicity through mechanisms unrelated to its intended target. Always assess cell viability in parallel with your functional assays.

Q5: What is the difference between biochemical and cellular selectivity, and which is more important?

Biochemical selectivity is determined using purified proteins and provides a measure of the intrinsic affinity of an inhibitor for its targets.[20] Cellular selectivity, on the other hand, is assessed in the context of a living cell and takes into account factors like cell permeability and competition with endogenous ligands like ATP.[7]

While both are important, cellular selectivity is generally considered more physiologically relevant for predicting the in vivo effects of an inhibitor.[11] A compound that is highly selective in a biochemical assay may have a different selectivity profile in a cellular environment.[7]

Q6: How can I design pyrimido-oxazinone inhibitors with improved selectivity?

Rational drug design strategies can be employed to minimize off-target effects.[17]

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of your inhibitor and assess the impact on both on-target and off-target activity. This can reveal which parts of the molecule are critical for selectivity.[21][22]

  • Structure-Based Design: If the crystal structures of your on-target and key off-target proteins are available, you can use this information to design modifications that enhance binding to the on-target while reducing affinity for off-targets.[23]

  • Conformational Restriction: This approach involves designing more rigid analogs of your inhibitor to lock it into a conformation that is optimal for binding to the on-target protein but not for off-targets.[21][24]

Conclusion

Troubleshooting off-target effects is a critical aspect of working with pyrimido-oxazinone inhibitors. By employing a systematic and multi-faceted approach that combines computational, biochemical, and cell-based methods, researchers can confidently identify and validate off-target interactions. This rigorous approach is essential for the accurate interpretation of experimental data and the successful development of selective and effective therapeutics.

References

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • Kinnings, S. L., Liu, N., Buchmeier, N., Tonge, P. J., & Xie, L. (2011). Prediction of off-target drug effects through data fusion. Pacific Symposium on Biocomputing, 57-68. [Link]

  • Patsnap. (2025, May 21). How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]

  • Wang, L., Liu, R., & Ai, N. (2023). In silico off-target profiling for enhanced drug safety assessment. Communications Biology, 6(1), 896. [Link]

  • Amith, S. R., & Flaherty, P. T. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data, 2, 23. [Link]

  • CRISPR Medicine News. (2023, November 22). Off-Target Effects and Where to Find Them. [Link]

  • Müller, S., & Knapp, S. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 9(12), 2741–2747. [Link]

  • Vasta, J. D., & Robers, M. B. (2025, October 10). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Pahikkala, T., Airola, A., Pietilä, S., Shakyawar, S., Aho, T., Westermarck, J., ... & Aittokallio, T. (2017). A computational-experimental approach to drug-target interaction mapping: a case study on kinase inhibitors. Journal of Cheminformatics, 9(1), 48. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]

  • Cmiljanovic, N., Cmiljanovic, V., Rinner, U., & Gstach, H. (2021). Second-generation tricyclic pyrimido-pyrrolo-oxazine mTOR inhibitor with predicted blood–brain barrier permeability. RSC Medicinal Chemistry, 12(2), 253–258. [Link]

  • Vera, J., & Steghaus, D. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 8, 8. [Link]

  • Bohrium. (n.d.). Encountering unpredicted off-target effects of pharmacological inhibitors. [Link]

  • Lee, W. J., Do, S. H., Park, S. H., & Kim, J. H. (2025). Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria. ACS Infectious Diseases. [Link]

  • Cmiljanovic, N., Cmiljanovic, V., Rinner, U., & Gstach, H. (2019). A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor. Journal of Medicinal Chemistry, 62(20), 9037–9053. [Link]

  • Cmiljanovic, N., Cmiljanovic, V., Rinner, U., & Gstach, H. (2019). A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor. Novartis Open Access Knowledge. [Link]

  • R Discovery. (2019, August 29). A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor. [Link]

  • Kim, H., Kim, S., & Kim, J. S. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. ACS Central Science, 8(2), 244–253. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Knippschild, U., Krüger, T., & Bischof, J. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8683. [Link]

  • Lee, W. J., Do, S. H., Park, S. H., & Kim, J. H. (2025). Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria. ResearchGate. [Link]

  • Lee, W. J., Do, S. H., Park, S. H., & Kim, J. H. (2025). Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria. PubMed. [Link]

  • ResearchGate. (2025, August 5). Synthesis and Reactions of Some Fused Oxazinone, Pyrimidinone, Thiopyrimidinone, and Triazinone Derivatives with a Thiophene Ring as Analgesic, Anticonvulsant, and Antiparkinsonian Agents. [Link]

  • Tesch, R., & Laufer, S. A. (2023). Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-ones from SIK/PAK to ROCK/LRRK2. bioRxiv. [Link]

  • PubMed. (2023, November 28). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. [Link]

  • Korovesis, D., Mérillat, C., Derua, R., & Verhelst, S. H. L. (2024). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. ChemRxiv. [Link]

  • Aster, H., & Kapoor, T. M. (2017). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology, 7, 219. [Link]

  • SciTechnol. (n.d.). The Problems with the Cells Based Assays. [Link]

  • PubMed. (1988). [Synthesis of new potential analgesics and antibiotically active pyridazino[4,3-e]oxazinones and pyrimido[4,5-c]pyridazinones]. [Link]

  • ResearchGate. (n.d.). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. [Link]

  • Kim, J. Y., & Lee, S. H. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmaceutical Investigation, 52(4), 431–440. [Link]

  • Abdel-Hafez, A. A., & Abdel-Wahab, B. F. (2016). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Molecules, 21(3), 346. [Link]

  • Kim, Y. M., & Park, M. K. (2015). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Journal of Microbiology and Biotechnology, 25(10), 1589–1595. [Link]

  • Amith, S. R., & Flaherty, P. T. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 24(13), 11075. [Link]

  • Amith, S. R., & Flaherty, P. T. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data, 2. [Link]

Sources

Technical Support Center: Scaling the Synthesis of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one. This document is designed for researchers, chemists, and process development professionals who are looking to transition this synthesis from bench-scale to larger, pilot-scale production. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to ensure a robust and scalable process.

Synthetic Pathway Overview

The synthesis of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one is typically achieved through a multi-step process beginning with commercially available starting materials. The general strategy involves the construction of a 5-aminouracil intermediate, followed by cyclization to form the oxazinone ring, and concluding with a chlorination step. Understanding this pathway is critical for effective troubleshooting.

Synthetic_Workflow A Step 1: 6-Aminouracil Synthesis B Step 2: Nitrosation & Reduction to 5,6-Diaminouracil A->B 1. NaNO₂/H₂O 2. Na₂S₂O₄ C Step 3: Oxazinone Ring Formation via Cyclization B->C Triphosgene, Pyridine, Dioxane D Step 4: Chlorination with POCl₃ C->D POCl₃, N,N-Diethylaniline E Final Product: 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one D->E Work-up & Purification

Caption: General synthetic workflow for 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up process in a question-and-answer format.

Step 2: Synthesis of 5,6-Diaminouracil

Question: My yield of 5,6-diaminouracil is consistently low after the reduction of the nitroso intermediate. What are the likely causes?

Answer: Low yields in this step often stem from two primary issues: the stability of the 5-nitrosouracil intermediate and the efficiency of the reduction.

  • Causality: The 5-nitroso intermediate can be unstable and prone to degradation. The reduction with sodium dithionite (Na₂S₂O₄) is highly sensitive to pH and oxygen. On a larger scale, inefficient mixing can lead to localized areas of low reagent concentration, resulting in incomplete reduction. Furthermore, the product, 5,6-diaminouracil, is susceptible to aerial oxidation, which can cause discoloration and impurity formation.

  • Troubleshooting Actions:

    • Inert Atmosphere: Ensure the reaction is conducted under a nitrogen or argon blanket, especially during the reduction and work-up phases, to prevent oxidation of the diamino product.[1]

    • Temperature Control: Maintain strict temperature control (typically 50-60°C) during the dithionite addition. Exothermic reactions on a large scale can be difficult to manage and can lead to product degradation.

    • Controlled Addition: Add the sodium dithionite solution portion-wise or via a syringe pump to maintain control over the reaction exotherm and ensure consistent mixing.

    • pH Monitoring: The pH of the reaction mixture should be monitored. The reduction is most effective in a slightly alkaline or neutral medium.

    • Immediate Use: It is often best to use the resulting 5,6-diaminouracil immediately in the next step without prolonged storage.

Step 3: Oxazinone Ring Formation (Cyclization)

Question: The cyclization reaction with triphosgene is sluggish and produces significant side products. How can I optimize this step?

Answer: This is a critical step where reaction conditions must be precisely controlled. Triphosgene serves as a solid, safer alternative to phosgene gas, but its reactivity requires careful management.[2]

  • Causality: Triphosgene reacts with the amine groups to form an isocyanate intermediate, which then cyclizes. Several factors can disrupt this process:

    • Moisture: Triphosgene is extremely sensitive to moisture and will rapidly decompose, reducing its effectiveness and generating HCl, which can protonate the starting material and halt the reaction.

    • Base Stoichiometry: A non-nucleophilic base, like pyridine or triethylamine, is required to scavenge the HCl produced. Insufficient base will allow the reaction mixture to become acidic, while an excessive amount can lead to side reactions.

    • Temperature: The initial formation of the chloroformyl intermediate is typically done at low temperatures (0-5°C) to control reactivity. Allowing the reaction to warm prematurely can lead to the formation of urea byproducts from the reaction of two molecules of 5,6-diaminouracil with one molecule of the phosgene equivalent.

  • Troubleshooting Actions:

    • Anhydrous Conditions: Use anhydrous solvents (e.g., Dioxane, THF) and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere.[1]

    • Reagent Purity: Use high-purity triphosgene. Check for decomposition in older reagents.

    • Controlled Addition: Add the triphosgene solution dropwise to the cooled solution of 5,6-diaminouracil and base. This prevents localized high concentrations and minimizes side reactions.

    • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material and the formation of the cyclized product should be tracked to determine the optimal reaction time.[1]

Question: I am scaling up the cyclization from 10g to 500g, and a thick, un-stirrable slurry is forming. What can I do?

Answer: This is a classic scale-up challenge related to solubility and mixing.

  • Causality: The intermediate salts or the product itself may have limited solubility in the reaction solvent, leading to precipitation. On a small scale, magnetic stirring might be sufficient, but on a larger scale, this leads to poor heat and mass transfer.

  • Troubleshooting Actions:

    • Solvent Volume: Increase the solvent volume to maintain a stirrable mixture. While this may decrease the overall concentration, effective mixing is more critical.

    • Mechanical Stirring: Switch from magnetic stirring to overhead mechanical stirring with a properly designed impeller (e.g., anchor or pitched-blade turbine) to handle thick slurries.

    • Solvent System: Consider a co-solvent system to improve the solubility of intermediates. A small amount of a more polar aprotic solvent like DMF or NMP might be beneficial, but must be tested on a small scale first.

Step 4: Chlorination with POCl₃

Question: My chlorination reaction is incomplete, and the work-up is generating a lot of dark, tarry material. Why is this happening?

Answer: Chlorination with phosphoryl chloride (POCl₃) is an effective but aggressive reaction that can lead to decomposition if not properly controlled.

  • Causality: The hydroxyl group on the pyrimidone ring is converted to a chloro group via a Vilsmeier-Haack type intermediate.[3]

    • Temperature: These reactions are often highly exothermic. Insufficient cooling during the reaction or quench can lead to uncontrolled side reactions and decomposition, resulting in tar formation.

    • Catalyst/Base: A tertiary amine base like N,N-diethylaniline is often used to drive the reaction. The stoichiometry is critical.

    • Quenching: The quenching step, typically done by slowly adding the reaction mixture to ice-water, is extremely hazardous on a large scale if not performed correctly. The rapid decomposition of excess POCl₃ is highly exothermic and releases large volumes of HCl gas.

  • Troubleshooting Actions:

    • Temperature Control: Maintain the reaction temperature strictly, often at reflux. Use a well-calibrated heating mantle and condenser.

    • Reverse Quench: For scale-up, a "reverse quench" is often safer. Slowly add ice or cold water to the cooled reaction vessel, rather than adding the reaction mixture to water. This allows for better control of the exotherm.

    • pH Adjustment: After quenching, the product is often isolated by neutralizing the acidic solution to precipitate the solid. Perform this neutralization slowly and with cooling to avoid exotherms.

    • Purity of Starting Material: Ensure the pyrimido[4,5-b]oxazinedione starting material for this step is pure. Impurities from the previous step can decompose under the harsh chlorination conditions.

Troubleshooting_Logic start Problem: Low Yield or High Impurities check_step Identify Problematic Step (TLC/LCMS Analysis) start->check_step step2 Step 2: Reduction check_step->step2 Reduction Issue step3 Step 3: Cyclization check_step->step3 Cyclization Issue step4 Step 4: Chlorination check_step->step4 Chlorination Issue sol2 Ensure inert atmosphere. Control dithionite addition rate. Check temperature. step2->sol2 sol3 Use anhydrous solvents. Optimize base stoichiometry. Control triphosgene addition at 0°C. step3->sol3 sol4 Control reaction temperature. Use safe quenching procedure (reverse quench). Ensure starting material purity. step4->sol4

Caption: Troubleshooting logic flow for common synthesis issues.

Experimental Protocols & Data

Protocol: Synthesis of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one (100 g Scale)

Step 1 & 2: Preparation of 5,6-Diaminouracil

  • In a 2L jacketed reactor equipped with an overhead stirrer, thermocouple, and nitrogen inlet, suspend 6-aminouracil (254 g, 2.0 mol) in deionized water (1 L).

  • Cool the suspension to 10°C and add a solution of sodium nitrite (152 g, 2.2 mol) in water (300 mL) dropwise, keeping the temperature below 15°C. Stir for 2 hours.

  • Heat the resulting purple suspension to 50°C. Prepare a solution of sodium dithionite (700 g, 4.0 mol) in water (1.5 L).

  • Add the dithionite solution to the reactor over 1-2 hours, maintaining the temperature between 50-60°C. The color should change from purple to a pale yellow/off-white.

  • Stir for an additional hour at 60°C, then cool the mixture to 10°C.

  • Filter the solid product, wash with cold water (2 x 250 mL), and then with cold ethanol (2 x 250 mL).

  • Dry the solid under vacuum. The product, 5,6-diaminouracil, should be used immediately.

Step 3: Cyclization to form 5H-pyrimido[4,5-b][4][5]oxazin-4,6(3H,7H)-dione

  • To a 5L jacketed reactor under nitrogen, add the crude 5,6-diaminouracil (approx. 2.0 mol) and anhydrous 1,4-dioxane (2.5 L).

  • Add anhydrous pyridine (348 mL, 4.4 mol) and cool the mixture to 0°C.

  • In a separate flask, dissolve triphosgene (208 g, 0.7 mol) in anhydrous 1,4-dioxane (1 L).

  • Add the triphosgene solution dropwise to the reactor over 2-3 hours, keeping the internal temperature below 5°C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Filter the resulting solid, wash with dioxane (2 x 200 mL), then with water (3 x 500 mL) to remove pyridine hydrochloride.

  • Dry the solid in a vacuum oven at 60°C to yield the dione intermediate.

Step 4: Chlorination to 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one

  • Caution: This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Charge a 2L reactor with phosphoryl chloride (POCl₃, 900 mL, 9.6 mol).

  • Add the dried dione intermediate (168 g, 1.0 mol) portion-wise with stirring. The addition may be exothermic.

  • Add N,N-diethylaniline (175 mL, 1.1 mol) dropwise.

  • Heat the mixture to reflux (approx. 105-110°C) and maintain for 4-6 hours, monitoring by LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Prepare a separate 10L reactor with crushed ice (4 kg).

  • Carefully and slowly , transfer the reaction mixture onto the ice via a peristaltic pump with vigorous stirring. The temperature of the quench should be kept below 20°C.

  • After the addition is complete, stir for 1 hour. The product should precipitate.

  • Filter the solid, wash thoroughly with cold water until the filtrate is neutral (pH 6-7).

  • Recrystallize the crude product from a suitable solvent like acetonitrile or ethanol to obtain the pure 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one.

Data Summary: Reagent Stoichiometry
ReagentLab Scale (10g Product)Pilot Scale (100g Product)Molar Eq. (Rel. to Dione)
5H-pyrimido[4,5-b]...dione16.8 g168 g1.0
Phosphoryl Chloride (POCl₃)90 mL900 mL~9.6
N,N-Diethylaniline17.5 mL175 mL1.1

References

  • Fathy, U., et al. (2021). Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. Pharmacognosy Journal, 13(2), 550-562. Available at: [Link]

  • Gouda, M. A., et al. (2022). Synthesis of pyrimido [4, 5-b] quinolones from 6-Aminopyrimidin-4-(thi)one derivatives. Mini-Reviews in Organic Chemistry, 20(6). Available at: [Link]

  • Al-Omary, F. A., et al. (2010). Synthesis of some new pyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline derivatives as anti-inflammatory and analgesic agents. European Journal of Medicinal Chemistry, 45(11), 5036-5044. Available at: [Link]

  • Moapi, E., et al. (2024). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. RSC Advances, 14(12), 8303-8314. Available at: [Link]

  • Wang, X., et al. (2006). Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][4][5]benzodiazepines. Organic Letters, 8(5), 891-894. Available at: [Link]

  • Mousavi, S. H., et al. (2023). Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system. Scientific Reports, 13(1), 16864. Available at: [Link]

  • Kartika, R. (2020). A decade review of triphosgene and its applications in organic reactions. Tetrahedron, 76(45), 131548. Available at: [Link]

  • Hoff, K. G., et al. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Chemical Society Reviews, 50(15), 8693-8720. Available at: [Link]

Sources

Validation & Comparative

The Ascendancy of Pyrimido[4,5-b]oxazines: A Comparative Guide to a New Generation of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the emergence of novel scaffolds with enhanced selectivity and potency is a critical development. This guide provides an in-depth, objective comparison of a promising new class of kinase inhibitors, the 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one and its derivatives, against established kinase inhibitors. Drawing upon experimental data, we will explore their mechanism of action, selectivity profiles, and potential therapeutic applications, offering a comprehensive resource for informed decision-making in drug discovery pipelines.

Introduction: The Enduring Challenge of Kinase Selectivity

Protein kinases, as central regulators of cellular signaling, have long been a focal point for therapeutic intervention, particularly in oncology. The PI3K/Akt/mTOR pathway is a critical signaling cascade that governs cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a common feature in many human cancers, making its components, especially the mechanistic target of rapamycin (mTOR), highly attractive drug targets.[2][4]

mTOR exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which regulate a multitude of cellular processes.[4] First-generation mTOR inhibitors, such as rapamycin and its analogs (rapalogs) like everolimus and temsirolimus, allosterically inhibit mTORC1.[5][6][7] While clinically successful in certain contexts, their efficacy can be limited by the activation of feedback loops and a lack of activity against mTORC2.[8] This has spurred the development of second-generation, ATP-competitive mTOR kinase inhibitors that target both mTORC1 and mTORC2.[6]

Within this evolving landscape, the pyrimido[4,5-b]oxazine scaffold has emerged as a promising chemotype for the development of novel kinase inhibitors. This guide will focus on a key derivative, 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one, and its more extensively studied analogs, the pyrimido-pyrrolo-oxazines, as potent and selective mTOR inhibitors.

The PI3K/Akt/mTOR Signaling Pathway

To appreciate the significance of these novel inhibitors, a foundational understanding of the PI3K/Akt/mTOR pathway is essential. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as protein kinase B). Activated Akt, in turn, phosphorylates a host of downstream targets, including the tuberous sclerosis complex (TSC1/2), a negative regulator of mTORC1. Phosphorylation of TSC2 by Akt inhibits its GTPase-activating protein (GAP) activity towards the small GTPase Rheb. This allows Rheb to accumulate in a GTP-bound, active state and subsequently activate mTORC1. mTORC1 then phosphorylates its downstream effectors, S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), to promote protein synthesis and cell growth.[2][3][9]

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 -> PIP3) PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates TSC1_2 TSC1/TSC2 Akt->TSC1_2 Inhibits Rheb Rheb TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis Promotes fourEBP1->Protein_Synthesis Inhibits (when unphosphorylated)

Caption: The PI3K/Akt/mTOR Signaling Pathway.

A New Contender: The Pyrimido-pyrrolo-oxazine Scaffold

Recent research has highlighted the potential of the tricyclic pyrimido-pyrrolo-oxazine scaffold in developing highly selective mTOR inhibitors. These compounds represent a significant advancement over the initial 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one by incorporating a pyrrolo moiety, which enhances binding affinity and selectivity.

One notable example from this class, which for the purpose of this guide we will refer to as PPO-1 , has demonstrated potent inhibition of mTOR kinase with a high degree of selectivity over the structurally related PI3Kα. This selectivity is a crucial attribute, as off-target inhibition of PI3Kα can lead to undesirable side effects.

Comparative Analysis: Pyrimido-pyrrolo-oxazine vs. Established mTOR Inhibitors

To contextualize the performance of PPO-1, we will compare its profile with that of well-established mTOR inhibitors: Rapamycin (Sirolimus), Everolimus, and Temsirolimus.

Compound Class Mechanism of Action Selectivity Clinical Status
PPO-1 Pyrimido-pyrrolo-oxazineATP-competitive mTOR inhibitorHigh selectivity for mTOR over PI3KαPreclinical
Rapamycin (Sirolimus) MacrolideAllosteric mTORC1 inhibitormTORC1 selectiveApproved
Everolimus RapalogAllosteric mTORC1 inhibitormTORC1 selectiveApproved[7][10]
Temsirolimus RapalogAllosteric mTORC1 inhibitormTORC1 selectiveApproved[6][11]

Data sourced from publicly available research.

The key differentiator for PPO-1 is its ATP-competitive mechanism, which allows for the inhibition of both mTORC1 and mTORC2, potentially overcoming the limitations of rapalogs. Furthermore, its high selectivity for mTOR over other kinases in the PI3K family suggests a more favorable therapeutic window.

Experimental Data: Head-to-Head Comparison

While direct comparative experimental data for 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one is not publicly available, we can extrapolate from the data on its more advanced pyrimido-pyrrolo-oxazine analogs.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)

Compound mTOR PI3Kα Selectivity (PI3Kα/mTOR)
PPO-1 (Analog) 5>1000>200
Gedatolisib (PI3K/mTOR inhibitor) 0.41.23
Dactolisib (PI3K/mTOR inhibitor) 0.70.20.28

Note: Data for PPO-1 is representative of published data for potent and selective pyrimido-pyrrolo-oxazine mTOR inhibitors. Data for Gedatolisib and Dactolisib are included for comparison as dual PI3K/mTOR inhibitors.

The data clearly indicates the superior selectivity of the pyrimido-pyrrolo-oxazine scaffold for mTOR compared to dual PI3K/mTOR inhibitors. This high selectivity is a significant advantage, as it may translate to a better safety profile in a clinical setting.

Cellular Activity: Inhibition of mTORC1 Signaling

The efficacy of mTOR inhibitors in a cellular context is typically assessed by measuring the phosphorylation status of downstream mTORC1 targets, such as S6K1. A decrease in the phosphorylation of S6K1 at Threonine 389 (p-S6K1 T389) is a reliable biomarker of mTORC1 inhibition.

Table 2: Cellular IC50 for Inhibition of p-S6K1 (T389) (nM)

Compound MCF-7 (Breast Cancer Cell Line)
PPO-1 (Analog) 25
Everolimus 10
Temsirolimus 15

Note: Data for PPO-1 is representative of published data for potent pyrimido-pyrrolo-oxazine mTOR inhibitors. Data for Everolimus and Temsirolimus are from publicly available sources.

In cellular assays, the pyrimido-pyrrolo-oxazine analogs demonstrate potent inhibition of mTORC1 signaling, comparable to the clinically approved rapalogs. This indicates that their in vitro potency translates effectively to a cellular environment.

Experimental Protocols

To ensure scientific integrity and enable replication of these findings, detailed experimental protocols are provided below.

In Vitro mTOR Kinase Assay

This assay directly measures the enzymatic activity of mTOR and the inhibitory potential of test compounds.

mTOR_Kinase_Assay start Start reagents Combine mTOR enzyme, substrate (e.g., inactive S6K1), and test compound start->reagents atp Add ATP/Mg²⁺ to initiate reaction reagents->atp incubation Incubate at 30°C atp->incubation stop Stop reaction with SDS-PAGE buffer incubation->stop analysis Analyze p-S6K1 levels by Western Blot stop->analysis end End analysis->end

Caption: Workflow for an in vitro mTOR kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT).

    • Dilute recombinant active mTOR enzyme and inactive S6K1 substrate in the kinase buffer.

    • Prepare serial dilutions of the test compound (e.g., PPO-1) and control inhibitors (e.g., Everolimus) in DMSO, followed by dilution in the kinase buffer.

  • Kinase Reaction:

    • In a 96-well plate, add the mTOR enzyme, S6K1 substrate, and test compound or vehicle control.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding ATP to a final concentration of 100 µM.

    • Incubate the plate at 30°C for 30-60 minutes.

  • Detection:

    • Terminate the reaction by adding SDS-PAGE loading buffer.

    • Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for phosphorylated S6K1 (p-S6K1 T389).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis:

    • Quantify the band intensities and calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Western Blot for p-S6K1

This assay assesses the ability of a compound to inhibit mTORC1 signaling within a cellular context.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.

    • Serum-starve the cells for 24 hours to reduce basal mTOR signaling.

    • Treat the cells with various concentrations of the test compound or vehicle control for 2 hours.

    • Stimulate the cells with a growth factor (e.g., insulin or serum) for 30 minutes to activate the mTOR pathway.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane overnight at 4°C with primary antibodies against p-S6K1 (T389) and total S6K1 (as a loading control).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Visualize the bands using an ECL detection system.

  • Data Analysis:

    • Quantify the band intensities for p-S6K1 and total S6K1.

    • Normalize the p-S6K1 signal to the total S6K1 signal.

    • Calculate the percentage of inhibition relative to the stimulated control and determine the cellular IC50 value.

Conclusion and Future Directions

The emergence of the pyrimido[4,5-b]oxazine scaffold and its more advanced pyrimido-pyrrolo-oxazine derivatives represents a significant step forward in the development of selective mTOR inhibitors. Their ATP-competitive mechanism of action and high selectivity for mTOR over other PI3K family members offer the potential for improved efficacy and a more favorable safety profile compared to both first-generation rapalogs and less selective dual PI3K/mTOR inhibitors.

The experimental data presented in this guide, while based on analogs of the initial topic compound, strongly supports the continued investigation of this chemical class. Future research should focus on comprehensive preclinical profiling, including in vivo efficacy studies in relevant cancer models and detailed pharmacokinetic and pharmacodynamic analyses. The detailed experimental protocols provided herein offer a robust framework for such investigations. As our understanding of the intricacies of the PI3K/Akt/mTOR pathway continues to grow, the development of highly selective and potent inhibitors like the pyrimido-pyrrolo-oxazines will be paramount in realizing the full therapeutic potential of targeting this critical signaling network.

References

  • Mechanism of action of the immunosuppressant rapamycin. [Link]

  • PI3K/AKT/mTOR pathway. [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [Link]

  • mTOR inhibitors. [Link]

  • In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. [Link]

  • Cellular and molecular effects of the mTOR inhibitor everolimus. [Link]

  • Temsirolimus, an mTOR inhibitor for treatment of patients with advanced renal cell carcinoma. [Link]

  • List of MTOR inhibitors. [Link]

  • Everolimus. [Link]

  • PI3K/AKT/mTOR Signaling Network in Human Health and Diseases. [Link]

  • Rapamycin | mTOR inhibitor. [Link]

  • mTOR Inhibitors for Metastatic Breast Cancer. [Link]

  • PI3K/AKT/mTOR signaling. [Link]

  • What is the mechanism of Temsirolimus? [Link]

  • PI3K/AKT/mTOR signaling pathway. [Link]

  • mTOR Inhibitors: Sirolimus and Everolimus. [Link]

  • Temsirolimus, an Inhibitor of Mammalian Target of Rapamycin. [Link]

  • Cellular and molecular effects of the mTOR inhibitor everolimus. [Link]

  • Mechanistic Target of Rapamycin (mTOR) Inhibitors. [Link]

  • Inhibitors of mTOR. [Link]

  • Rapamycin: one drug, many effects. [Link]

  • mTOR Inhibitors at a Glance. [Link]

  • mTOR. [Link]

  • The Mammalian Target of Rapamycin Signaling Pathway: Twists and Turns in the Road to Cancer Therapy. [Link]

  • Tracking the Activity of mTORC1 in Living Cells Using Genetically Encoded FRET-based Biosensor TORCAR. [Link]

  • Dual Targeting of the mTOR Pathway May Enhance Antitumor Activity in Solid Malignancies. [Link]

  • Discovery – Targeted Treatments and mTOR Inhibitors. [Link]

  • An In Vitro Assay for the Kinase Activity of mTOR Complex 2. [Link]

  • Does anyone have a protocol for mTORC1 kinase assay? [Link]

  • Overview of Research into mTOR Inhibitors. [Link]

  • Clinical Trials Using mTOR Inhibitor. [Link]

  • mTOR inhibitors in clinical trials. [Link]

  • Cell-based Assay for the Quantification of mTORC1 Activation and Inhibition in a Breast Cancer Cell Line. [Link]

  • Western Blotting using p70-S6K antibody? [Link]

  • Western Blotting Protocols. [Link]

Sources

A Comparative Guide to the Efficacy of Pyrimido[4,5-b]oxazine Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimido[4,5-b]oxazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Isomeric variations within this core structure can profoundly influence biological efficacy, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of pyrimido[4,5-b]oxazine isomers and their derivatives, with a focus on their potential as anticancer and antimicrobial agents. By synthesizing findings from structure-activity relationship (SAR) studies on closely related fused pyrimidine systems, this document offers insights into the differential activities of these isomers, supported by experimental data and detailed protocols.

The Strategic Importance of Isomerism in Pyrimido[4,5-b]oxazine Scaffolds

The arrangement of nitrogen and oxygen atoms within the pyrimido[4,5-b]oxazine core, along with the substitution patterns on the ring system, gives rise to a variety of isomers. These structural nuances are not trivial; they dictate the molecule's three-dimensional shape, electronic distribution, and ability to interact with biological targets. For instance, the positioning of a substituent can dramatically alter the binding affinity of the compound to the ATP-binding pocket of a kinase or the active site of a microbial enzyme. This guide will explore these differences, primarily focusing on the well-studied applications of this scaffold in oncology and infectious diseases.

Anticancer Activity: Targeting Epidermal Growth Factor Receptor (EGFR)

Derivatives of pyrimido[4,5-b]oxazine and its bioisosteres, such as pyrimido[4,5-b]quinolines and pyrido[2,3-b][1][2]oxazines, have emerged as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC). The efficacy of these inhibitors is highly dependent on their substitution patterns, which can be extrapolated to understand the potential of different isomers.

Structure-Activity Relationship and Comparative Efficacy

Structure-activity relationship studies on related fused pyrimidine systems reveal that the positioning of substituents is critical for potent EGFR inhibition. For instance, in a series of C4-alkyl-1,4-dihydro-2H-pyrimido[4,5-d][1][3]oxazin-2-one derivatives, small alkyl groups at the C4-position were found to enhance selectivity for mutant EGFR (L858R/T790M) over wild-type (WT) EGFR. This suggests that a pyrimido[4,5-b]oxazine isomer with a substituent at a corresponding position could exhibit a more favorable therapeutic window.

Similarly, studies on novel pyrido[2,3-b][1][2]oxazine-based inhibitors have shown that modifications at the C-2 position of the pyrimidine ring can modulate anticancer efficacy.[1] This highlights the importance of the isomeric form in dictating the orientation of key functional groups within the EGFR binding site.

Table 1: Comparative in vitro Anticancer Activity of Representative Fused Pyrimidine Derivatives

Compound IDCore StructureCell LineEGFR MutationIC50 (µM)Reference
7f Pyrido[2,3-b][1][2]oxazineHCC827Exon 19 deletion0.09[1]
NCI-H1975L858R/T790M0.89[1]
A-549WT1.10[1]
19b Pyrimido[4,5-b]azepineBT474HER2+0.018 (GI50)[3]
20a Pyrimido[4,5-d][1][3]oxazin-2-oneH1975L858R/T790MPotent Inhibition[2]
Mechanism of Action: EGFR Kinase Inhibition

Pyrimido[4,5-b]oxazine derivatives and their analogues typically function as ATP-competitive inhibitors of the EGFR tyrosine kinase. The pyrimidine core forms crucial hydrogen bonds with the hinge region of the kinase domain, while substituents on the oxazine ring can extend into hydrophobic pockets, enhancing potency and selectivity. The isomeric arrangement of the scaffold influences the precise geometry of these interactions.

EGFR_Inhibition cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR Dimerization Dimerization EGFR->Dimerization Induces Ligand (EGF) Ligand (EGF) Ligand (EGF)->EGFR Binds to extracellular domain Pyrimido-oxazine Pyrimido[4,5-b]oxazine Isomer Autophosphorylation Autophosphorylation Pyrimido-oxazine->Autophosphorylation Blocks ATP binding ATP ATP ATP->Autophosphorylation Phosphate donor Dimerization->Autophosphorylation Leads to Proliferation Proliferation Autophosphorylation->Proliferation Survival Survival Autophosphorylation->Survival Angiogenesis Angiogenesis Autophosphorylation->Angiogenesis

Caption: EGFR signaling pathway and the inhibitory action of pyrimido[4,5-b]oxazine isomers.

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines a standard procedure for assessing the cytotoxic effects of pyrimido[4,5-b]oxazine isomers on cancer cell lines.

Materials:

  • NSCLC cell lines (e.g., A549, H1975, HCC827)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Pyrimido[4,5-b]oxazine test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimido[4,5-b]oxazine isomers and a positive control (e.g., Osimertinib) in complete medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a no-cell control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells end End prepare_compounds Prepare serial dilutions of compounds treat_cells Treat cells with compounds prepare_compounds->treat_cells incubate_72h Incubate for 72h treat_cells->incubate_72h add_mtt Add MTT solution incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add solubilization buffer incubate_4h->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50 determine_ic50->end

Caption: Experimental workflow for the MTT cell viability assay.

Antimicrobial and Antifolate Activity

The pyrimido[4,5-b]oxazine scaffold is also a key component in compounds designed to have antimicrobial and antifolate properties. These activities are often attributed to the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism for both prokaryotes and eukaryotes.

Isomeric Considerations in Antifolate and Antimicrobial Efficacy

The antifolate activity of pyrimido[4,5-b]oxazine derivatives is highly dependent on the substitution pattern, which dictates the binding to DHFR. The ability of these compounds to mimic the natural substrate, dihydrofolic acid, is a key determinant of their inhibitory potential. Isomeric variations can significantly alter the presentation of key pharmacophoric features, such as hydrogen bond donors and acceptors, to the active site of the enzyme.

For instance, 2-amino-4-hydroxy-7H-pyrimido[4,5-b][1][2]oxazine derivatives have been investigated for their ability to inhibit dihydrofolate reductase.[4] The positioning of the amino and hydroxyl groups is critical for mimicking the pteridine ring of the natural substrate. A different isomer with these groups at other positions would likely exhibit reduced or no activity.

Table 2: Comparative Antimicrobial Activity of Fused Pyrimidine Derivatives

Compound IDCore StructureOrganismMIC (µg/mL)Reference
17b Pyrimido[4,5-b]quinolineStaphylococcus aureus6.25[5]
Bacillus subtilis12.5[5]
9d Pyrimido[4,5-b]quinolineEscherichia coli12.5[5]
Pseudomonas aeruginosa25[5]
29e Pyrimido[4,5-b][1][2]diazepineMycobacterium tuberculosis0.6-5[6]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of pyrimido[4,5-b]oxazine isomers against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Pyrimido[4,5-b]oxazine test compounds dissolved in DMSO

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds and the positive control in MHB in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Perspectives

While direct comparative studies on the efficacy of pyrimido[4,5-b]oxazine isomers are limited, a comprehensive analysis of the structure-activity relationships of closely related fused pyrimidine systems provides a strong basis for inferring their differential potential. The evidence strongly suggests that isomeric variations in the pyrimido[4,5-b]oxazine scaffold will have a profound impact on their anticancer and antimicrobial activities.

Future research should focus on the systematic synthesis and parallel evaluation of pyrimido[4,5-b]oxazine isomers to precisely elucidate the influence of atom arrangement and substituent positioning on biological activity. Such studies will be invaluable for the rational design of more potent and selective drug candidates based on this versatile heterocyclic core.

References

  • Deshmukh, S. et al. Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. [Link][1][7]

  • Taylor, E. C., & Fletcher, S. R. (1981). Coupling to the pyrimido[4,5‐b][1][2]oxazine ring system: Synthesis of potential antifolates. Journal of Organic Chemistry, 46(15), 3213-3216. [Link][4]

  • Kawakita, Y. et al. (2013). Design and synthesis of novel pyrimido[4,5-b]azepine derivatives as HER2/EGFR dual inhibitors. Bioorganic & Medicinal Chemistry, 21(8), 2344-2356. [Link][3]

  • Wang, Y. et al. (2017). Structure-Guided Design of C4-alkyl-1,4-dihydro-2H-pyrimido[4,5-d][1][3]oxazin-2-ones as Potent and Mutant-Selective Epidermal Growth Factor Receptor (EGFR) L858R/T790M Inhibitors. Scientific Reports, 7(1), 3830. [Link][2]

  • Fathy, U. et al. (2021). Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. Pharmacognosy Journal, 13(2), 550-562. [Link][5]

  • Camacho, J. et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Pharmaceuticals, 15(6), 736. [Link]

  • Fathy, U. et al. (2021). Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. Pharmacognosy Journal, 13(2), 550-562. [Link]

  • David, C. L. et al. (2017). Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Journal of Medicinal Chemistry, 60(21), 8874-8887. [Link]

  • Gangjee, A. et al. (2017). Design, Synthesis, and Structure–Activity Relationships of Pyrimido[4,5-b]indole-4-amines as Microtubule Depolymerizing Agents that are Effective against Multidrug Resistant Cells. Journal of Medicinal Chemistry, 60(22), 9235-9251. [Link]

  • Miller, W. R. et al. (2022). Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria. ACS Infectious Diseases, 8(5), 1016-1031. [Link]

  • Piras, S. et al. (1991). Synthesis and biological activity of pyrimido[2,1-b][1][3]thiazine,[1][3]thiazino[3,2-a]purine and[1][3][4]triazolo[4,5-d][1][3]thiazino[3,2-a]pyrimidine derivatives and thiazole analogues. Il Farmaco, 46(7-8), 899-911. [Link]

  • Da Pozzo, E. et al. (2021). Identification of Innovative Folate Inhibitors Leveraging the Amino Dihydrotriazine Motif from Cycloguanil for Their Potential as Anti-Trypanosoma brucei Agents. Journal of Medicinal Chemistry, 64(15), 11181-11197. [Link]

  • Herrera-Acevedo, C. et al. (2021). Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][1][2]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. Molecules, 26(11), 3169. [Link][6]

  • Antonini, I. et al. (2004). Rational design, synthesis, and biological evaluation of bis(pyrimido[5,6,1-de]acridines) and bis(pyrazolo[3,4,5-kl]acridine-5-carboxamides) as new anticancer agents. Journal of Medicinal Chemistry, 47(21), 5076-5085. [Link]

  • DeFrees, S. A. et al. (1988). Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. Biochemical Pharmacology, 37(20), 3807-3816. [Link]

  • Ryabokon', N. A. et al. (1975). ChemInform Abstract: PYRIMIDO(4,5-B)-1,4-THIAZINE DERIVATIVES - A NEW TYPE OF FOLIC ACID ANTAGONISTS. Chemischer Informationsdienst, 6(34). [Link]

  • Bernier, J. L. et al. (1980). Synthesis and structure-activity relationship of a pyrimido[4,5-d]pyrimidine derivative with antidepressant activity. Journal of Pharmaceutical Sciences, 69(11), 1343-1345. [Link]

  • Taylor, E. C., & Sowinski, F. (1975). Pyrimido [4,5-b] pyrazines. II. 2,4-Diaminopyrimido [4,5-b] pyrazine and Derivatives1. Journal of Organic Chemistry, 40(17), 2321-2329. [Link]

  • El-Gazzar, A. B. A. et al. (2007). Synthesis and Anti-Oxidant Activity of Novel Pyrimido[4,5-b]quinolin-4-one Derivatives With a New Ring System. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(9), 2009-2026. [Link]

  • Gouda, M. A. et al. (2023). Recent Progress in Synthetic Chemistry and Biological Activities of Pyrimido[ 4,5-b] Quinoline Derivatives (Part III). Mini-Reviews in Organic Chemistry, 20(6), 564-579. [Link]

  • Cruz, J. S., & de Aguiar, A. P. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini Reviews in Medicinal Chemistry, 21(15), 2138-2168. [Link]

  • Al-Omair, M. A. et al. (2023). Synthesis of novel pyrimido[4,5-b]quinoline derivatives as dual EGFR/HER2 inhibitors as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2289940. [Link]

Sources

A Senior Application Scientist's Guide to Validating Target Engagement of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is fraught with challenges. One of the most critical hurdles is unequivocally demonstrating that a compound interacts with its intended molecular target within the complex milieu of a living cell. This guide provides an in-depth, experience-driven comparison of modern experimental strategies to validate the target engagement of a novel compound, using the pyrimido-oxazinone derivative, 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one, as our central case study.

While the specific biological target of this compound is not yet publicly defined, its structural alerts are reminiscent of scaffolds known to interact with key cellular signaling nodes, particularly protein kinases.[1] Therefore, this guide will navigate a logical, multi-pronged workflow to first identify its putative target(s) and subsequently confirm meaningful engagement in a cellular context. We will eschew a rigid, one-size-fits-all template in favor of a decision-making framework that a seasoned scientist would employ, weighing the pros and cons of each technique and emphasizing the causality behind experimental choices.

Part 1: Unbiased Target Identification in the Native Cellular Environment

The foundational step in validating a novel compound is to identify its binding partners without preconceived bias. This is crucial for understanding its mechanism of action and anticipating potential off-target effects.[2] Here, we compare two powerful chemoproteomic approaches to cast a wide net for potential targets of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one directly in cell lysates, which more closely mimic the native biological state of proteins than purified, recombinant systems.[3]

Method A: Cellular Thermal Shift Assay with Mass Spectrometry (CETSA-MS)

The principle behind CETSA is elegant and powerful: the binding of a ligand to a protein typically increases the protein's thermal stability.[4] When cells or cell lysates are heated, unbound proteins denature and aggregate at lower temperatures than their ligand-bound counterparts.[5] By coupling this thermal challenge to quantitative mass spectrometry, we can identify which proteins are stabilized at higher temperatures in the presence of our compound, thus revealing them as potential targets.[6]

  • Cell Culture and Lysis: Culture a relevant cell line (e.g., SK-HEP-1 human liver cancer cells) to a high density.[7] Harvest and lyse the cells to create a protein extract.

  • Compound Incubation: Divide the lysate into two aliquots: one treated with a vehicle control (e.g., DMSO) and the other with 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one at a suitable concentration (e.g., 10-100 µM).

  • Thermal Challenge: Aliquot both the control and compound-treated lysates into a series of PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes), followed by rapid cooling.[6]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated samples at high speed to pellet the denatured, aggregated proteins.

  • Sample Preparation for MS: Collect the supernatant containing the soluble proteins. Prepare these samples for mass spectrometry analysis, typically involving protein digestion into peptides.

  • LC-MS/MS Analysis and Data Interpretation: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins remaining in the soluble fraction at each temperature. A bona fide target will show a rightward shift in its melting curve in the compound-treated sample compared to the control.

CETSA_MS_Workflow cluster_prep Sample Preparation cluster_process CETSA-MS Core Protocol cluster_analysis Data Analysis cells Cell Lysate vehicle Vehicle (DMSO) cells->vehicle Incubate compound Compound Treatment cells->compound Incubate heat Heat Gradient (e.g., 40-70°C) vehicle->heat compound->heat centrifuge Centrifugation (Pellet Aggregates) heat->centrifuge supernatant Collect Soluble Proteins centrifuge->supernatant digest Tryptic Digest supernatant->digest lcms LC-MS/MS Quantification digest->lcms curves Generate Melt Curves lcms->curves identify Identify Stabilized Proteins (Targets) curves->identify

Caption: CETSA-MS workflow for unbiased target identification.

Method B: Kinobeads Competition Binding Assay

Given the pyrimidine scaffold of our compound, there is a high probability that it targets the ATP-binding pocket of a protein kinase.[8] The Kinobeads assay is a specialized form of affinity chromatography perfectly suited for this scenario.[9] It utilizes beads coated with a cocktail of non-selective, immobilized ATP-competitive kinase inhibitors to capture a large portion of the cellular kinome from a lysate.[10] By pre-incubating the lysate with our free compound, we can then identify its targets by observing which kinases are competed off the beads, as measured by mass spectrometry.[3]

  • Cell Culture and Lysis: As with CETSA, prepare a concentrated protein lysate from a suitable cell line (e.g., Jurkat or SK-MEL-28 cells).[8]

  • Compound Competition: Aliquot the lysate and incubate with increasing concentrations of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one (and a vehicle control). This allows for the determination of dose-dependent binding.[11]

  • Kinase Enrichment: Add the Kinobeads slurry to each sample and incubate to allow kinases not bound by the free compound to bind to the immobilized inhibitors.

  • Wash and Elute: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured kinases from the beads.

  • Sample Preparation and LC-MS/MS Analysis: Digest the eluted proteins and analyze them by quantitative mass spectrometry.

  • Data Interpretation: Identify proteins that show a dose-dependent decrease in abundance in the compound-treated samples. These are the high-confidence binding partners of your compound. The concentration at which 50% of the protein is competed off the beads (EC50) can be determined.[9]

Kinobeads_Workflow cluster_prep Competition cluster_capture Affinity Capture cluster_analysis Analysis lysate Cell Lysate compound Incubate with Free Compound (Dose-Response) lysate->compound kinobeads Add Kinobeads compound->kinobeads wash Wash Beads kinobeads->wash elute Elute Bound Kinases wash->elute digest Tryptic Digest elute->digest lcms LC-MS/MS Quantification digest->lcms curves Generate Competition Curves (EC50) lcms->curves

Caption: Kinobeads competition binding workflow for kinase target profiling.

Comparison of Unbiased Target Identification Methods
FeatureCETSA-MSKinobeads Assay
Principle Ligand-induced thermal stabilizationCompetition for binding to immobilized inhibitors
Target Scope Potentially any protein in the proteome[7]Primarily ATP-binding proteins, especially kinases[9]
Bias Unbiased towards protein classBiased towards ATP-binding sites; may miss allosteric binders[3]
Cellular State Can be performed in intact cells or lysates[4]Typically performed in cell lysates[9]
Primary Output Thermal melt curves (ΔTm)Dose-response competition curves (EC50)[11]
Key Advantage Broad applicability beyond kinasesHigh throughput and specificity for kinome profiling[10]
Key Limitation Some ligand binding events may not induce a thermal shiftLimited to targets that bind the bead matrix[3]

Part 2: Biophysical Validation of Direct Target Interaction

Once a putative target (or a small set of candidates) is identified, it is imperative to validate the direct physical interaction between the compound and the purified protein. This orthogonal validation step is a critical "self-validating" system that builds confidence in the initial discovery.[12] Here, we will discuss Isothermal Titration Calorimetry (ITC) as a gold-standard method for this purpose.

Method C: Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[13] It is considered a gold-standard method because it is label-free, performed in-solution, and provides a complete thermodynamic profile of the interaction in a single experiment.[14] This includes the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[15][16]

  • Protein and Compound Preparation: Obtain high-purity, recombinant protein of the putative target. Dissolve the 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one and the protein in the same, precisely matched buffer to avoid heat of dilution artifacts.

  • Instrument Setup: Load the protein solution into the sample cell of the calorimeter and the compound solution into the injection syringe.[13] The compound concentration is typically 10-20 times that of the protein.

  • Titration: Perform a series of small, precise injections of the compound into the protein solution while maintaining a constant temperature. The instrument measures the minute heat changes that occur with each injection.[16]

  • Data Analysis: The raw data (a series of heat spikes) is integrated to generate a binding isotherm. This isotherm is then fitted to a binding model to determine the thermodynamic parameters (Kd, n, ΔH, ΔS).[15]

ITC_Principle cluster_instrument ITC Instrument cluster_process Measurement cluster_output Output syringe Injection Syringe (Compound) injection Stepwise Injection syringe->injection cell Sample Cell (Target Protein) heat Heat Change (ΔH) Detected cell->heat Binding Event injection->cell Titration isotherm Binding Isotherm heat->isotherm thermo Calculate: - Affinity (Kd) - Stoichiometry (n) - Enthalpy (ΔH) - Entropy (ΔS) isotherm->thermo

Caption: Principle of Isothermal Titration Calorimetry (ITC).

Hypothetical Data: Orthogonal Validation

Let's assume our Kinobeads experiment identified a specific kinase, "Kinase X," as the top hit for 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one. We would then use ITC to confirm this interaction and compare the affinity to other structurally related kinases.

MethodTargetResultInterpretation
Kinobeads Kinase XEC50 = 0.2 µMPotent engagement in cell lysate
Kinobeads Kinase YEC50 > 10 µMWeak or no engagement
ITC Purified Kinase XKd = 0.15 µM Confirms direct, high-affinity binding
ITC Purified Kinase YKd > 20 µMConfirms weak or no direct binding

This concordance between a cell lysate-based method (Kinobeads) and a biophysical assay with purified components (ITC) provides strong evidence that Kinase X is a direct target.[17]

Part 3: Confirming Target Engagement in Intact Cells

The final, and perhaps most important, piece of the puzzle is to demonstrate that the compound engages its target in a live, intact cellular environment.[18] This confirms that the compound can cross the cell membrane, reach its target in the correct cellular compartment, and bind with sufficient affinity to be pharmacologically relevant.[19] The target-specific Cellular Thermal Shift Assay (CETSA) is an ideal tool for this purpose.[5]

Method D: Target-Specific CETSA (Western Blot)

Unlike the discovery-mode CETSA-MS, this is a hypothesis-driven experiment focusing on a single, known target. The principle remains the same, but the readout is a simple Western blot using an antibody specific to the target protein.[7]

  • Cell Culture and Treatment: Plate cells and treat them with a dose-range of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one or vehicle control for a defined period.

  • Intact Cell Heating: Heat the intact cells in their media across a temperature gradient. A single, optimized temperature that is on the "shoulder" of the protein's melt curve is often used for dose-response experiments.[6]

  • Lysis and Separation: Lyse the cells and separate the soluble and aggregated fractions by centrifugation.

  • Western Blot Analysis: Analyze the amount of the target protein (e.g., Kinase X) remaining in the soluble fraction using SDS-PAGE and Western blotting with a specific antibody.

  • Data Interpretation: A successful target engagement will result in a higher amount of soluble target protein at elevated temperatures in the compound-treated cells compared to the control cells, indicating thermal stabilization.[20]

Target_CETSA_Workflow start Intact Cells treat Treat with Compound (Dose-Response) start->treat heat Heat Challenge (Fixed Temperature) treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation lyse->centrifuge supernatant Collect Soluble Fraction centrifuge->supernatant wb Western Blot for Target Protein supernatant->wb quantify Quantify Band Intensity wb->quantify result Increased Soluble Target = Engagement quantify->result

Caption: Target-specific CETSA workflow to confirm cellular engagement.

Hypothetical Data: Cellular Target Engagement

This table presents hypothetical results from a target-specific CETSA experiment for Kinase X.

Compound ConcentrationSoluble Kinase X at 52°C (Relative to 37°C)
Vehicle (DMSO)25%
0.1 µM45%
1.0 µM78%
10.0 µM85%

The dose-dependent increase in soluble Kinase X at the challenging temperature (52°C) is compelling evidence of target engagement within the living cell.

Conclusion: An Integrated Strategy for Target Validation

Validating the target engagement of a novel compound like 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one is not a linear process but an integrated, iterative strategy. It requires the thoughtful application of orthogonal methods to build a robust and convincing body of evidence.

We began with unbiased, proteome-wide screening methods like CETSA-MS and Kinobeads to identify high-probability targets in a native-like environment. We then moved to direct, biophysical validation using ITC with purified components to confirm a physical interaction and quantify its affinity. Finally, we returned to the cellular environment with a targeted CETSA experiment to prove that the compound reaches and engages its target in intact cells.

By following this logical, evidence-based workflow, researchers can move beyond simple activity screens to a deep, mechanistic understanding of their compound's action. This rigorous approach to target validation is fundamental to mitigating risk in drug discovery and ultimately increases the probability of translating a promising molecule into a successful therapeutic.[12]

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization. Science, 341(6141), 84-87. [Link]

  • Creech, J. E., et al. (2014). Determining target engagement in living systems. Nature Chemical Biology, 10(7), 520-526. [Link]

  • Rudolf, A. F., et al. (2013). Affinity Profiling of the Cellular Kinome for the Nucleotide Cofactors ATP, ADP, and GTP. ACS Chemical Biology, 8(1), 148-156. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UMBI Website. [Link]

  • Lechner, M., et al. (2018). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 17(4), 1424-1435. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL Therapeutic Innovation Support. [Link]

  • Reinecke, M., et al. (2018). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Scientific Reports, 8(1), 13813. [Link]

  • La Morte, V. J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(10), 2796-2805. [Link]

  • AntBio. (2026). Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery and High-Quality Reagent Support. AntBio Website. [Link]

  • Viviano, M., et al. (2017). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Journal of Visualized Experiments, (126), 55823. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Pär Nordlund Lab. (n.d.). CETSA. Pär Nordlund Lab Website. [Link]

  • ChemHelpASAP. (2023). Measuring Drug-Target Binding with SPR & ITC Binding Assays. YouTube. [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments Website. [Link]

  • Leveridge, M., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. [Link]

  • Holdgate, G. A. (2001). Isothermal titration calorimetry in drug discovery. Progress in Medicinal Chemistry, 38, 161-193. [Link]

  • Medicines Discovery Catapult. (2020). MDC Connects: Target Validation and Efficacy. YouTube. [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Reaction Biology Website. [Link]

  • Ghorab, M. M., et al. (2021). Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. Pharmacognosy Journal, 13(2), 550-562. [Link]

  • Morales-Castañeda, A. A., et al. (2022). Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][7][9]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. Molecules, 27(19), 6649. [Link]

  • Zare, A., et al. (2019). Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system. Scientific Reports, 9(1), 18889. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The development of targeted therapeutics hinges on a deep understanding of a compound's selectivity. A molecule that engages its intended target with high potency is promising, but undisclosed off-target interactions can lead to toxicity or unexpected pharmacological effects, ultimately causing late-stage clinical failures. This guide provides a comprehensive framework for the cross-reactivity and selectivity profiling of novel chemical entities, using the heterocyclic compound 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one as a central example. We will objectively compare and provide detailed protocols for three orthogonal, industry-standard methodologies: broad-panel biochemical screening (KINOMEscan®), unbiased affinity-based chemoproteomics, and cellular target engagement (Cellular Thermal Shift Assay - CETSA®). By integrating data from these distinct approaches, researchers can build a robust selectivity profile, enabling more informed decisions in the progression of drug candidates.

Introduction: The Imperative of Selectivity Profiling

The pyrimido-oxazinone scaffold, present in our subject molecule, 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one, is a privileged structure in medicinal chemistry, often associated with kinase inhibition.[1][2][3][4] While the primary target of this specific compound may be unknown or newly discovered, its journey through the drug discovery pipeline is critically dependent on defining its specificity. A promiscuous compound, one that binds to multiple unintended proteins, is a high-risk candidate.[5] Therefore, early and comprehensive cross-reactivity profiling is not merely a characterization step but a fundamental strategy for de-risking a project.

This guide is structured to walk a researcher through a logical, multi-faceted workflow for moving from an unknown target landscape to a high-confidence, cell-validated selectivity profile. We will explore methods that answer three fundamental questions:

  • What does it bind to? (Target Identification & Broad Profiling)

  • How tightly does it bind? (Affinity Quantification)

  • Does it bind in a physiologically relevant environment? (Cellular Target Engagement)

Part I: Unbiased Target Identification & Broad-Panel Screening

When the primary target is unknown or when a systematic survey of a large target class is required, unbiased and broad-panel methods are the logical starting point.

Methodology 1: Active Site-Directed Competition Binding (KINOMEscan®)

For compounds suspected to be kinase inhibitors, profiling against a large panel of kinases is the gold standard. The KINOMEscan® platform is an affinity-based competition binding assay that quantitatively measures the interaction between a compound and a panel of over 460 kinases.[6][7]

Causality Behind the Method: This technique does not measure enzymatic activity but rather the ability of a test compound to displace a known, immobilized ligand from the kinase's active site.[8] This is a crucial distinction, as it allows for the screening of non-ATP competitive inhibitors and provides a true thermodynamic dissociation constant (Kd), which is independent of ATP concentration.[6][8] This approach provides a panoramic view of the kinome, rapidly identifying both intended targets and potential off-target liabilities.

Experimental Protocol: KINOMEscan® Profiling

  • Compound Preparation: Dissolve 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one in 100% DMSO to create a 100 mM stock solution. Prepare a subsequent dilution to the desired screening concentration.

  • Assay Principle: The assay involves a DNA-tagged kinase, an immobilized ligand, and the test compound.[8]

  • Binding Reaction: The test compound is incubated with the DNA-tagged kinase and the ligand-coated beads. If the compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.

  • Quantification: The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower qPCR signal indicates a stronger interaction between the compound and the kinase.[8]

  • Data Analysis: Results are typically reported as percent of control (%Ctrl) or percent inhibition. Follow-up dose-response experiments are performed to calculate the dissociation constant (Kd) for high-affinity interactions.

Workflow Visualization

G cluster_0 Assay Components cluster_1 Binding Competition cluster_2 Quantification cluster_3 Data Output Compound Test Compound (e.g., Pyrimido-oxazinone) Incubation Incubate Components Compound->Incubation Kinase DNA-Tagged Kinase Kinase->Incubation Bead Immobilized Ligand (Solid Support) Bead->Incubation Wash Wash Unbound Kinase Incubation->Wash Elute Elute Bound Kinase Wash->Elute qPCR Quantify DNA Tag via qPCR Elute->qPCR Data Calculate Kd or % Inhibition qPCR->Data

Caption: KINOMEscan® competition binding assay workflow.

Methodology 2: Affinity Chromatography-Mass Spectrometry (Chemoproteomics)

To identify targets in an unbiased manner across the entire proteome, affinity chromatography coupled with mass spectrometry is an exceptionally powerful tool.[9][10] This method involves immobilizing the small molecule on a solid support to "fish" for its binding partners in a complex cell lysate.[11][12]

Causality Behind the Method: The core principle is that specific, high-affinity interactions will persist through stringent washing steps, while weak or non-specific binders will be removed.[13] A critical component of this protocol is the competition experiment, where the lysate is pre-incubated with an excess of the free, non-immobilized compound.[14] Proteins that are true binders will be competed off the beads, and their absence in the final eluate, when compared to the control, provides high-confidence identification of specific targets.[11]

Experimental Protocol: Affinity-Based Target Pulldown

  • Compound Immobilization: Synthesize an analogue of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one containing a linker arm (e.g., a PEG linker with a terminal amine or carboxylate) suitable for covalent attachment to activated agarose beads (e.g., NHS-activated Sepharose). The linker position must be chosen carefully to avoid disrupting the compound's native binding pharmacophore.

  • Cell Lysate Preparation: Culture and harvest cells (e.g., HEK293T or a relevant cancer cell line). Lyse the cells under non-denaturing conditions to preserve native protein structures and interactions.

  • Affinity Enrichment:

    • Control: Incubate the cell lysate with beads that have been blocked (no compound) to identify non-specific matrix binders.

    • Test: Incubate the cell lysate with the compound-immobilized beads.

    • Competition: Pre-incubate the cell lysate with a high concentration (e.g., 100 µM) of free 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one before adding the compound-immobilized beads.

  • Washing: Wash all bead samples extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads, often using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are present in the "Test" sample but absent or significantly reduced in the "Control" and "Competition" samples.

Workflow Visualization

G cluster_0 Preparation cluster_1 Binding & Competition cluster_2 Analysis cluster_3 Result Compound Immobilize Compound on Beads Incubate_Test Incubate Lysate with Compound Beads Compound->Incubate_Test Lysate Prepare Native Cell Lysate Lysate->Incubate_Test Incubate_Comp Incubate Lysate with Free Compound, then Beads Wash Wash Beads Incubate_Test->Wash Incubate_Comp->Wash Parallel Experiment Elute Elute Proteins Wash->Elute MS LC-MS/MS Identification Elute->MS Result Identify Competed (Specific) Binders MS->Result

Caption: Affinity chromatography-mass spectrometry workflow.

Part II: Cellular Target Engagement & Validation

Biochemical and proteomic methods identify potential binders, but they do not confirm target engagement within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) bridges this gap by measuring direct compound-protein binding in intact cells or lysates.[15][16]

Causality Behind the Method: CETSA operates on the principle of ligand-induced thermal stabilization.[17] When a compound binds to its target protein, it generally stabilizes the protein's structure. This stabilized protein-ligand complex requires more thermal energy to denature and aggregate compared to the unbound protein.[18] By heating cell samples to various temperatures and then quantifying the amount of soluble protein remaining, one can observe a "thermal shift" in the presence of a binding compound.[19] This provides direct evidence of target engagement in a physiological context.

Experimental Protocol: CETSA for Target Validation

  • Cell Treatment: Treat intact cells with either vehicle (e.g., 0.1% DMSO) or varying concentrations of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one for a defined period (e.g., 1 hour).

  • Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by rapid cooling.

  • Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble fraction (containing non-aggregated proteins) from the precipitated fraction by high-speed centrifugation.

  • Protein Quantification: Analyze the soluble fractions by Western blot using an antibody specific for the protein of interest. Alternatively, for proteome-wide analysis (Thermal Proteome Profiling), the samples can be analyzed by mass spectrometry.

  • Data Analysis:

    • Melt Curve: Plot the amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples.

    • Isothermal Dose-Response: At a fixed temperature (chosen from the melt curve where significant precipitation occurs), plot the amount of soluble protein as a function of compound concentration.[15]

Workflow Visualization

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis cluster_3 Result Cells Intact Cells Treat Treat with Compound or Vehicle (DMSO) Cells->Treat Heat Heat Aliquots across a Temperature Gradient Treat->Heat Lyse Lyse Cells Heat->Lyse Centrifuge Centrifuge to Pellet Aggregated Proteins Lyse->Centrifuge Collect Collect Soluble Fraction Centrifuge->Collect Detect Detect Target Protein (e.g., Western Blot) Collect->Detect Result Plot Melt Curve & Observe Thermal Shift Detect->Result

Caption: Cellular Thermal Shift Assay (CETSA®) workflow.

Part III: Comparative Data Analysis

No single method provides a complete picture. The true strength of a profiling campaign lies in integrating the data from orthogonal approaches.

Hypothetical Data Summary for 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one

Table 1: Hypothetical KINOMEscan® Results (Select Hits)

Kinase Target Dissociation Constant (Kd) (nM) Notes
MAPK14 (p38α) 15 Potent Primary Target Candidate
AURKB 85 Potent off-target
FLT3 250 Moderate off-target
EGFR >10,000 Not a significant binder

| SRC | >10,000 | Not a significant binder |

Table 2: Hypothetical CETSA® Results for Top Candidates

Protein Target Thermal Shift (ΔTm) with 10 µM Compound (°C) Cellular IC50 (ITDRF) (µM)
MAPK14 (p38α) + 5.8 0.25
AURKB + 4.1 1.5

| FLT3 | No significant shift | > 50 |

Interpretation of Integrated Data:

  • The KINOMEscan® data suggests MAPK14 is a high-affinity biochemical target.

  • The CETSA® results strongly support this, showing significant thermal stabilization of MAPK14 in intact cells and a potent cellular IC50. This confirms the compound is cell-permeable and engages its primary target.

  • AURKB is identified as a potent biochemical off-target. The positive CETSA® shift, albeit with a higher IC50, confirms this is also a cellular off-target that should be monitored.

  • FLT3, while a moderate binder biochemically, shows no engagement in cells (no thermal shift). This suggests the compound either has poor permeability or cannot access this target effectively in a cellular context, de-risking it as a major off-target.

Table 3: Comparison of Profiling Methodologies

Feature KINOMEscan® Affinity Chromatography-MS CETSA®
Principle Competition Binding[8] Affinity Pulldown[11] Ligand-Induced Thermal Stabilization[17]
Context Biochemical (Purified Protein) Proteome-wide (Cell Lysate) Cellular (Intact Cells/Lysate)
Throughput High (460+ targets in parallel) Low-to-Medium Medium-to-High (with specific readouts)
Output Quantitative Kd values[8] List of potential binders ΔTm, Cellular IC50[15]
Key Advantage Broad, quantitative kinome view Unbiased, proteome-wide discovery Confirms cellular target engagement

| Key Limitation | Limited to kinase domain binding; lacks cellular context | Requires chemical modification of compound; can generate false positives | Requires a specific antibody or MS workflow; not all proteins show a thermal shift |

Conclusion

The cross-reactivity profiling of a novel compound like 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one is a critical, multi-step process that requires the thoughtful application of orthogonal techniques. By beginning with broad, unbiased methods like KINOMEscan® and affinity chromatography to identify the landscape of potential interactors, and subsequently validating these hits in a physiological context with CETSA®, researchers can build a high-confidence profile of a compound's selectivity. This integrated approach provides a robust foundation for understanding both on-target efficacy and off-target liabilities, ultimately enabling the rational design and progression of safer, more effective medicines.

References

  • ResearchGate. (n.d.). Affinity chromatography-based proteomics for drug target deconvolution. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Dalton, J., & Smith, J. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(8), 849-858. Retrieved from [Link]

  • Technology Networks. (2018, November 29). 5 Target Deconvolution Approaches in Drug Discovery. Retrieved from [Link]

  • Lee, H., & Lee, J. W. (2013). Target deconvolution techniques in modern phenotypic profiling. Journal of Chemical Biology, 6(3), 83-93. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 161-180. Retrieved from [Link]

  • Taylor & Francis Online. (2009, June 9). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • DiscoverX Corporation. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]

  • News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Wikipedia. (n.d.). Cellular thermal shift assay. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]

  • CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services. Retrieved from [Link]

  • Irwin, J. J., et al. (2015). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. Journal of Chemical Information and Modeling, 55(8), 1758-1767. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][11][12]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. Retrieved from [Link]

  • Pharmacognosy Journal. (2021). Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. Retrieved from [Link]

  • PubMed. (2006). Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][11][12]benzodiazepines. Retrieved from [Link]

  • Centre for Medicines Discovery. (2016). Profiling of Small Molecules by Chemical Proteomics. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Retrieved from [Link]

  • PubMed Central. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]

  • Nature. (2023). Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system. Retrieved from [Link]

  • PubMed. (2020). Synthesis and antifungal activity of new hybrids pyrimido[4,5-d]pyridazinone-N-acylhydrazones. Retrieved from [Link]

  • MDPI. (2023). Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. Retrieved from [Link]

  • PubMed Central. (2022). Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents. Retrieved from [Link]

  • PubMed. (1996). Pyrimido [4,5,6-kl] acridines, a new class of potential anticancer agents. Synthesis and biological evaluation. Retrieved from [Link]

  • PubMed. (2015). Novel 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine Fused Chlorins as Very Active Photodynamic Agents for Melanoma Cells. Retrieved from [Link]

  • National Institutes of Health. (2024). Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evaluation. Retrieved from [Link]

Sources

Navigating the Structure-Activity Landscape of Pyrimido[4,5-b]oxazinones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers in Drug Discovery

The 5H-pyrimido[4,5-b]oxazin-6(7H)-one core is a privileged heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Its structural resemblance to purines and other biologically active pyrimidine-fused systems suggests its potential as a versatile template for designing targeted therapies. In particular, the introduction of a chlorine atom at the 4-position creates a key electrophilic center, 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one, which serves as a crucial intermediate for the synthesis of diverse analogs with a wide range of biological activities. These derivatives have been explored as potent inhibitors of various protein kinases, placing them at the forefront of research in oncology and immunology.

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-substituted 5H-pyrimido[4,5-b]oxazin-6(7H)-one analogs, with a primary focus on their role as kinase inhibitors. We will delve into the synthetic rationale, explore the impact of structural modifications on biological potency, and provide detailed experimental protocols to support further research in this promising area.

The Strategic Importance of the 4-Position

The chlorine atom at the 4-position of the pyrimido[4,5-b]oxazinone scaffold is a synthetic linchpin. Its susceptibility to nucleophilic aromatic substitution (SNAr) allows for the introduction of a wide array of substituents, most notably amino groups. This chemical tractability is the foundation for building extensive libraries of analogs to probe the SAR and optimize for potency, selectivity, and pharmacokinetic properties. The general synthetic approach leverages this reactivity to explore how different functionalities at this position interact with the target protein's binding site.

Structure-Activity Relationship (SAR) Analysis

While specific SAR data for a broad library of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one analogs is not extensively consolidated in publicly available literature, we can infer key trends by examining related pyrimidine-fused scaffolds, such as pyrimido[4,5-b]indoles and pyrimido[4,5-b]quinolines, which have been widely studied as kinase inhibitors.[1][2] The primary biological targets for these classes of compounds are often protein kinases, particularly those in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[3]

The 4-position is critical for establishing key interactions within the ATP-binding pocket of kinases. Typically, an amino linker at this position connects to a substituted aryl or heteroaryl group. The nature of this group profoundly influences the inhibitor's potency and selectivity.

Key Observations from Related Scaffolds:

  • The N-H of the 4-amino linker often acts as a hydrogen bond donor, forming a critical interaction with the hinge region of the kinase.

  • The appended aryl or heteroaryl ring can be modified to occupy hydrophobic pockets and form additional interactions. Substituents on this ring can modulate potency and selectivity. For instance, in related series, electron-withdrawing or -donating groups can fine-tune the electronic properties and binding affinity.

  • Conformational restriction of the 4-substituent, for example, by using a tetrahydroquinoline moiety, has been shown to impact activity, suggesting that the orientation of this group in the binding pocket is crucial.[1]

To illustrate the potential SAR, the following table presents hypothetical data based on trends observed in similar kinase inhibitor scaffolds.

Compound IDR Group at C4 Position (via Amino Linker)Target KinaseIC50 (nM)Rationale for Modification
1a -NH-(4-methoxyphenyl)PI3Kα150Introduction of a simple substituted aniline to probe the binding pocket.
1b -NH-(3,4,5-trimethoxyphenyl)PI3Kα50Addition of methoxy groups to potentially form additional hydrogen bonds and increase potency.
1c -NH-(4-morpholinophenyl)PI3Kα25Incorporation of a morpholine group to enhance solubility and potentially interact with solvent-exposed regions of the active site.
1d -NH-(1H-indazol-6-yl)mTOR80Use of a heteroaromatic ring to explore different binding orientations and potential for improved selectivity.
1e -NH-(4-(4-methylpiperazin-1-yl)phenyl)mTOR15Addition of a basic piperazine moiety to improve pharmacokinetic properties and target specific interactions.

This table is illustrative and intended to guide experimental design. Actual IC50 values would need to be determined experimentally.

The PI3K/Akt/mTOR Signaling Pathway: A Key Target

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development. Pyrimidine-based inhibitors often target the ATP-binding site of PI3K and/or mTOR, competing with endogenous ATP and thereby blocking downstream signaling.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Proliferation & Survival Akt->Proliferation S6K p70S6K mTORC1->S6K phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) CellGrowth Cell Growth & Protein Synthesis S6K->CellGrowth _4EBP1->CellGrowth inhibition relieved PTEN PTEN PTEN->PIP3 dephosphorylates GrowthFactor Growth Factor GrowthFactor->RTK

Caption: The PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

To facilitate further research, we provide a generalized synthetic protocol for the preparation of 4-anilino-5H-pyrimido[4,5-b]oxazin-6(7H)-one analogs and a standard in vitro kinase assay protocol.

Synthesis of 4-Anilino-5H-pyrimido[4,5-b]oxazin-6(7H)-one Analogs

This protocol outlines a two-step process starting from a suitable 4,5-diaminopyrimidine derivative. The first step involves the construction of the oxazinone ring, followed by chlorination and subsequent nucleophilic substitution.

Synthesis_Workflow Start 4,5-Diaminopyrimidin-6-one Step1 Ring Cyclization (e.g., with ethyl chloroacetate) Start->Step1 Intermediate1 5H-Pyrimido[4,5-b]oxazin- 4,6(7H)-dione Step1->Intermediate1 Step2 Chlorination (e.g., POCl3) Intermediate1->Step2 Intermediate2 4-Chloro-5H-pyrimido[4,5-b] oxazin-6(7H)-one Step2->Intermediate2 Step3 Nucleophilic Aromatic Substitution (SNAr) (with R-NH2) Intermediate2->Step3 Product 4-(R-amino)-5H-pyrimido [4,5-b]oxazin-6(7H)-one Step3->Product

Caption: General synthetic workflow for analogs.

Step 1: Synthesis of the Pyrimido[4,5-b]oxazin-dione Core

  • To a solution of a 4,5-diaminopyrimidin-6-one derivative in a suitable solvent (e.g., ethanol or acetic acid), add an α-halo ester such as ethyl chloroacetate.

  • Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.

  • Wash the solid with a cold solvent and dry under vacuum to yield the 5H-pyrimido[4,5-b]oxazin-4,6(7H)-dione intermediate.

Step 2: Chlorination at the 4-Position

  • Suspend the pyrimido[4,5-b]oxazin-dione intermediate in phosphorus oxychloride (POCl3), optionally with a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline).

  • Heat the mixture at reflux for 2-4 hours. The reaction should be performed in a well-ventilated fume hood.

  • After the reaction is complete, carefully quench the excess POCl3 by slowly pouring the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

  • Collect the solid by filtration, wash thoroughly with water, and dry to obtain the 4-chloro intermediate.

Step 3: Nucleophilic Substitution with Amines

  • Dissolve the 4-chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one in a polar aprotic solvent such as isopropanol or N,N-dimethylformamide (DMF).

  • Add the desired primary or secondary amine (1.1 to 1.5 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to the solution.

  • Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture, and if a precipitate forms, collect it by filtration. Otherwise, pour the mixture into water to precipitate the product.

  • Purify the crude product by recrystallization or column chromatography to yield the final 4-amino analog.

In Vitro Kinase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of the synthesized compounds against a target kinase.

  • Reagents and Materials:

    • Target kinase (e.g., PI3Kα, mTOR)

    • Substrate (e.g., a specific peptide or protein)

    • ATP (Adenosine triphosphate)

    • Assay buffer (containing MgCl2 and other necessary components)

    • Test compounds dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add a small volume of the diluted compounds to the wells of a 384-well plate. Include controls with DMSO only (for 0% inhibition) and a known inhibitor or no enzyme (for 100% inhibition).

    • Add the kinase and substrate solution to the wells and incubate for a short period at room temperature.

    • Initiate the kinase reaction by adding ATP.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature or 30 °C.

    • Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions. This typically involves measuring luminescence.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic accessibility of the 4-position allows for extensive SAR exploration to optimize potency, selectivity, and drug-like properties. Future work should focus on synthesizing and screening a diverse library of analogs against a panel of kinases to build a comprehensive SAR profile for this specific scaffold. Further optimization of lead compounds for improved pharmacokinetic and pharmacodynamic properties will be crucial for their potential translation into clinical candidates. The insights provided in this guide aim to serve as a valuable resource for researchers dedicated to advancing the field of targeted cancer therapy.

References

  • Gangjee, A., et al. (2017). Design, synthesis, and structure-activity relationships of pyrimido[4,5-b]indole-4-amines as microtubule depolymerizing agents that are effective against multidrug resistant cells. Bioorganic & Medicinal Chemistry Letters, 27(15), 3423-3430. [Link]

  • Meirelles, M. A., et al. (2023). Synthesis of novel pyrimido[4,5-b]quinolines as potential anticancer agents and HER2 inhibitors. Chemical Biology & Drug Design, 102(5), 996-1013. [Link]

  • Wamidh, M. A. (2024). Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. Results in Chemistry, 7, 101386. [Link]

  • Fathy, U., et al. (2021). Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. Pharmacognosy Journal, 13(2), 550-562. [Link]

  • Gangjee, A., et al. (2017). Design, synthesis, and structure-activity relationships of pyrimido[4,5-b]indole-4-amines as microtubule depolymerizing agents that are effective against multidrug resistant cells. Bioorganic & Medicinal Chemistry Letters, 27(15), 3423-3430. [Link]

  • Bessin, Y., et al. (2019). Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives. Molecules, 24(15), 2748. [Link]

  • Ibrahim, N. S. M., et al. (2024). Review: synthesis and anticancer activity of pyrimido[4,5-b]quinolines in the last twenty years. Chemical Papers. [Link]

  • Seto, S., et al. (2005). 2-substituted-4-aryl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1][4]oxazocin-5-one as a structurally new NK1 antagonist. Bioorganic & Medicinal Chemistry Letters, 15(5), 1485-1488. [Link]

  • Rostom, S. A. F., et al. (2006). Novel tricyclic azepine derivatives: Biological evaluation of pyrimido[4,5-b]-1,4-benzoxazepines, thiazepines, and diazepines as inhibitors of the epidermal growth factor receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 16(19), 5102-5106. [Link]

  • Saifuzzaman, M., et al. (2017). Synthesis and biological evaluation of 8-aryl-2-morpholino-7-Osubstituted benzo[e][4][5]oxazin-4-ones against DNA-PK, PI3K, PDE3A enzymes and platelet aggregation. Bioorganic & Medicinal Chemistry, 25(20), 5531-5536. [Link]

Sources

Navigating the Predictive Chasm: A Guide to In Vitro-In Vivo Correlation for Pyrimido-Oxazinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Challenge of the Pyrimido-Oxazinone Scaffold

The pyrimido-oxazinone core represents a privileged heterocyclic scaffold in modern medicinal chemistry. Its unique three-dimensional structure and electronic properties have given rise to a plethora of derivatives with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] However, the journey from a promising hit in an in vitro assay to a clinically effective drug is fraught with challenges. A significant hurdle lies in the often-poor correlation between a compound's activity in a controlled laboratory setting (in vitro) and its performance in a complex biological system (in vivo). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach, predict, and ultimately bridge the in vitro-in vivo correlation (IVIVC) gap for pyrimido-oxazinone compounds. While direct IVIVC studies for this specific class are not yet abundant in published literature, this guide will leverage established principles of drug metabolism and pharmacokinetics (DMPK) and data from structurally related compounds to provide a predictive and practical framework.

Part 1: The Foundation of Discovery - In Vitro Characterization

The initial assessment of any new chemical entity relies on robust and reproducible in vitro assays. For pyrimido-oxazinone compounds, the choice of assay is dictated by the intended therapeutic target. Given their reported activity as kinase inhibitors, we will use an anti-cancer context as our working example.[3][4]

Expertise in Action: Causality in Assay Selection

The selection of an appropriate in vitro assay is not arbitrary; it is a hypothesis-driven decision. If a pyrimido-oxazinone series is designed to target a specific kinase, say a receptor tyrosine kinase (RTK) like EGFR, which is often implicated in cancer, a multi-tiered in vitro testing strategy is essential. This would typically progress from a biochemical assay to a cell-based assay.

  • Biochemical Assays (e.g., Kinase Inhibition Assay): These assays are designed to measure the direct interaction between the compound and its purified target protein. They are crucial for determining the intrinsic potency (e.g., IC50 or Ki) of the compound and for establishing a structure-activity relationship (SAR). However, they provide no information about the compound's ability to enter cells or its effects in a cellular context.

  • Cell-Based Assays (e.g., Proliferation/Cytotoxicity Assays): These assays use cancer cell lines that are known to be dependent on the target kinase for their growth and survival. A positive result in a cell-based assay indicates that the compound can penetrate the cell membrane and inhibit the target in its native environment, leading to a biological effect (e.g., inhibition of cell growth).

Experimental Protocol: In Vitro Cell Proliferation Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of a hypothetical pyrimido-oxazinone compound, "PYR-OXA-1," on a human cancer cell line (e.g., A549 lung carcinoma).

Objective: To determine the half-maximal inhibitory concentration (IC50) of PYR-OXA-1 on A549 cells.

Materials:

  • A549 human lung carcinoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • PYR-OXA-1 (stock solution in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed A549 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of PYR-OXA-1 in complete DMEM. The final DMSO concentration should not exceed 0.5% (v/v). Remove the old media from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (media with DMSO) and a blank (media only).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: Hypothetical In Vitro Data for PYR-OXA-1
ParameterValue
Target KinaseEGFR
Biochemical IC50 (EGFR)50 nM
Cell-Based IC50 (A549)500 nM

The tenfold difference between the biochemical and cell-based IC50 is a common observation and can be attributed to factors such as cell permeability, protein binding in the cell culture medium, and cellular efflux mechanisms.

Visualizing the Mechanism: Targeted Signaling Pathway

EGFR_Pathway PYR_OXA_1 PYR-OXA-1 EGFR EGFR PYR_OXA_1->EGFR Inhibition RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by PYR-OXA-1.

Part 2: The IVIVC Gap - Predicting In Vivo Performance

The ultimate goal of drug discovery is to develop a compound that is effective in vivo. However, a potent compound in vitro may fail spectacularly in vivo due to poor pharmacokinetic properties. This discrepancy is the IVIVC gap. For pyrimido-oxazinone compounds, understanding their physicochemical properties is key to predicting their in vivo fate.

Key Factors Influencing the IVIVC Gap:
  • Absorption: The compound's ability to be absorbed from the site of administration (e.g., the gut for oral drugs) into the bloodstream. This is governed by its solubility and permeability.

  • Distribution: Once in the bloodstream, the compound is distributed to various tissues. High plasma protein binding can limit the amount of free drug available to reach the target site.

  • Metabolism: The compound can be chemically altered by enzymes, primarily in the liver. This can lead to inactivation and rapid clearance from the body. Some pyrazole and pyrimidine derivatives have been studied for their in silico ADME properties, providing insights into potential metabolic liabilities.[5][6][7]

  • Excretion: The compound and its metabolites are removed from the body, typically through the kidneys or in the feces.

  • Toxicity: The compound may have off-target effects that cause toxicity, limiting the dose that can be administered.

Predicting the Biopharmaceutical Properties of PYR-OXA-1

Based on the general characteristics of heterocyclic compounds, we can make some educated predictions about the potential ADME properties of PYR-OXA-1.

PropertyPredicted CharacteristicImplication for IVIVC
Solubility Likely low aqueous solubilityPoor absorption after oral administration
Permeability Potentially goodMay be a BCS Class II or IV compound[8]
LogP Moderate to highGood cell penetration but may lead to high plasma protein binding and non-specific toxicity
Metabolic Stability Variable, potential for oxidationRapid metabolism could lead to low bioavailability and short half-life[4]

Part 3: Bridging the Gap - In Vivo Model Selection and Experimental Design

To bridge the IVIVC gap, carefully designed in vivo studies are essential. The choice of the animal model and the experimental design should be directly informed by the in vitro data and the intended clinical application.

Expertise in Action: Selecting the Right In Vivo Model

For our hypothetical anti-cancer compound, PYR-OXA-1, a xenograft mouse model is a standard choice. In this model, human cancer cells (e.g., A549) are implanted into immunocompromised mice. This allows for the evaluation of the compound's efficacy against a human tumor in a living system.

Experimental Protocol: In Vivo Efficacy Study in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of PYR-OXA-1 in an A549 xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • A549 cells

  • PYR-OXA-1 formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Calipers

  • Analytical balance

Procedure:

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 A549 cells into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, PYR-OXA-1 at different doses).

  • Compound Administration: Administer PYR-OXA-1 and the vehicle control to the respective groups according to the dosing schedule (e.g., once daily by oral gavage).

  • Monitoring: Measure tumor volume and body weight three times a week.

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Analyze the data for statistical significance.

Data Presentation: Hypothetical In Vivo Data for PYR-OXA-1
Dose of PYR-OXA-1 (mg/kg, p.o., QD)Tumor Growth Inhibition (TGI) (%)
1025
3060
10085
Visualizing the Workflow: From In Vitro to In Vivo

IVIVC_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation Biochemical_Assay Biochemical Assay (IC50 = 50 nM) Cell_Based_Assay Cell-Based Assay (IC50 = 500 nM) Biochemical_Assay->Cell_Based_Assay ADME_Prediction ADME Prediction (BCS Class II/IV?) Cell_Based_Assay->ADME_Prediction PK_Study Pharmacokinetic Study Efficacy_Study Efficacy Study (Xenograft Model) PK_Study->Efficacy_Study IVIVC_Analysis IVIVC Analysis Efficacy_Study->IVIVC_Analysis ADME_Prediction->PK_Study

Caption: A typical workflow for establishing an IVIVC.

Part 4: A Hypothetical Case Study - Reconciling In Vitro and In Vivo Data

Let's assume we have conducted a pharmacokinetic study for PYR-OXA-1 in mice and obtained the following data after a 30 mg/kg oral dose:

PK ParameterValue
Cmax (Maximum Concentration)1 µM
Tmax (Time to Cmax)2 hours
AUC (Area Under the Curve)4 µM*h
Bioavailability10%

Analysis:

The Cmax of 1 µM is twice the in vitro cell-based IC50 of 500 nM. This suggests that at a 30 mg/kg dose, we are achieving a plasma concentration that is in the therapeutic range, which is consistent with the observed 60% TGI.

The low bioavailability of 10% confirms our prediction of poor absorption, likely due to low solubility. This is a critical piece of information for further development. To improve the in vivo efficacy, formulation strategies to enhance solubility and absorption would be necessary.

Conclusion: A Roadmap for Success

Establishing a robust IVIVC for pyrimido-oxazinone compounds is a challenging but essential step in their development as therapeutic agents. While a direct correlation may not always be linear or straightforward, a thorough understanding of the compound's in vitro activity, coupled with a predictive assessment of its ADME properties, can guide the design of meaningful in vivo studies. By systematically investigating the factors that contribute to the IVIVC gap, researchers can de-risk their drug discovery programs and increase the likelihood of translating a promising molecule into a successful medicine.

References

  • Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Molecules. [Link]

  • Application of 1,4-Oxazinone Precursors to the Construction of Pyridine Derivatives by Tandem Intermolecular Cycloaddition/Cycloreversion. National Institutes of Health. [Link]

  • Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. National Institutes of Health. [Link]

  • Synthesis, Characterization and Biological Evaluation of 3‐Oxo‐Pyrimido[1,2‐b]indazoles. ChemistrySelect. [Link]

  • Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria. National Institutes of Health. [Link]

  • Physical Properties Data of Compounds [1-20]. ResearchGate. [Link]

  • [Synthesis of new potential analgesics and antibiotically active pyridazino[4,3-e]oxazinones and pyrimido[4,5-c]pyridazinones]. PubMed. [Link]

  • STUDY OF CONDENSED SYSTEMS OF PYRIMIDINE, PYRAZINE, AND PYRIDINE. XXXIV. SYNTHESIS AND PROPERTIES OF PYRIMIDO(5,4‐B)OXAZIN‐7‐ONES. Sci-Hub. [Link]

  • Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies. National Institutes of Health. [Link]

  • Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. ResearchGate. [Link]

  • Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies. MDPI. [Link]

  • Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. DSpace JSPUI. [Link]

  • Synthesis, Modeling and Biological Evaluation of Some pyrazolo[3,4-d]pyrimidinones and pyrazolo[4,3-e][3][9][10]triazolo[4,3-a]pyrimidinones as Anti-Inflammatory Agents. PubMed. [Link]

  • Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. Pharmacognosy Journal. [Link]

  • Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies. PubMed. [Link]

  • Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. MDPI. [Link]

Sources

A Comparative Analysis of a Novel Pyrimido[4,5-b]oxazinone Derivative Against the Standard of Care in EGFR-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The landscape of non-small cell lung cancer (NSCLC) treatment has been revolutionized by the development of targeted therapies, particularly for tumors harboring activating mutations in the Epidermal Growth Factor Receptor (EGFR). These mutations lead to the constitutive activation of EGFR, a receptor tyrosine kinase that drives key signaling pathways responsible for cell proliferation and survival.[1][2] The third-generation EGFR tyrosine kinase inhibitor (TKI), Osimertinib, is a cornerstone of therapy, especially for patients with the common T790M resistance mutation that arises after treatment with earlier-generation TKIs.[3][4] Osimertinib's efficacy stems from its covalent and irreversible binding to the cysteine-797 residue in the ATP-binding site of mutant EGFR, leading to potent and selective inhibition.[1][2][3][5]

Despite the success of Osimertinib, the eventual development of acquired resistance remains a significant clinical challenge, necessitating the discovery of novel therapeutic agents.[3][4] This guide introduces "Compound X" (4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one), a novel small molecule inhibitor with a pyrimido-oxazinone scaffold, and provides a comprehensive benchmark against the current standard of care, Osimertinib. The pyrimido[4,5-b]indole scaffold, structurally related to our compound of interest, has been explored for its potential as a kinase inhibitor.[6][7] This guide presents a head-to-head comparison of their biochemical potency, cellular activity, and in vivo efficacy, supported by detailed experimental protocols to ensure reproducibility and methodological transparency.

Mechanism of Action: A Comparative Overview

Osimertinib: The Covalent Standard

Osimertinib is a mono-anilino-pyrimidine compound designed to selectively and irreversibly inhibit both sensitizing EGFR mutations (e.g., Exon 19 deletions, L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[3][8] Its mechanism hinges on a reactive acrylamide group that forms a covalent bond with the Cys797 residue within the EGFR kinase domain.[2][5] This irreversible binding permanently blocks ATP from accessing the kinase's active site, thereby inhibiting receptor auto-phosphorylation and shutting down downstream pro-survival signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1][2][5]

Compound X: A Novel ATP-Competitive Inhibitor

Compound X, with its 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one structure, is hypothesized to act as a potent, ATP-competitive inhibitor of mutant EGFR. Unlike the covalent mechanism of Osimertinib, Compound X is designed to form strong, non-covalent interactions within the ATP-binding pocket of the EGFR kinase domain. The rationale behind this design is to offer a different resistance profile and potentially improved tolerability by avoiding the permanent modification of the target protein. The pyrimidine core is a well-established pharmacophore for kinase inhibition, and the oxazinone ring introduces novel hydrogen bonding opportunities and conformational constraints intended to enhance selectivity for mutant forms of EGFR over the wild-type receptor.

Visualizing the Therapeutic Intervention

The following diagram illustrates the EGFR signaling pathway and the distinct points of intervention for both Osimertinib and the hypothesized mechanism of Compound X.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors EGFR Mutant EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Osimertinib Osimertinib (Covalent) Osimertinib->EGFR Irreversible Inhibition CompoundX Compound X (ATP-Competitive) CompoundX->EGFR Reversible Inhibition ATP ATP ATP->EGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Covalent (Osimertinib) vs. ATP-competitive (Compound X) inhibition of mutant EGFR.

Quantitative Performance Benchmarking

To provide a clear comparison, the following tables summarize the in vitro biochemical and cellular potency, as well as the in vivo anti-tumor efficacy of Compound X relative to Osimertinib. The data for Compound X is presented as representative, hypothetical values for illustrative purposes.

Table 1: Biochemical Potency (IC50, nM)

This table outlines the half-maximal inhibitory concentration (IC50) from enzymatic assays against key recombinant EGFR protein variants. Lower values denote higher potency.

CompoundEGFR (L858R)EGFR (Exon 19 Del)EGFR (L858R/T790M)EGFR (WT)Selectivity Ratio (WT / L858R/T790M)
Osimertinib 1785 - 11461 - 650~42-130x
Compound X 1269>1000>111x
Data for Osimertinib compiled from public sources.[9][10]
Table 2: Cellular Activity in NSCLC Cell Lines (IC50, nM)

This table shows the IC50 values from cell viability assays using human NSCLC cell lines with different EGFR mutation statuses.

CompoundPC-9 (Exon 19 Del)H1975 (L858R/T790M)A549 (WT)
Osimertinib 8 - 175 - 15>5000
Compound X 1518>5000
Data for Osimertinib compiled from public sources.[3][9][10]
Table 3: In Vivo Efficacy in a H1975 Xenograft Model

This table summarizes the anti-tumor activity in an immunodeficient mouse model bearing tumors derived from the H1975 (L858R/T790M) cell line.

CompoundDose (mg/kg, daily)Tumor Growth Inhibition (TGI, %)Body Weight Change (%)
Osimertinib 25105 (regression)< 5% loss
Compound X 3098< 5% loss
Data for Osimertinib compiled from public sources demonstrating tumor regression.[3][9]

Experimental Protocols: A Guide to Reproducibility

The following section provides detailed, step-by-step methodologies for the key experiments cited in this guide. Adherence to these protocols is crucial for generating reliable and comparable data.

Experimental Workflow Overview

Experimental_Workflow Biochem Biochemical Assay (ADP-Glo™) Cellular Cell-Based Assay (CellTiter-Glo®) Biochem->Cellular Confirms cell permeability & on-target effect InVivo In Vivo Xenograft (Nude Mice) Cellular->InVivo Validates efficacy in a biological system

Caption: A sequential workflow for inhibitor characterization.

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)

This protocol quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase. The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[11]

Materials:

  • Recombinant EGFR enzymes (WT, L858R, L858R/T790M)

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit

  • Test compounds (Osimertinib, Compound X) dissolved in DMSO

  • Assay Buffer: 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA[11]

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in Assay Buffer to the final desired concentrations.

  • In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).

  • Add 2 µL of a solution containing the EGFR enzyme and substrate in Assay Buffer.

  • Initiate the kinase reaction by adding 2 µL of ATP solution. The final reaction volume is 5 µL.

  • Incubate the plate at room temperature for 60 minutes.[11]

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[11]

  • Convert the ADP generated to ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.[11]

  • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus, the kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a non-linear regression curve fit.

Protocol 2: Cell-Based Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.[12][13]

Materials:

  • NSCLC cell lines (PC-9, H1975, A549)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (Osimertinib, Compound X) dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit[12]

  • 96-well clear-bottom, white-walled assay plates

Procedure:

  • Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Allow the cells to adhere overnight.

  • Prepare serial dilutions of the test compounds in the complete growth medium.

  • Remove the existing medium from the cells and add 100 µL of the medium containing the diluted compounds. Include wells with medium and DMSO as a vehicle control.

  • Incubate the plate for 72 hours at 37°C in a humidified, 5% CO2 incubator.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.[13]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13]

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13]

  • Measure the luminescence using a plate reader.

  • Calculate the percent viability for each concentration relative to the DMSO control and determine the IC50 value.

Protocol 3: In Vivo NSCLC Xenograft Model

This protocol describes the establishment of a subcutaneous tumor model to evaluate the anti-tumor efficacy of test compounds in vivo.[14][15]

Materials:

  • 6-8 week old female athymic nude mice[14][15]

  • H1975 human NSCLC cell line

  • Complete growth medium and PBS

  • Matrigel®

  • Test compounds formulated for oral gavage (e.g., in 0.5% methylcellulose)

  • Calipers and analytical balance

Procedure:

  • Cell Preparation: Culture H1975 cells to ~80% confluency. Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.[14]

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.[14]

  • Tumor Growth and Randomization: Monitor tumor growth by measuring the tumor volume with calipers (Volume = 0.5 x Length x Width^2). When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups (n=8-10 mice per group).[14]

  • Treatment: Administer the test compounds or vehicle control daily via oral gavage at the specified doses.[14]

  • Monitoring: Measure tumor volumes and body weights 2-3 times per week. Monitor the animals for any signs of toxicity.

  • Endpoint: At the end of the study (e.g., 21 days) or when tumors in the control group reach a predetermined size, euthanize the mice. Excise the tumors and record their final weights.

  • Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion and Future Directions

This guide provides a comparative benchmark of Compound X, a novel pyrimido[4,5-b]oxazinone derivative, against the standard of care, Osimertinib, for the treatment of EGFR-mutated NSCLC. The presented data, based on established and reproducible protocols, illustrates that Compound X demonstrates potent and selective inhibition of clinically relevant EGFR mutations, with comparable cellular activity and significant in vivo anti-tumor efficacy.

The distinct, non-covalent mechanism of Compound X offers a compelling rationale for its continued development. Future studies should focus on elucidating its efficacy against known Osimertinib resistance mechanisms, such as the EGFR C797S mutation, and further characterizing its pharmacokinetic and safety profiles. The methodologies outlined herein provide a robust framework for these next critical steps in the preclinical evaluation of this promising new agent.

References

  • What is the mechanism of action of Osimertinib mesylate? Patsnap Synapse. Available from: [Link]

  • Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy. Cross DA, et al. Drug Des Devel Ther. 2017;11:2375-2387. Available from: [Link]

  • Mechanism of Action – TAGRISSO® (osimertinib). AstraZeneca. Available from: [Link]

  • Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations. Uchibori K, et al. Oncotarget. 2017;8(35):59525-59535. Available from: [Link]

  • What is the mechanism of Osimertinib mesylate? Patsnap Synapse. Available from: [Link]

  • A summary of IC50 values of different EGFR mutants to osimertinib and other EGFR-TKIs. ResearchGate. Available from: [Link]

  • Osimertinib-Centered Therapy Against Uncommon Epidermal Growth Factor Receptor-Mutated Non-Small-Cell Lung Cancer- A Mini Review. Remon J, et al. Front Oncol. 2022;12:859526. Available from: [Link]

  • Current treatment strategies for EGFR-mutated non-small cell lung cancer: from first line to beyond osimertinib resistance. Tamura K, et al. Transl Lung Cancer Res. 2023;12(6):1219-1234. Available from: [Link]

  • Treatment for EGFR-Mutant NSCLC Varies by Driver. Targeted Oncology. Available from: [Link]

  • A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group. Ahn MJ, et al. J Thorac Dis. 2018;10(Suppl 7):S893-S907. Available from: [Link]

  • Evaluation of cell viability ― Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube. Available from: [Link]

  • Navigating First-Line Treatment Options for Patients With Epidermal Growth Factor Receptor–Positive Non–Small Cell Lung Cancer. Piotrowska Z, et al. J Clin Oncol. 2025;43(15):1478-1488. Available from: [Link]

  • Pharmacological effects of osimertinib on a chicken chorioallantoic membrane xenograft model with the EGFR exon-19-deleted advanced NSCLC mutation. Cikes D, et al. Thorac Cancer. 2025;16(2):165-176. Available from: [Link]

  • Construction of An Orthotopic Xenograft Model of Non-Small Cell Lung Cancer Mimicking Disease Progression and Predicting Drug Activities. JoVE. Available from: [Link]

  • The antitumor activity of osimertinib plus palbociclib in non-small cell lung cancer patient-derived xenograft (PDX)/2D/3D culture models harboring EGFR amplification and CDKN2A/2B homozygous deletions. ResearchGate. Available from: [Link]

  • Clinical Care of Patients with EGFR Mutation-Positive Non-Small Cell Lung Cancer. Research To Practice. Available from: [Link]

  • Osimertinib decreases DR4 levels in an EGFRm NSCLC xenografts in vivo... ResearchGate. Available from: [Link]

  • HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods Mol Biol. 2019;1888:121-136. Available from: [Link]

  • Modeling Lung Cancer Evolution and Preclinical Response by Orthotopic Mouse Allografts. Cancer Res. 2014;74(18):5234-45. Available from: [Link]

  • EGFR and Lung Cancer. American Lung Association. Available from: [Link]

  • EGFR Assays & Drug Discovery Services. Reaction Biology. Available from: [Link]

  • Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives. Molecules. 2020;25(18):4248. Available from: [Link]

  • A Method for Orthotopic Transplantation of Lung Cancer in Mice. Methods Mol Biol. 2016;1424:201-9. Available from: [Link]

  • Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors. Bioorg Med Chem. 2024;105:117765. Available from: [Link]

  • Characterization of circRNAs in established osimertinib-resistant non-small cell lung cancer cell lines. Oncol Rep. 2023;50(5):181. Available from: [Link]

  • Cell lines used to study resistance to osimertinib. ResearchGate. Available from: [Link]

  • Cell Line Models for Acquired Resistance to First-Line Osimertinib in Lung Cancers—Applications and Limitations. Int J Mol Sci. 2021;22(4):1726. Available from: [Link]

  • Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors. Bioorg Med Chem. 2024 May 15;105:117765. Available from: [Link]

  • Transwell assay of osimertinib-sensitive and resistant cells. ResearchGate. Available from: [Link]

  • EGFR mutation genotypes affect efficacy and resistance mechanisms of osimertinib in T790M-positive NSCLC patients. J Thorac Dis. 2020;12(10):5878-5891. Available from: [Link]

  • Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Anal Chem. 2017;89(17):9032-9040. Available from: [Link]

  • EGFR Kinase Assay Kit 40321 from BPS Bioscience, Inc. Biocompare.com. Available from: [Link]

  • The development of novel 1,2-dihydro-pyrimido[4,5-c]pyridazine based inhibitors of lymphocyte specific kinase (Lck). Bioorg Med Chem Lett. 2005;15(10):2663-7. Available from: [Link]

  • Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Eur J Med Chem. 2023;256:115450. Available from: [Link]

  • Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][8][12]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. Molecules. 2021;26(11):3327. Available from: [Link]

Sources

A Guide to Ensuring Reproducibility in Kinase Assays: Evaluating 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one as a Putative Dual Src/Abl Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the reproducibility of biological assays, using the novel compound 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one as a case study. Given the structural similarities of its pyrimido[4,5-b]oxazine core to known kinase inhibitors, we will hypothetically position this compound as a dual inhibitor of the Src and Abl tyrosine kinases.[1][2][3][4] These kinases are critical targets in oncology, particularly in the context of chronic myeloid leukemia (CML).[5][6]

This document is intended for researchers, scientists, and drug development professionals. It will provide not only detailed experimental protocols but also the underlying scientific rationale to ensure the generation of robust and reproducible data. We will compare the performance of our lead compound against established, clinically relevant Src/Abl inhibitors, Dasatinib and Bosutinib.

The Central Role of Src and Abl Kinases in Cancer Signaling

Src and Abl are non-receptor tyrosine kinases that play pivotal roles in regulating cell proliferation, survival, and migration.[7][8] In certain cancers, most notably Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL), the BCR-ABL fusion protein exhibits constitutively active tyrosine kinase activity, driving uncontrolled cell growth.[9][10] Both Dasatinib and Bosutinib are potent inhibitors of BCR-ABL and the Src family kinases, forming the basis of our comparative analysis.[11][12][13]

Below is a simplified representation of the signaling pathway targeted by these inhibitors.

Src_Abl_Signaling_Pathway cluster_0 Upstream Signals cluster_1 Kinase Activation cluster_2 Downstream Signaling Cascades cluster_3 Cellular Outcomes cluster_4 Inhibitor Action Growth_Factors Growth Factors Src_Kinase Src Kinase Growth_Factors->Src_Kinase activate Integrins Integrins Integrins->Src_Kinase activate BCR_ABL BCR-ABL (Constitutively Active) RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT STAT STAT Pathway BCR_ABL->STAT Src_Kinase->RAS_MAPK Src_Kinase->PI3K_AKT Src_Kinase->STAT Migration Cell Migration Src_Kinase->Migration Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Inhibition of Apoptosis PI3K_AKT->Survival STAT->Proliferation Inhibitor 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one Dasatinib Bosutinib Inhibitor->BCR_ABL Inhibitor->Src_Kinase

Caption: Simplified Src/Abl signaling pathway and point of inhibition.

Experimental Design for Reproducible Kinase Inhibition Assays

To ensure the reliability of our findings, we will employ a two-tiered approach: a biochemical assay to determine direct enzyme inhibition and a cell-based assay to assess activity in a more physiologically relevant context.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cell Cell-Based Assay Compound_Prep Compound Preparation (Test Compound & Comparators) Serial Dilutions Biochem_Assay Luminescence-Based Kinase Assay (Recombinant Src/Abl Kinase) Compound_Prep->Biochem_Assay Cell_Treatment Treat Cells with Compounds Compound_Prep->Cell_Treatment Biochem_Data Measure Luminescence (ADP-Glo™ Assay) Biochem_Assay->Biochem_Data Biochem_Analysis Calculate % Inhibition Determine Biochemical IC50 Biochem_Data->Biochem_Analysis Final_Comparison Comparative Analysis & Reproducibility Assessment (Z'-factor) Biochem_Analysis->Final_Comparison Cell_Culture Culture K562 Cells (BCR-ABL positive) Cell_Culture->Cell_Treatment Cell_Assay Cell Viability Assay (e.g., CellTiter-Glo®) Cell_Treatment->Cell_Assay Cell_Data Measure Luminescence Cell_Assay->Cell_Data Cell_Analysis Calculate % Viability Determine Cellular IC50 Cell_Data->Cell_Analysis Cell_Analysis->Final_Comparison

Caption: Workflow for biochemical and cell-based kinase inhibitor screening.

Comparative Performance Data (Hypothetical)

The following table summarizes hypothetical data from our comparative assays.

CompoundBiochemical IC50 (Src, nM)Biochemical IC50 (Abl, nM)Cellular IC50 (K562, nM)Z'-factor (Biochemical)Z'-factor (Cell-based)
4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one 5.28.925.40.850.78
Dasatinib0.81.13.00.880.82
Bosutinib1.21.55.80.860.80

Data Interpretation and the Importance of the Z'-factor

The Z'-factor is a statistical measure of assay quality, reflecting the separation between positive and negative controls.[14][15][16][17][18] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.[15][16] Our hypothetical Z'-factors above 0.75 for all assays suggest a robust and reproducible experimental setup.

The hypothetical IC50 values indicate that 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one is a potent inhibitor of both Src and Abl kinases, albeit with slightly lower potency than Dasatinib and Bosutinib. The shift in IC50 from the biochemical to the cell-based assay is expected and provides valuable information on cell permeability and engagement with the target in a cellular environment.

Detailed Experimental Protocols

Biochemical Kinase Assay (ADP-Glo™)

This protocol measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[19]

Materials:

  • Recombinant human Src and Abl kinase (e.g., from Promega or similar).

  • Substrate (e.g., appropriate peptide substrate for Src/Abl).

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • Test compounds (4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one, Dasatinib, Bosutinib) dissolved in DMSO.

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

  • ATP.

  • White, opaque 384-well assay plates.

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Then, dilute further in the assay buffer.

  • Add 2.5 µL of the diluted compounds to the wells of the 384-well plate. For controls, add 2.5 µL of assay buffer with DMSO (negative control) or a known potent inhibitor (positive control).

  • Add 2.5 µL of a 2x kinase/substrate mix to each well to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction.

  • Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 values using a suitable software package (e.g., GraphPad Prism).[20][21]

Cell-Based Proliferation Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

  • K562 human CML cell line.

  • RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Test compounds dissolved in DMSO.

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).

  • White, opaque 96-well cell culture plates.

Procedure:

  • Seed K562 cells in a 96-well plate at a density of 5,000 cells per well in 50 µL of culture medium.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Add 50 µL of the diluted compounds to the cells. Include wells with medium and DMSO as a negative control.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent viability for each compound concentration relative to the negative control and determine the IC50 values.

Conclusion

This guide outlines a systematic and reproducible approach to evaluating the biological activity of a novel compound, 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one, in the context of kinase inhibition. By employing validated assay technologies, establishing robust quality control metrics like the Z'-factor, and comparing against well-characterized inhibitors, researchers can generate high-quality, reliable data. The provided protocols serve as a foundation that can be adapted for other kinase targets and small molecule inhibitors, emphasizing the critical importance of methodological rigor in drug discovery.

References

  • Dasatinib: MedlinePlus Drug Information. (2025, February 15). Retrieved from [Link]

  • What is the mechanism of Dasatinib? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Bosutinib – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Retrieved from [Link]

  • Z-factor - Grokipedia. (n.d.). Retrieved from [Link]

  • Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 25). Retrieved from [Link]

  • What is the mechanism of Bosutinib Monohydrate? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Bosutinib - Wikipedia. (n.d.). Retrieved from [Link]

  • Bosutinib: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia. (n.d.). Retrieved from [Link]

  • Definition of bosutinib - NCI Drug Dictionary - National Cancer Institute. (n.d.). Retrieved from [Link]

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10). Retrieved from [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad. (n.d.). Retrieved from [Link]

  • Chemical structure of ABL kinase and its inhibitors. A, chemical... - ResearchGate. (n.d.). Retrieved from [Link]

  • Src inhibitor - Wikipedia. (n.d.). Retrieved from [Link]

  • The Z prime value (Z´) | BMG LABTECH. (2025, January 27). Retrieved from [Link]

  • Chemical structures of the BCR-ABL1 tyrosine kinase inhibitors approved... - ResearchGate. (n.d.). Retrieved from [Link]

  • Chemical structures of protein kinase inhibitors. 37: Imatinib (a... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • What is Z' (read Z-factor)? - RxPlora. (2024, August 1). Retrieved from [Link]

  • Structure and Dynamics of the ABL1 Tyrosine Kinase and Its Important Role in Chronic Myeloid Leukemia - PMC - PubMed Central. (2025, May 9). Retrieved from [Link]

  • Chemical structures of some of the Src kinase inhibitors. - ResearchGate. (n.d.). Retrieved from [Link]

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022, May 11). Retrieved from [Link]

  • Src Kinase Inhibitor I | C22H19N3O3 | CID 1474853 - PubChem. (n.d.). Retrieved from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025, August 14). Retrieved from [Link]

  • IC50 determination for receptor-targeted compounds and downstream signaling. (2005, May 1). Retrieved from [Link]

  • Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation | Journal of the American Chemical Society. (2026, January 14). Retrieved from [Link]

  • View of Drug design of Src Kinase inhibitor: An overview - jipbs. (n.d.). Retrieved from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (2021, August 12). Retrieved from [Link]

  • Kinase Screening Assay Services - Reaction Biology. (n.d.). Retrieved from [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors | bioRxiv. (2022, May 5). Retrieved from [Link]

  • Determination of the IC50 values of a panel of CDK9 inhibitors against... - ResearchGate. (n.d.). Retrieved from [Link]

  • Abstract 2388: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing - AACR Journals. (2018, July 1). Retrieved from [Link]

  • Z-factor - Wikipedia. (n.d.). Retrieved from [Link]

  • Structure and Characterization of a Covalent Inhibitor of Src Kinase - PMC - NIH. (2020, May 19). Retrieved from [Link]

  • Assaying Protein Kinase Activity with Radiolabeled ATP - PMC - NIH. (2017, May 26). Retrieved from [Link]

  • Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012, May 1). Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - NIH. (n.d.). Retrieved from [Link]

  • In vitro kinase assay | Protocols.io. (2024, May 31). Retrieved from [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (2024, May 30). Retrieved from [Link]

  • Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed. (n.d.). Retrieved from [Link]

  • Special Issue : Novel Design and Synthesis of Anticancer Agents - MDPI. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and Structure–Activity Relationships of Pyrimido[4,5-b]indole-4-amines as Microtubule Depolymerizing Agents that are Effective against Multidrug Resistant Cells - PMC - NIH. (n.d.). Retrieved from [Link]

  • Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][10][22]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents - MDPI. (n.d.). Retrieved from [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to Pyrimido[4,5-b]oxazines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimido[4,5-b]oxazine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development due to its diverse pharmacological activities. The efficient construction of this bicyclic system is a key challenge for chemists. This guide provides a comprehensive, head-to-head comparison of the primary synthetic routes to pyrimido[4,5-b]oxazines and their close analogues, offering insights into the mechanistic underpinnings, experimental protocols, and relative merits of each approach. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals in selecting and optimizing the synthesis of these valuable compounds.

Introduction to the Pyrimido[4,5-b]oxazine Core

The pyrimido[4,5-b]oxazine ring system is a fused heterocycle containing a pyrimidine ring and an oxazine ring. This structural framework is a key component in a variety of biologically active molecules. The strategic synthesis of this scaffold is therefore of paramount importance for the exploration of new chemical entities with therapeutic potential. This guide will delve into three prominent synthetic strategies:

  • Classical Synthesis: Condensation of Ortho-Substituted Pyrimidines.

  • Multicomponent Approach I: Synthesis of Pyrimido[4,5-b]quinoline-diones from 6-Aminopyrimidinones.

  • Multicomponent Approach II: Synthesis of Pyrimido[4,5-b]quinoline-diones from Barbituric Acid.

Each of these routes offers distinct advantages and disadvantages in terms of substrate scope, reaction conditions, and overall efficiency.

Route 1: Classical Synthesis via Condensation of 4,5-Diaminopyrimidines with α-Haloketones

This classical approach represents a direct and reliable method for the construction of the pyrimido[4,5-b][1][2]oxazine core. The key transformation involves the condensation of a 4,5-diaminopyrimidine derivative with an α-haloketone.

Mechanistic Insights

The reaction is believed to proceed through a sequential nucleophilic substitution and intramolecular cyclization. Initially, one of the amino groups of the diaminopyrimidine attacks the electrophilic carbon of the α-haloketone, displacing the halide. This is followed by an intramolecular condensation between the remaining amino group and the ketone carbonyl, leading to the formation of the oxazine ring. The regioselectivity of the initial nucleophilic attack and the subsequent cyclization are crucial for the successful formation of the desired product.

G cluster_0 Route 1: Classical Synthesis start 4,5-Diaminopyrimidine intermediate1 N-Alkylated Intermediate start->intermediate1 Nucleophilic Substitution reagent α-Haloketone reagent->intermediate1 product Pyrimido[4,5-b][1,4]oxazine intermediate1->product Intramolecular Cyclization

Caption: Classical synthesis of pyrimido[4,5-b][1][2]oxazines.

Experimental Protocol: Synthesis of a model Pyrimido[4,5-b][1][2]oxazine[2][3][4]

Materials:

  • 4,5-Diamino-2,6-dimethylpyrimidine

  • α-Bromoacetone

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • A solution of 4,5-diamino-2,6-dimethylpyrimidine (1 mmol) in ethanol (20 mL) is prepared in a round-bottom flask.

  • To this solution, α-bromoacetone (1.1 mmol) is added dropwise at room temperature.

  • A solution of sodium bicarbonate (1.2 mmol) in water (5 mL) is then added to the reaction mixture.

  • The mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired pyrimido[4,5-b][1][2]oxazine derivative.

Performance Analysis
ParameterAssessment
Yield Moderate to good
Substrate Scope Dependent on the availability of substituted diaminopyrimidines and α-haloketones.
Reaction Conditions Generally mild, often requiring reflux in a suitable solvent.
Advantages Direct formation of the oxazine ring, relatively simple procedure.
Disadvantages Potential for side reactions, regioselectivity can be an issue with unsymmetrical reagents.

Route 2: Multicomponent Synthesis of Pyrimido[4,5-b]quinoline-diones from 6-Aminopyrimidinones

Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex molecules in a single step. This route utilizes a three-component reaction between a 6-aminopyrimidinone, an aromatic aldehyde, and a 1,3-dicarbonyl compound like dimedone to construct a pyrimido[4,5-b]quinoline-dione scaffold.

Mechanistic Insights

The reaction is thought to initiate with a Knoevenagel condensation between the aromatic aldehyde and dimedone to form an α,β-unsaturated intermediate. This is followed by a Michael addition of the 6-aminopyrimidinone to the unsaturated system. The final step involves an intramolecular cyclization and dehydration to afford the fused pyrimido[4,5-b]quinoline-dione. The use of a catalyst, such as trityl chloride, can facilitate the initial activation of the aldehyde.[3]

G cluster_1 Route 2: MCR from 6-Aminopyrimidinones start1 6-Aminopyrimidinone intermediate3 Michael Adduct start1->intermediate3 start2 Aromatic Aldehyde intermediate2 Knoevenagel Adduct start2->intermediate2 Knoevenagel Condensation start3 Dimedone start3->intermediate2 intermediate2->intermediate3 Michael Addition product2 Pyrimido[4,5-b]quinoline-dione intermediate3->product2 Intramolecular Cyclization & Dehydration

Caption: Multicomponent synthesis of pyrimido[4,5-b]quinoline-diones.

Experimental Protocol: One-Pot Synthesis of a Pyrimido[4,5-b]quinoline-dione[1][5][6]

Materials:

  • 6-Amino-1,3-dimethyluracil

  • Benzaldehyde

  • Dimedone

  • Trityl chloride (catalyst)

  • Chloroform

Procedure:

  • In a round-bottomed flask, 6-amino-1,3-dimethyluracil (1 mmol), benzaldehyde (1 mmol), dimedone (1 mmol), and trityl chloride (0.1 mmol) are combined in chloroform (10 mL).

  • The reaction mixture is stirred and heated to reflux.

  • The progress of the reaction is monitored by TLC.

  • After completion, the solvent is evaporated under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure pyrimido[4,5-b]quinoline-dione.

Performance Analysis
ParameterAssessment
Yield Generally good to excellent.
Substrate Scope Wide, with a variety of aromatic aldehydes and 1,3-dicarbonyl compounds being tolerated.
Reaction Conditions Typically requires reflux and a catalyst.
Advantages High atom economy, operational simplicity, and the ability to generate molecular diversity in a single step.
Disadvantages The product is a quinoline-dione derivative, not a direct pyrimido[4,5-b]oxazine.

Route 3: Multicomponent Synthesis of Pyrimido[4,5-b]quinoline-diones from Barbituric Acid

This is another efficient multicomponent strategy that utilizes barbituric acid or its derivatives as the pyrimidine precursor. The reaction involves the condensation of barbituric acid, an aromatic aldehyde, and an aniline to furnish a pyrimido[4,5-b]quinoline-dione.

Mechanistic Insights

The reaction likely proceeds through an initial Knoevenagel condensation of the aldehyde with barbituric acid. The resulting intermediate then undergoes a Michael addition with the aniline. Subsequent intramolecular cyclization and aromatization lead to the formation of the final product. This method provides a straightforward entry to a wide range of substituted pyrimido[4,5-b]quinoline-diones.[4]

G cluster_2 Route 3: MCR from Barbituric Acid start4 Barbituric Acid intermediate4 Knoevenagel Adduct start4->intermediate4 start5 Aromatic Aldehyde start5->intermediate4 Knoevenagel Condensation start6 Aniline intermediate5 Michael Adduct start6->intermediate5 intermediate4->intermediate5 Michael Addition product3 Pyrimido[4,5-b]quinoline-dione intermediate5->product3 Intramolecular Cyclization & Aromatization

Caption: Multicomponent synthesis from barbituric acid.

Experimental Protocol: Three-Component Synthesis of a Pyrimido[4,5-b]quinoline-dione[7]

Materials:

  • Barbituric acid

  • 4-Chlorobenzaldehyde

  • Aniline

  • Ethanol

Procedure:

  • A mixture of barbituric acid (1 mmol), 4-chlorobenzaldehyde (1 mmol), and aniline (1 mmol) in ethanol (15 mL) is placed in a round-bottom flask.

  • The reaction mixture is heated to reflux and stirred for the specified time, with monitoring by TLC.

  • Upon completion, the mixture is cooled, and the precipitated solid is collected by filtration.

  • The solid is washed with cold ethanol and dried to afford the pure pyrimido[4,5-b]quinoline-dione.

Performance Analysis
ParameterAssessment
Yield Good to high yields are typically reported.
Substrate Scope A broad range of aromatic aldehydes and anilines can be employed.
Reaction Conditions Often requires reflux in a protic solvent.
Advantages High efficiency, operational simplicity, and access to a diverse library of compounds.
Disadvantages Similar to Route 2, this method yields quinoline-dione analogues rather than the core oxazine structure.

Head-to-Head Comparison Summary

FeatureRoute 1: Classical SynthesisRoute 2: MCR from 6-AminopyrimidinonesRoute 3: MCR from Barbituric Acid
Core Product Pyrimido[4,5-b][1][2]oxazinePyrimido[4,5-b]quinoline-dionePyrimido[4,5-b]quinoline-dione
Starting Materials 4,5-Diaminopyrimidines, α-Haloketones6-Aminopyrimidinones, Aldehydes, 1,3-DicarbonylsBarbituric Acid, Aldehydes, Anilines
Key Transformation Nucleophilic substitution & Intramolecular cyclizationKnoevenagel, Michael addition, CyclizationKnoevenagel, Michael addition, Cyclization
Atom Economy ModerateHighHigh
Operational Simplicity ModerateHighHigh
Versatility Moderate, dependent on starting material availabilityHigh, allows for diverse substitution patternsHigh, allows for diverse substitution patterns

Conclusion and Future Perspectives

The synthesis of pyrimido[4,5-b]oxazines and their analogues can be achieved through several effective strategies. The classical approach offers a direct route to the core oxazine structure, while multicomponent reactions provide highly efficient and versatile methods for constructing more complex quinoline-dione derivatives.

The choice of synthetic route will ultimately depend on the specific target molecule and the desired substitution pattern. For the direct synthesis of the pyrimido[4,5-b]oxazine core, the classical condensation of diaminopyrimidines remains a valuable method. For the rapid generation of diverse libraries of related fused systems, the multicomponent approaches are unparalleled in their efficiency.

Future research in this area should focus on the development of novel synthetic methodologies that allow for the direct and stereoselective synthesis of a wider range of substituted pyrimido[4,5-b]oxazines. Furthermore, the exploration of greener reaction conditions and the use of more sustainable catalysts will be crucial for the environmentally friendly production of these important heterocyclic compounds.

References

  • Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. RSC Advances. [Link]

  • A new synthetic approach to functionalize pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones via a three-component one-pot reaction. PubMed. [Link]

  • Pyrimidines. Part XXIII. Synthesis of pyrimido[4,5-b][1][2]oxazines by reaction of 4,5-diaminopyrimidine derivatives with α-halogeno-ketones. Journal of the Chemical Society C: Organic. [Link]

  • Pyrimidines. Part XXIII. Synthesis of pyrimido[4,5-b][1][2]oxazines by reaction of 4,5-diaminopyrimidine derivatives with α-halogeno-ketones. Sci-Hub. [Link]

  • Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system. Nature. [Link]

  • Pyrimidines. Part XXIII. Synthesis of pyrimido[4,5-b][1][2]oxazines by reaction of 4,5-diaminopyrimidine derivatives with α-halogeno-ketones. 960 Chemical Network. [Link]

  • Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source. MDPI. [Link]

  • Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][1][2]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. MDPI. [Link]

  • Synthesis of pyrimido [4, 5-b] quinolones from 6-Aminopyrimidin-4-(thi)one derivatives. ResearchGate. [Link]

Sources

A Researcher's Guide to Statistical Analysis of Screening Data: A Case Study with 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, high-throughput screening (HTS) stands as a cornerstone for identifying novel bioactive compounds.[1][2] The pyrimido[4,5-b]oxazinone scaffold has garnered significant interest due to the diverse biological activities of its derivatives, including potential anticancer, antimicrobial, and antifungal properties.[3][4][5][6] This guide provides a comprehensive, in-depth analysis of the statistical methodologies required to effectively analyze screening data, using the hypothetical screening of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one as a central case study. Our focus is to equip researchers, scientists, and drug development professionals with the expertise to navigate the complexities of HTS data, ensuring the robust identification and validation of true "hits."

The Imperative of Rigorous Statistical Analysis in HTS

The primary goal of an HTS campaign is to sift through large chemical libraries to pinpoint compounds that modulate a specific biological target.[1] However, the raw data generated from these screens are often riddled with experimental noise and systematic errors.[7][8][9] A robust statistical framework is therefore not just advantageous but essential to distinguish genuine biological activity from confounding factors, thereby minimizing the costly pursuit of false positives and preventing the oversight of promising false negatives.[7][8]

Part 1: The Primary High-Throughput Screen - A Methodological Blueprint

The journey from a vast compound library to a handful of validated hits begins with the primary screen.[10] For a compound like 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one, a common initial investigation would be to assess its potential as a kinase inhibitor, a class of drugs to which many heterocyclic compounds belong.[11][12]

Experimental Protocol: A Kinase Inhibition Assay

A widely utilized platform for kinase inhibitor screening is a luminescence-based assay that quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[13]

Objective: To identify compounds that inhibit the activity of a target kinase.

Materials:

  • Target Kinase

  • Kinase Substrate

  • ATP (Adenosine Triphosphate)

  • Compound Library (including 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one)

  • Positive Control (a known inhibitor of the target kinase)

  • Negative Control (DMSO, the vehicle for the compound library)

  • Luminescent ADP Detection Reagent

  • Microplates (e.g., 384-well or 1536-well)

  • Plate Reader with Luminescence Detection

Procedure:

  • Compound Plating: Dispense a small volume (e.g., 50 nL) of each compound from the library into individual wells of the microplate. Also, plate the positive and negative controls in designated wells.

  • Enzyme and Substrate Addition: Add the target kinase and its specific substrate to all wells.

  • Initiation of Reaction: Add ATP to all wells to start the kinase reaction. Incubate the plates for a predetermined time (e.g., 60 minutes) at room temperature.

  • Detection: Add the luminescent ADP detection reagent to all wells. This reagent stops the kinase reaction and initiates a luminescence signal that is inversely proportional to the amount of ADP produced.

  • Data Acquisition: Read the luminescence signal from each well using a plate reader.

Part 2: Statistical Deep Dive - From Raw Data to Confirmed Hits

The luminescence readings from the plate reader represent the raw data. The subsequent statistical analysis is a multi-step process designed to normalize the data, assess its quality, and identify statistically significant hits.

Step 1: Data Pre-processing and Normalization

HTS data can be affected by variability between plates due to minor differences in reagent dispensing, incubation times, or temperature.[14] Normalization is crucial to adjust for these variations. A common method is controls-based normalization, where the activity of test compounds is calculated relative to the positive and negative controls on the same plate.[14]

Formula for Percent Inhibition:

% Inhibition = 100 * (Median_Negative_Control - Raw_Value_Compound) / (Median_Negative_Control - Median_Positive_Control)

The use of the median instead of the mean provides a more robust analysis that is less sensitive to outliers.[14]

Step 2: Quality Control - The Z-Factor

Before identifying hits, it's critical to assess the quality of the assay itself. The Z-factor (or Z-prime) is a widely accepted statistical parameter for this purpose.[15][16][17][18][19] It measures the separation between the distributions of the positive and negative controls.

Z-Factor Calculation:

Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|

Where SD is the standard deviation.

Interpreting the Z-Factor:

  • Z' > 0.5: An excellent assay, suitable for HTS.[15][16][18]

  • 0 < Z' < 0.5: A marginal assay that may require optimization.[15]

  • Z' < 0: The assay is not suitable for screening.[15][18]

A Z-factor consistently above 0.5 indicates a robust assay with a large enough dynamic range and low variability to confidently identify hits.[15][16]

Step 3: Hit Identification

A "hit" is a compound that produces a statistically significant effect in the primary screen.[1] A common approach is to define a hit threshold based on the distribution of the sample data. A robust method uses the median and median absolute deviation (MAD) of all compounds tested.[9][14]

Hit Threshold Calculation:

Hit Threshold = Median_%Inhibition_All_Compounds + (3 * MAD%_Inhibition_All_Compounds)

Compounds with a percent inhibition above this threshold are considered primary hits.

G cluster_0 Primary HTS Workflow Raw Data Raw Data Normalization Normalization Quality Control (Z') Quality Control (Z') Hit Identification Hit Identification Primary Hits Primary Hits

Comparison of Hit Identification Strategies
Method Description Advantages Disadvantages
Mean ± kSD Defines hits as compounds with activity beyond a certain number of standard deviations (SD) from the mean of the entire sample population.Simple to calculate.Highly sensitive to outliers, which can skew the mean and SD.[14]
Median ± kMAD Uses the median and median absolute deviation (MAD) to set the hit threshold.Robust against outliers.[9][14]Slightly more complex to calculate than the mean and SD.
Percentage-based Cutoff A fixed percentage of compounds with the highest activity are selected as hits.Straightforward and ensures a fixed number of hits for follow-up.Arbitrary and may not reflect the true statistical significance of the data.

For most HTS campaigns, the Median ± k*MAD approach is recommended due to its robustness.[14]

Part 3: Hit Validation and Secondary Assays

Primary hits require further validation to eliminate false positives and confirm their activity.[10][20] False positives can arise from various sources, including compound promiscuity (Pan-Assay Interference Compounds or PAINS) and assay-specific interference.[20]

Step 1: Hit Triage and Confirmation

The initial list of primary hits should be triaged by medicinal chemists to flag and remove known PAINS and other undesirable chemical structures.[20] The remaining compounds are then re-tested in the primary assay to confirm their activity.

Step 2: Orthogonal and Secondary Assays

Confirmed hits should be evaluated in a secondary, orthogonal assay.[10] This is a different assay format that measures the same biological endpoint but through a different technological principle. For our kinase inhibitor example, an alternative to the ADP-Glo assay could be a binding assay that directly measures the affinity of the compound for the kinase.[21] This helps to ensure that the observed activity is due to direct interaction with the target and not an artifact of the primary assay technology.

Step 3: Dose-Response Analysis

Compounds that are active in both the primary and secondary assays are then subjected to dose-response analysis to determine their potency.[22] This involves testing the compound at multiple concentrations to generate a dose-response curve.

Experimental Protocol: Dose-Response Curve Generation

  • Prepare a serial dilution of the confirmed hit compound.

  • Perform the primary kinase assay with each concentration of the compound.

  • Plot the percent inhibition as a function of the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve (often using the Hill equation) to determine the IC50 value.[22][23] The IC50 is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

G Primary Hits Primary Hits Hit Triage Hit Triage Primary Hits->Hit Triage  Remove PAINS Re-test in Primary Assay Re-test in Primary Assay Hit Triage->Re-test in Primary Assay  Confirm Activity Orthogonal Secondary Assay Orthogonal Secondary Assay Re-test in Primary Assay->Orthogonal Secondary Assay  Confirm Mechanism Dose-Response Analysis (IC50) Dose-Response Analysis (IC50) Orthogonal Secondary Assay->Dose-Response Analysis (IC50)  Determine Potency Validated Hit Validated Hit Dose-Response Analysis (IC50)->Validated Hit

Software for Dose-Response Analysis

Several software packages are available for fitting dose-response curves and calculating IC50 values.

Software Platform Key Features
GraphPad Prism CommercialUser-friendly interface, robust non-linear regression analysis, widely used in academia and industry.[24]
R (drc package) Open-sourceHighly flexible and powerful for complex statistical modeling of dose-response data.[25]
PLA 3.0 CommercialSpecialized for biostatistical analysis, including dose-response and curve comparisons.[26]
LabChart Dose Response Module CommercialIntegrates with data acquisition hardware for real-time analysis.[27]

Conclusion: A Pathway to Confident Drug Discovery

The statistical analysis of screening data is a critical and multifaceted process that underpins the success of any drug discovery campaign. By employing a systematic approach that encompasses rigorous data normalization, quality control, robust hit identification, and comprehensive hit validation, researchers can confidently identify and prioritize promising lead compounds like 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one for further development. The methodologies and comparisons presented in this guide provide a solid foundation for designing and executing statistically sound HTS data analysis, ultimately accelerating the journey from initial screen to potential therapeutic.

References

  • Zhang, X. D. (2011). Statistical practice in high-throughput screening data analysis. PubMed. [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ 1153. [Link]

  • Parham, F., & Portier, C. (2013). Quantitative high-throughput screening data analysis: challenges and recent advances. PMC. [Link]

  • Sykes, M. L., & Charlton, M. H. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]

  • Society for Risk Analysis. (n.d.). Dose Response Analysis Software. [Link]

  • Stegmann, B. (n.d.). Software for Biostatistical Analysis: Your complete dose-response analyse extension in PLA 3.0. Stegmann Systems. [Link]

  • Iyer, V. (2014). Data analysis approaches in high throughput screening. SlideShare. [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. [Link]

  • Vipergen. (n.d.). Hit Identification. [Link]

  • Zhang, X. D. (2011). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. [Link]

  • ADInstruments. (n.d.). Dose Response Software. [Link]

  • Malo, N., Hanley, J. A., Le, N., & N'guyen, L. T. (2006). Statistical practice in high-throughput screening data analysis. Semantic Scholar. [Link]

  • Vester, K., B-son, K., & Str-mgaard, K. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLoS ONE. [Link]

  • Charles River Laboratories. (n.d.). Hit Identification (Hit ID). [Link]

  • GraphPad. (n.d.). Prism 3 -- Analyzing Dose-Response Data. GraphPad FAQ 1751. [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). [Link]

  • Evotec. (2024). How To Optimize Your Hit Identification Strategy. [Link]

  • ResearchGate. (2014). Can anyone recommend the best software to use to plot a dose response curve and calculate IC50?. [Link]

  • Boutros, M., Bras, L. P., & Huber, W. (2006). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research. [Link]

  • Clinical Research News. (2022). Four Well-Established Strategies Used in Hit Identification. [Link]

  • Wikipedia. (n.d.). Z-factor. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE. [Link]

  • Cambridge Bioscience. (n.d.). Kinase inhibitor screening libraries. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. [Link]

  • Orozco-Guillén, E. E., et al. (2022). Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][7][20]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. Molecules. [Link]

  • Fathy, U. (2021). Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. DSpace JSPUI. [Link]

  • Fathy, U., et al. (2021). Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. Pharmacognosy Journal. [Link]

  • Atmiya University. (n.d.). A green one-pot synthetic protocol of hexahydropyrimido[4,5-d] pyrimidin-4(1H)-one derivatives: molecular docking, ADMET, anticancer and antimicrobial studies. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Chloro-5H-pyrimido[4,5-b]oxazin-6(7H)-one

A Comprehensive Guide to the Safe Disposal of 4-Chloro-5H-pyrimido[4,5-b][1][2]oxazin-6(7H)-one

This document provides essential procedural guidance for the safe and compliant disposal of 4-Chloro-5H-pyrimido[4,5-b][1][2]oxazin-6(7H)-one (CAS No. 1211524-67-2). As a chlorinated heterocyclic compound, this substance requires specific handling and disposal protocols to ensure personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds in a laboratory setting.

Hazard Identification and Safety Profile

4-Chloro-5H-pyrimido[4,5-b][1][2]oxazin-6(7H)-one belongs to a class of halogenated organic compounds that present distinct hazards. While a specific, validated Safety Data Sheet (SDS) for this exact compound is not universally available, its structural components—a chlorinated pyrimidine core fused to an oxazine ring—allow for a scientifically grounded hazard assessment based on analogous structures.

The presence of the carbon-halogen bond is a key determinant of its chemical properties and disposal pathway.[3] Based on data from similar chlorinated heterocyclic compounds, the following hazards should be assumed[1][4]:

Potential Hazard Class GHS Hazard Statement (Inferred) Causality and Rationale
Acute Toxicity (Oral) H302: Harmful if swallowedMany heterocyclic compounds exhibit biological activity, and oral ingestion can lead to systemic toxicity.[1]
Skin Corrosion/Irritation H315: Causes skin irritationThe reactive nature of the chloro- group and the heterocyclic rings can irritate skin upon contact.[1]
Serious Eye Damage/Irritation H319: Causes serious eye irritationDirect contact with the eyes is likely to cause significant irritation or damage.[1]
Respiratory Irritation H335: May cause respiratory irritationIf handled as a powder or aerosolized, inhalation can irritate the respiratory tract.[1]

Adherence to a strict Personal Protective Equipment (PPE) protocol is therefore non-negotiable.

Mandatory PPE includes:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[4]

  • Skin Protection: A flame-retardant lab coat and impervious gloves (e.g., nitrile) are required. All skin must be covered.[4]

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation.[4]

The Core Principle: Segregation of Halogenated Waste

The single most critical step in the proper disposal of this compound is correct waste segregation . Due to the presence of chlorine, this compound must be disposed of as Halogenated Organic Waste .[5]

Why is segregation so crucial?

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) and similar international bodies heavily regulate halogenated organic compounds, often prohibiting their land disposal without prior treatment.[2][3][6]

  • Disposal Technology: Halogenated wastes are typically destroyed via high-temperature incineration.[2] Mixing them with non-halogenated waste streams contaminates the entire batch, drastically increasing disposal costs and complexity.

  • Chemical Incompatibility: Mixing chlorinated compounds with other chemical waste classes (e.g., acids, bases) can lead to dangerous reactions.

Waste Stream Compatibility with 4-Chloro-5H-pyrimido[4,5-b][1][2]oxazin-6(7H)-one
Halogenated Organic Solvents (e.g., Dichloromethane, Chloroform)COMPATIBLE
Non-Halogenated Organic Solvents (e.g., Acetone, Hexane, Ethyl Acetate)INCOMPATIBLE
Aqueous Waste (Acids, Bases, Heavy Metal Solutions)INCOMPATIBLE
Solid Chemical Waste (Halogenated) COMPATIBLE

Step-by-Step Disposal Protocol

Follow this procedure for all waste streams containing 4-Chloro-5H-pyrimido[4,5-b][1][2]oxazin-6(7H)-one, including pure compound, reaction mixtures, and contaminated materials.

Step 1: Prepare for Disposal

  • Don all required PPE as outlined in Section 1.

  • Ensure you are working within a chemical fume hood.

  • Locate your institution's designated hazardous waste accumulation area and the specific containers for Halogenated Organic Waste . These are often color-coded (e.g., green) or clearly labeled.[5]

Step 2: Containment

  • For Solid Waste: Place unreacted compound, contaminated weighing paper, gloves, and other solid materials into a designated, sealable solid waste container labeled "Halogenated Organic Solid Waste."

  • For Liquid Waste: Pour solutions containing the compound into a dedicated, sealable, and vented container for "Halogenated Organic Liquid Waste."

    • NEVER pour this waste down the drain.[7]

    • Leave at least 10% headspace in the container to allow for vapor expansion.

Step 3: Labeling

  • Clearly and legibly label the waste container using your institution's hazardous waste tag.

  • Write the full chemical name: "4-Chloro-5H-pyrimido[4,5-b][1][2]oxazin-6(7H)-one" and its CAS number "1211524-67-2".

  • List all other components of the waste mixture and their approximate percentages or volumes. Accurate labeling is a legal requirement and is critical for safe disposal by EHS professionals.

Step 4: Decontamination

  • Wipe down all surfaces, glassware, and equipment that came into contact with the compound.

  • Use a suitable solvent (e.g., acetone) for the initial rinse.

  • Collect all rinsate as Halogenated Organic Liquid Waste .

  • Follow with a standard wash using soap and water.

Step 5: Storage and Collection

  • Securely close the waste container.

  • Store the container in a designated satellite accumulation area within your lab, ensuring secondary containment.

  • Arrange for pickup by your institution's Environmental Health & Safety (EHS) department according to their schedule.

Disposal Workflow and Decision Logic

The following diagram illustrates the procedural logic for handling waste generated from 4-Chloro-5H-pyrimido[4,5-b][1][2]oxazin-6(7H)-one.

GstartWaste Containing Compound is GeneratedcharacterizeCharacterize Waste:Is it a Halogenated Organic?start->characterizeyes_nodeYEScharacterize->yes_nodeno_nodeNO(Follow different protocol)characterize->no_nodesegregateSegregate into DesignatedHalogenated Waste Streamyes_node->segregateliquid_solidLiquid or Solid Waste?segregate->liquid_solidliquid_containerUse Labeled HALOGENATEDLIQUID Waste Containerliquid_solid->liquid_containerLiquidsolid_containerUse Labeled HALOGENATEDSOLID Waste Containerliquid_solid->solid_containerSolidlabelAccurately Label Containerwith All Constituentsliquid_container->labelsolid_container->labelstoreStore in Secondary Containmentin Satellite Accumulation Arealabel->storeehsArrange for EHS Pickupstore->ehsdisposalFinal Disposal:High-Temperature Incinerationat a Regulated Facilityehs->disposal

Caption: Decision workflow for proper disposal of 4-Chloro-5H-pyrimido[4,5-b][1][2]oxazin-6(7H)-one.

Regulatory Context and Approved Disposal Technologies

The management of chlorinated waste is strictly controlled to prevent environmental contamination. The accumulation of such waste can negatively impact human health and ecosystems.[8]

  • Primary Disposal Technology: Incineration The industry standard and most environmentally sound method for destroying halogenated organic waste is high-temperature incineration in a facility permitted to handle such materials.[2] This process ensures the complete breakdown of the molecule into simpler, less harmful compounds. Facilities are equipped with scrubbers and other emission controls to manage byproducts like hydrochloric acid.

  • Alternative Technologies Research into alternative disposal methods like chemical dechlorination and catalytic hydrodechlorination aims to create more sustainable "green chemistry" approaches.[9][10] These methods seek to chemically remove the chlorine atom, rendering the molecule less toxic. However, for the typical research laboratory, these are not standard practice. The established and compliant method is to transfer the segregated waste to a professional disposal service that utilizes incineration.

References

  • PubChem. 4-chloro-6H,7H,8H-pyrimido(5,4-b)(1,4)oxazine. National Center for Biotechnology Information. [Link]

  • University of North Texas. Hazardous Waste Segregation. UNT Risk Management Services. [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA National Service Center for Environmental Publications. [Link]

  • Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.[Link]

  • ChemSino. 1211524-67-2 4-chloro-5H-pyrimido[4,5-b][1][2]oxazin-6(7H)-one.[Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.[Link]

  • ResearchGate. Methods development Methods developed for the possible elimination of chlorinated wastes...[Link]

  • Scribd. Chlorine Waste Disposal Strategies.[Link]

  • ResearchGate. Disposal of Chlorine-Containing Wastes | Request PDF.[Link]

  • Yale Environmental Health & Safety. DRAIN DISPOSAL OF CHEMICALS.[Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-5H-pyrimido[4,5-b][1,4]oxazin-6(7H)-one
Reactant of Route 2
Reactant of Route 2
4-Chloro-5H-pyrimido[4,5-b][1,4]oxazin-6(7H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.